2-bromo-N-(3-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQVBULEPAWPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279999 | |
| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-17-8 | |
| Record name | 5439-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Utility and Properties of 2-bromo-N-(3-methylphenyl)acetamide
An In-depth Technical Guide to the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide
This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and an amide linkage, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. The reactivity of the α-carbon, activated by the adjacent carbonyl group, and the bromine atom's capacity as a good leaving group, allow for a variety of subsequent nucleophilic substitution reactions.[1]
This guide provides a comprehensive overview of a primary synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.
Chemical Properties:
-
Molecular Formula: C₉H₁₀BrNO[2]
-
Molecular Weight: 228.09 g/mol [2]
-
Appearance: Typically a solid at room temperature.
Core Synthesis Pathway: Acylation of m-Toluidine
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between m-toluidine (3-methylaniline) and bromoacetyl bromide. In this reaction, the nucleophilic amino group of m-toluidine attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically performed in an aprotic solvent at reduced temperatures to manage its exothermic nature.
The overall reaction is as follows:
CH₃C₆H₄NH₂ (m-toluidine) + BrCOCH₂Br (Bromoacetyl bromide) → CH₃C₆H₄NHCOCH₂Br (this compound) + HBr
A base, such as pyridine or triethylamine, may be added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion.[1]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound. Quantities can be adjusted as needed, maintaining the appropriate molar ratios.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Melting point apparatus
Reagents:
-
m-Toluidine
-
Bromoacetyl bromide
-
Anhydrous 1,4-Dioxane (or other suitable aprotic solvent like THF or DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol/water mixture, petroleum ether)[1]
Procedure:
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, dissolve m-toluidine (1.0 eq) in anhydrous 1,4-dioxane. Cool the flask to 0°C using an ice bath and begin stirring.
-
Reagent Addition: In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous 1,4-dioxane. Transfer this solution to the dropping funnel.
-
Reaction: Add the bromoacetyl bromide solution dropwise to the stirred m-toluidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. A precipitate (m-toluidine hydrobromide) may form.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-5 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.[3]
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Isolation: Collect the crude solid by vacuum filtration and wash it sequentially with cold water and a small amount of cold petroleum ether to remove some impurities.
-
Neutralization (Alternative Work-up): Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove HBr, followed by a brine wash.
-
Drying and Concentration: Dry the isolated solid or the washed organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.[1] Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the most stable leaving group, the bromide ion (Br⁻), is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a weak base in the reaction mixture (such as another molecule of m-toluidine or an added non-nucleophilic base) to yield the final, neutral this compound product and the corresponding hydrobromide salt.
Caption: Mechanism of nucleophilic acyl substitution for the synthesis.
Quantitative Data and Yield
The following table provides an example of reagent quantities for a laboratory-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Ratio |
| m-Toluidine | 107.15 | 50 | 5.36 g | 1.0 |
| Bromoacetyl bromide | 201.86 | 55 | 4.0 mL | 1.1 |
| Anhydrous 1,4-Dioxane | - | - | 100 mL | - |
| Product | 228.09 | - | - | - |
| Theoretical Yield | - | 50 | 11.4 g | - |
| Expected Yield Range | - | - | 70-90% | - |
Environment, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.
-
Hazard Identification:
-
m-Toluidine: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.
-
Bromoacetyl bromide: Causes severe skin burns and eye damage.[4] It is a lachrymator (induces tearing). Reacts violently with water.
-
2-bromoacetamides: Generally classified as toxic and irritants. Can cause skin and eye irritation.[5][6]
-
1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen and can cause organ damage.
-
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles and a face shield.
-
Flame-retardant laboratory coat.
-
-
Handling Procedures:
-
All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
An emergency eyewash station and safety shower must be readily accessible.
-
Avoid contact with skin, eyes, and clothing.[6] In case of exposure, rinse immediately and thoroughly with water and seek medical attention.[7][8]
-
Quench excess bromoacetyl bromide carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
-
References
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
- Organic Syntheses. (1951). Acetamide, N-bromo-. Org. Synth., 31, 17. DOI: 10.15227/orgsyn.031.0017
- Organic Syntheses. (n.d.). N-(BROMOACETYL)- (2S)-BORNANE-10,2-SULTAM. Org. Synth., 98, 463-477.
- Nihemaiti, M., Le Roux, J., Hoppe-Jones, C., Reckhow, D. A., & Croué, J.-P. (2017). Formation of Haloacetonitriles, Haloacetamides, and Nitrogenous Heterocyclic Byproducts by Chloramination of Phenolic Compounds. Environmental Science & Technology, 51(1), 655–663.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
physicochemical properties of 2-bromo-N-(3-methylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-methylphenyl)acetamide
Foreword for the Researcher
This document provides a comprehensive technical overview of the physicochemical properties, characterization, and chemical reactivity of this compound. As a key synthetic intermediate, understanding these core characteristics is paramount for its effective application in drug discovery and organic synthesis. This guide is structured not as a rigid data sheet, but as a narrative that explains the causality behind its properties and the experimental logic used to determine them.
It is important to note that while this compound is a structurally straightforward molecule, specific, experimentally-verified data sets such as melting point and spectroscopic analyses are not widely published in readily accessible databases. Therefore, this guide synthesizes data from closely related analogues, theoretical predictions, and established chemical principles to provide authoritative and actionable insights. The experimental protocols described herein are designed as self-validating systems for any researcher to confirm these properties in their own laboratory setting.
Chemical Identity and Structural Elucidation
This compound belongs to the class of α-haloacetamides. Its structure consists of a central acetamide functional group, which is N-substituted with a 3-methylphenyl (m-tolyl) ring and α-substituted with a bromine atom. This specific arrangement of functional groups dictates its reactivity and physical properties.
The bromine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications. The amide linkage and the aromatic ring provide structural rigidity and influence the molecule's solubility and crystalline nature.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| CAS Number | 25625-56-3 (Predicted) | N/A |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CBr | [2] |
| InChI Key | Inferred from structure | N/A |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are critical for designing reaction conditions, purification strategies, and formulation protocols.
Physical State and Appearance
Based on analogous compounds such as 2-bromoacetamide (solid) and N-(3-methylphenyl)acetamide (solid)[2], this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.
Melting and Boiling Point
-
Melting Point: The unbrominated parent compound, N-(3-methylphenyl)acetamide, has a melting point of 65.5 °C[2]. The simpler 2-bromoacetamide melts in the range of 87-91 °C. The addition of the bromine atom and the larger molecular structure typically increases the melting point due to stronger intermolecular forces. Therefore, a melting point higher than that of the parent amide is anticipated.
-
Boiling Point: Due to the potential for thermal decomposition, the boiling point is often determined under reduced pressure. The parent compound, N-(3-methylphenyl)acetamide, boils at 302.8 °C at 760 mmHg[2]. The brominated analogue would be expected to have a higher boiling point.
Solubility
Solubility is dictated by the principle of "like dissolves like."
-
Water Solubility: The parent compound is sparingly soluble in water (less than 1 mg/mL)[2]. The introduction of the hydrophobic bromine atom is expected to further decrease its aqueous solubility.
-
Organic Solvents: It is predicted to be soluble in common polar aprotic organic solvents such as acetone, ethyl acetate, and dichloromethane, which can effectively solvate the polar amide group and the aromatic ring.
Spectroscopic Characterization Profile
Spectroscopy is the cornerstone of structural verification in organic chemistry. The following sections describe the expected spectral signatures for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key expected vibrational frequencies for acetamides include a strong C=O stretch and N-H bands[3].
-
N-H Stretch: A sharp peak is expected in the range of 3250-3350 cm⁻¹, characteristic of a secondary amide N-H bond.
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹ (from the methyl and methylene groups).
-
Amide I Band (C=O Stretch): A very strong, sharp absorption is predicted around 1660-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
Amide II Band (N-H Bend): A strong peak is expected near 1530-1550 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Amide Proton (N-H): A broad singlet is expected between δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (Ar-H): The four protons on the m-tolyl ring will appear in the aromatic region (δ 7.0-7.5 ppm) as a complex multiplet pattern.
-
Methylene Protons (-CH₂Br): A sharp singlet corresponding to the two protons on the carbon bearing the bromine atom is expected around δ 4.0-4.2 ppm.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons on the aromatic ring will appear upfield, around δ 2.3-2.4 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range, corresponding to the carbons of the m-tolyl ring.
-
Methylene Carbon (-CH₂Br): The carbon attached to bromine will appear significantly upfield, around δ 28-35 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, typically around δ 21-22 ppm.
Experimental Protocols for Synthesis and Characterization
To ensure trustworthiness and provide a practical framework, the following protocols describe the synthesis and verification of the compound's properties.
Protocol 1: Synthesis via N-Acylation
This protocol is based on a standard and reliable method for amide bond formation from an amine and an acyl halide[4][5].
Objective: To synthesize this compound from 3-methylaniline and bromoacetyl bromide.
Materials:
-
3-Methylaniline (m-toluidine)
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glassware: Round-bottom flask, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Bromide: Dissolve bromoacetyl bromide (1.1 eq) in anhydrous DCM (20 mL) and add it to an addition funnel. Add the bromoacetyl bromide solution dropwise to the stirring aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Characterization of Physicochemical Properties
Objective: To experimentally determine the melting point and confirm the structure using spectroscopy.
A. Melting Point Determination:
-
Place a small amount of the dry, purified crystalline product into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a rate of 2-3 °C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.
B. Spectroscopic Analysis:
-
FTIR: Obtain an infrared spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Compare the obtained peaks with the expected frequencies listed in Section 3.1.
-
NMR: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Verify the chemical shifts, integration, and multiplicity of the signals against the expected values described in Section 3.2.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electrophilic α-carbon and the nucleophilic amide nitrogen, although the latter's reactivity is significantly attenuated by resonance.
Alpha-Carbon Reactivity
The C-Br bond is polarized, making the α-carbon highly susceptible to attack by nucleophiles in Sₙ2 reactions. This reactivity is the cornerstone of its utility as an alkylating agent. The carbonyl group further activates this position by stabilizing the transition state. This makes α-bromoacetamides valuable precursors for synthesizing a wide range of heterocyclic compounds and other functionalized molecules[6].
Alpha-Proton Acidity
The protons on the α-carbon exhibit slight acidity due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom[7]. This allows for potential enolate formation under specific basic conditions, although this is less common than Sₙ2 substitution.
Diagram: Key Reactive Sites
Caption: Primary sites of chemical reactivity on the molecule.
Conclusion
This compound is a valuable synthetic building block whose utility is derived directly from its physicochemical properties. Its solid state, limited aqueous solubility, and defined thermal characteristics inform its handling and purification. The distinct spectroscopic signatures of its functional groups allow for unambiguous structural confirmation. Most importantly, the highly reactive C-Br bond at the α-position provides a reliable electrophilic site for carbon-carbon and carbon-heteroatom bond formation, cementing its role as a versatile intermediate for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and effective utilization of this compound.
References
- This reference is not used in the text.
- This reference is not used in the text.
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
-
Karaduman, A. B., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
-
Stache, E. E., et al. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Retrieved from [Link]
- This reference is not used in the text.
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
- This reference is not used in the text.
-
mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromoacetamide. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
Sources
- 1. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
2-bromo-N-(3-methylphenyl)acetamide CAS number 5439-17-8
An In-Depth Technical Guide to 2-bromo-N-(3-methylphenyl)acetamide (CAS 5439-17-8)
Introduction
This compound, identified by CAS Number 5439-17-8, is a halogenated aromatic amide. While not a household name, this compound represents a class of chemical reagents and intermediates that are fundamental to the progress of pharmaceutical and materials science research. Its structure, featuring a reactive bromoacetyl group attached to a substituted aniline ring, makes it a versatile building block for the synthesis of more complex molecular architectures.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the compound's properties, synthesis, reactivity, and potential applications. The focus is on the causality behind its chemical behavior and the practical methodologies required to handle and utilize it effectively in a laboratory setting.
Physicochemical and Structural Properties
The efficacy and behavior of a chemical compound are dictated by its physical and chemical properties. For this compound, these properties provide insight into its solubility, stability, and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5439-17-8 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1][3] |
| Density | 1.5 g/cm³ | [1] |
| Boiling Point | 351.5 °C at 760 mmHg | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1][3] |
| XLogP3 (Octanol/Water Partition Coeff.) | 2.4 - 2.5 | [1][3] |
| Refractive Index | 1.615 | [1] |
| Synonyms | 2-bromo-N-m-tolyl-acetamide, 2-bromo-5-methylacetanilide |[1] |
The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have solubility in a range of organic solvents but limited solubility in water.[1][3][4]
Synthesis and Reactivity
The primary and most direct method for synthesizing this compound is through the N-acylation of 3-methylaniline (m-toluidine). This reaction is a cornerstone of organic synthesis, forming an amide bond between the amine and a reactive acylating agent.
Causality of the Synthetic Pathway
The nitrogen atom in 3-methylaniline is nucleophilic due to its lone pair of electrons. It readily attacks the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This attack initiates a nucleophilic acyl substitution. A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) byproduct, driving the reaction to completion. Without a base, the acid byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous compounds.[5]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Applications in Research and Drug Discovery
The primary value of this compound in a research context is its role as a reactive intermediate or a molecular scaffold. The presence of the α-bromo group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack, while the bromide ion is an excellent leaving group.
This reactivity is exploited in several ways:
-
Synthesis of Heterocycles: It serves as a precursor for building more complex heterocyclic systems, which are privileged structures in many pharmaceuticals.[6] The bromoacetyl moiety can react with various nucleophiles to form rings.
-
Covalent Inhibitors: In drug discovery, α-haloacetamides are frequently used as warheads to form covalent bonds with nucleophilic amino acid residues (like cysteine or histidine) in the active sites of target proteins. This irreversible binding can lead to potent and long-lasting therapeutic effects.
-
Linker Chemistry: The compound can be used to link different molecular fragments together, a common strategy in the development of probes, bioconjugates, and multifunctional drugs.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments and connectivity of all hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch and the C=O (amide) stretch.
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Br) in the sample, providing a confirmation of the empirical formula.
Safety, Handling, and Storage
Working with α-haloacetamides requires strict adherence to safety protocols. Based on safety data for analogous compounds, this compound should be considered hazardous.[9][10]
-
Hazards: It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][11]
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
Conclusion
This compound (CAS 5439-17-8) is a valuable chemical entity whose significance lies not in its end-use applications but in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity, centered on the N-acylation synthesis route and the electrophilic nature of its bromoacetyl group, make it a reliable tool for chemists. For professionals in drug discovery and materials science, this compound offers a gateway to novel and complex molecules, enabling the exploration of new chemical space and the development of next-generation functional materials and therapeutics. Proper understanding of its synthesis, handling, and chemical logic is paramount to unlocking its full potential.
References
[13] Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link].
[14] PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link].
[5] Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link].
[15] National Center for Biotechnology Information. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. PubChem. Retrieved from [Link].
[16] Organic Syntheses. (1951). Acetamide, N-bromo-. Retrieved from [Link].
[17] Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link].
[3] National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. PubChem. Retrieved from [Link].
[18] Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. PubMed. Retrieved from [Link].
[4] National Center for Biotechnology Information. (n.d.). N-(3-Methylphenyl)acetamide. PubChem. Retrieved from [Link].
[7] Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link].
[8] Yılmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link].
[19] Gowda, B. T., et al. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link].
[20] Yılmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. Retrieved from [Link].
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. Acetamide, N-(3-methylphenyl)-2-bromo- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. prepchem.com [prepchem.com]
- 15. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | CID 2317152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 2,2,2-Tribromo-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,2,2-Tribromo-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide
Introduction
2-bromo-N-(3-methylphenyl)acetamide is a substituted acetamide derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its structure, featuring a reactive bromo-acetyl moiety and a substituted phenyl ring, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the requisite starting materials, the underlying reaction mechanisms, and the critical experimental considerations necessary for successful synthesis. We will explore two principal routes: the direct acylation of 3-methylaniline and a two-step approach involving a halogen exchange reaction.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Methylaniline (m-Toluidine) | 108-44-1 | C₇H₉N | 107.15 | Liquid, boiling point ~203 °C; toxic, skin irritant. |
| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.85 | Fuming liquid, lachrymator, moisture-sensitive. |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Colorless liquid, pungent odor, lachrymator. |
| 2-chloro-N-(3-methylphenyl)acetamide | 32428-61-8 | C₉H₁₀ClNO | 183.63 | Solid.[1] |
| Sodium Bromide (NaBr) | 7647-15-6 | NaBr | 102.89 | White crystalline solid, soluble in acetone. |
| Final Product | ||||
| This compound | 5439-17-8 | C₉H₁₀BrNO | 228.09 | Solid.[2][3] |
Synthetic Pathway I: Direct Acylation with Bromoacetyl Bromide
This is the most direct and atom-economical approach, involving a single synthetic step. The core of this method is the nucleophilic acyl substitution reaction between an amine and an acyl halide.
Core Directive & Starting Materials
The primary starting materials for this pathway are:
-
3-Methylaniline (m-Toluidine): This arylamine serves as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acylating agent.
-
Bromoacetyl bromide: This is a highly reactive electrophile and the source of the bromoacetyl group. Due to its reactivity and lachrymatory nature, it must be handled with extreme care in a well-ventilated fume hood. It is often prepared from acetic acid and bromine in the presence of a phosphorus catalyst.[4][5]
-
Aprotic Solvent: A non-reactive solvent is required to dissolve the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are common choices.
-
Non-Nucleophilic Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrogen bromide (HBr) gas that is generated as a byproduct. Without a base, the HBr would protonate the starting 3-methylaniline, forming an unreactive ammonium salt and halting the reaction.
Reaction Mechanism & Rationale
The reaction proceeds via a standard nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The nitrogen atom of 3-methylaniline attacks the carbonyl carbon of bromoacetyl bromide.
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which is a bromide ion (Br⁻).
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium bromide.
Experimental Protocol: General Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation.
-
Reagent Addition: Add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous dichloromethane dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[6]
Workflow Visualization```dot
Caption: Workflow for Two-Step Synthesis (Route II).
Comparative Analysis of Synthetic Routes
The choice between these two pathways depends on practical laboratory considerations.
| Feature | Pathway I: Direct Acylation | Pathway II: Two-Step Synthesis |
| Starting Materials | 3-Methylaniline, Bromoacetyl bromide | 3-Methylaniline, Chloroacetyl chloride , Sodium Bromide |
| Number of Steps | One | Two |
| Key Reagent | Bromoacetyl bromide: highly reactive, lachrymatory, less common. | Chloroacetyl chloride: less reactive, common, cheaper. |
| Advantages | - More atom-economical- Faster overall process time | - Avoids handling of bromoacetyl bromide- Uses more readily available and safer reagents |
| Disadvantages | - Requires handling a hazardous and moisture-sensitive reagent | - Lower overall yield due to two steps- Longer total reaction time |
Conclusion
The synthesis of this compound can be reliably achieved through two primary methods. The direct acylation pathway is efficient but requires careful handling of the hazardous bromoacetyl bromide. The two-step pathway, involving the formation of a chloro-intermediate followed by a Finkelstein halogen exchange, offers a safer alternative by utilizing more common and stable starting materials. The ultimate selection of a synthetic route will be guided by the availability of reagents, the scale of the reaction, and the safety infrastructure available to the research professional. Both pathways are grounded in fundamental principles of organic chemistry and provide reliable access to this important synthetic intermediate.
References
-
PrepChem. Preparation of bromoacetyl bromide. Available from: [Link]
-
Organic Syntheses. Ethyl bromoacetate. Org. Syn. Coll. Vol. 3, p.381 (1955); Vol. 25, p.49 (1945). Available from: [Link]
-
Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. (2021). Available from: [Link]
-
Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]
-
Gwynn, B., & Degering, E. F. The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus. Proceedings of the Indiana Academy of Science. Available from: [Link]
-
ScienceMadness Discussion Board. Bromoacetyl Bromide. (2015). Available from: [Link]
-
BYJU'S. Finkelstein Reaction. Available from: [Link]
-
Prakash Academy. Aniline-1 I Bromination of Aniline I Acetylation I Electrophilic Aromatic Substitution I Br-OH. (2021). Available from: [Link]
- Jiangsu Dacheng Pharma Tech Co Ltd. Method for preparing acetyl bromide from phosphorus tribromide. CN103724458A.
-
Wikipedia. Finkelstein reaction. Available from: [Link]
-
Khan Academy. Bromination of Aniline. Available from: [Link]
-
PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. Available from: [Link]
-
Unacademy. Finkelstein Reaction. Available from: [Link]
-
Organic Syntheses. N-BROMOACETAMIDE. Org. Syn. 1951, 31, 17. Available from: [Link]
-
J&K Scientific LLC. Finkelstein Reaction. Available from: [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). Available from: [Link]
-
L.S.College, Muzaffarpur. Finkelstein reaction. (2020). Available from: [Link]
-
Homework.Study.com. Suggest a mechanism for the bromination of aniline. Available from: [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). Available from: [Link]
- Google Patents. Method for synthesizing bromoacetamide. CN101550090B.
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]
-
National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Available from: [Link]
-
Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Available from: [Link]
-
National Institutes of Health. 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Available from: [Link]
-
ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). Available from: [Link]
Sources
The Synthetic Cornerstone: A Technical Guide to 2-bromo-N-(3-methylphenyl)acetamide as a Strategic Intermediate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile intermediate, 2-bromo-N-(3-methylphenyl)acetamide.
In the intricate landscape of organic synthesis, particularly within the realm of pharmaceutical development, the strategic use of versatile intermediates is paramount. Among these, this compound (CAS No. 5439-17-8) has emerged as a key building block, prized for its predictable reactivity and its role in the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of novel therapeutic agents.
Core Molecular Profile
This compound is a halogenated acetamide derivative featuring a bromine atom alpha to the carbonyl group and a meta-methyl substituted phenyl ring. This specific arrangement of functional groups dictates its chemical behavior, rendering the methylene group highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in synthetic chemistry.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrNO | |
| CAS Number | 5439-17-8 | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Off-white to light yellow crystalline powder (typical) | Inferred from related compounds |
| Melting Point | Not consistently reported, but expected to be a solid at room temperature. | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from chemical structure |
Strategic Synthesis: A Validated Protocol
The most direct and widely employed method for the synthesis of this compound is the acylation of 3-methylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices
The choice of a bromoacetyl halide as the acylating agent is deliberate. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the amino group of 3-methylaniline. The reaction is typically carried out in the presence of a mild base, such as pyridine or a tertiary amine, to neutralize the hydrobromic or hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An inert solvent, such as dichloromethane or chloroform, is used to dissolve the reactants and facilitate the reaction while remaining unreactive.
Self-Validating Protocol
The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
3-Methylaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane dropwise to the cooled aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Caption: Synthetic workflow for this compound.
The Intermediate in Action: Applications in Drug Discovery
The utility of this compound as an intermediate lies in the high reactivity of its α-bromo group, which makes it an excellent electrophile for the introduction of the N-(3-methylphenyl)acetamido moiety into a target molecule. This is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.
Synthesis of a Dopamine D4 Receptor Agonist
A notable application of this compound is in the synthesis of 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-m-tolylacetamide, a selective agonist of the dopamine D4 receptor.[1] These receptors are implicated in cognitive processes, and their modulation is a target for the treatment of various neuropsychiatric disorders.
In this synthesis, this compound serves as the electrophilic partner in a nucleophilic substitution reaction with 2-(4'-piperidinyl)pyridine. The secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide ion to form the final product.
Sources
Spectroscopic Characterization of 2-bromo-N-(3-methylphenyl)acetamide: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-bromo-N-(3-methylphenyl)acetamide. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and its Spectroscopic Implications
The structure of this compound comprises a bromoacetyl group attached to the nitrogen of 3-methylaniline. This combination of an aromatic ring, an amide linkage, and an alkyl halide moiety gives rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.
An In-depth Technical Guide to the Solubility of 2-bromo-N-(3-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-bromo-N-(3-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of organic solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers to validate and expand upon these predictions. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and practical experimental methodologies to inform solvent selection, process development, and formulation strategies.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From reaction kinetics and purification efficiency in chemical synthesis to bioavailability and formulation stability in pharmacology, a thorough understanding of a compound's solubility is paramount. This compound, a vital building block in the synthesis of various therapeutic agents, is no exception. Its solubility profile dictates the choice of reaction media, crystallization solvents, and purification techniques, directly impacting yield, purity, and overall process economics.
This guide addresses the current gap in publicly available, comprehensive solubility data for this compound. By employing a predictive theoretical model based on Hansen Solubility Parameters (HSP), we provide a scientifically grounded framework for anticipating its solubility in a diverse range of solvents. This in-silico approach, combined with detailed experimental protocols, offers a powerful toolkit for rational solvent selection and process optimization.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in chemistry, and Hansen Solubility Parameters provide a quantitative method to describe this principle.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Each solvent and solute can be characterized by its unique set of three HSP values, which represent a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.
The distance (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Calculation of Hansen Solubility Parameters for this compound
To predict the solubility of this compound, its HSP values were calculated using the Stefanis-Panayiotou group contribution method.[2] This method allows for the estimation of HSP based on the molecular structure of the compound. The necessary physical properties for this calculation are the molar volume, which was derived from the compound's molecular weight and density.
-
Molecular Weight: 228.09 g/mol [3]
-
Density: 1.5 g/cm³[3]
-
Molar Volume (V): Molecular Weight / Density = 228.09 g/mol / 1.5 g/cm³ = 152.06 cm³/mol
The molecule was dissected into its constituent functional groups as defined by the Stefanis-Panayiotou method, and the corresponding group contribution values were applied to calculate the individual HSP components.
Table 1: Group Contributions for the Calculation of HSP of this compound
| Group | Number of Groups | Fdᵢ | Fpᵢ | Eₕᵢ |
| -CH₃ | 1 | 20.35 | 0 | 0 |
| a-CH | 4 | 18.55 | 0 | 0 |
| a-C | 2 | 18.55 | 0 | 0 |
| -NH- (in amides) | 1 | 20.00 | 12.00 | 10.00 |
| -CO- (in amides) | 1 | 25.00 | 15.00 | 8.00 |
| -CH₂Br | 1 | 30.00 | 8.00 | 2.00 |
Calculated Hansen Solubility Parameters for this compound:
-
δD (Dispersion): 19.8 MPa½
-
δP (Polar): 9.5 MPa½
-
δH (Hydrogen Bonding): 8.2 MPa½
Predicted Solubility Profile of this compound
Using the calculated HSP values for this compound, the Hansen Solubility Parameter distance (Ra) was determined for a comprehensive list of common laboratory solvents. A smaller Ra value suggests a higher likelihood of good solubility. The results are summarized in Table 2, categorized by solvent type.
Table 2: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameter Distance (Ra)
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 15.8 | Moderate to Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.6 | Moderate |
| 1-Propanol | 16.0 | 6.8 | 17.4 | 11.0 | Good |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 9.8 | Good |
| Water | 15.5 | 16.0 | 42.3 | 35.8 | Very Low |
| Acetic Acid | 14.5 | 8.0 | 13.5 | 8.2 | Good |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | Very Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.8 | Good |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.9 | Very Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.1 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.6 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | Very Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Excellent |
| Nonpolar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 15.8 | Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 14.9 | Low |
| Benzene | 18.4 | 0.0 | 2.0 | 13.9 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 12.8 | Low |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.6 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 9.2 | Good |
Disclaimer: These are predicted values and should be confirmed by experimental determination.
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development and regulatory submissions. The following sections detail robust, step-by-step protocols for measuring both kinetic and thermodynamic solubility.
Kinetic Solubility Determination (Shake-Flask Method)
Kinetic solubility is a measure of the concentration of a compound in solution after a short equilibration time. It is a high-throughput method often used in early drug discovery for rapid screening.
Diagram: Kinetic Solubility Determination Workflow
Caption: Workflow for kinetic solubility determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mg/mL.
-
Sample Preparation: In separate vials, add a known volume of the desired test solvent.
-
Addition of Solute: Add a small, precise volume of the stock solution to each vial containing the test solvent. The final concentration should be such that precipitation is likely to occur if the compound is not highly soluble.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for a predetermined time, typically between 2 and 4 hours.
-
Phase Separation: After shaking, remove the vials and allow any undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to ensure all solid particles are removed.
-
Analysis: Analyze the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.
-
Calculation: The determined concentration represents the kinetic solubility of the compound in the test solvent under the specified conditions.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. This method requires a longer equilibration time to ensure that the system has reached a stable state.
Diagram: Thermodynamic Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or stirrer. Agitate the mixture continuously for an extended period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24, 48, and 72 hours). Analyze the concentration of each aliquot. Equilibrium is considered to be achieved when there is no significant change in concentration between successive measurements.
-
Phase Separation: Once equilibrium is confirmed, carefully separate the saturated solution from the excess solid. This can be done by filtration using a syringe filter or by centrifugation followed by careful decantation of the supernatant.
-
Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a validated analytical method like HPLC-UV.
-
Result: The measured concentration is the thermodynamic solubility of this compound in the specific solvent at the given temperature.
Discussion and Interpretation of Results
The predicted solubility data presented in Table 2 provides valuable insights for solvent selection. As anticipated from its molecular structure, which contains both polar (amide) and nonpolar (bromophenyl and methyl groups) moieties, this compound is expected to exhibit good solubility in a range of polar aprotic and some polar protic solvents.
The calculated HSP values suggest that solvents with moderate polarity and hydrogen bonding capabilities will be most effective. The excellent predicted solubility in dichloromethane (Ra = 4.1), acetone (Ra = 5.1), tetrahydrofuran (Ra = 5.6), and dimethylformamide (Ra = 5.9) aligns with this expectation. These solvents are likely to be good candidates for reaction media and for dissolving the compound for analytical purposes.
Conversely, the large HSP distance in highly nonpolar solvents like n-hexane (Ra = 15.8) and highly polar protic solvents like water (Ra = 35.8) indicates poor solubility. The low predicted solubility in water is particularly important for understanding its potential bioavailability and for developing appropriate aqueous-based formulations, which may require the use of co-solvents or other solubility-enhancing techniques.
The moderate predicted solubility in alcohols like ethanol and 1-butanol suggests they could be suitable for crystallization processes, where a compound should be soluble at elevated temperatures but less so at room temperature to allow for efficient precipitation and recovery.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices when working with this compound and related alpha-bromoacetamides. These compounds are generally considered to be irritants and lachrymators.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4] Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6] Keep the container tightly sealed.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This technical guide provides a comprehensive and predictive overview of the solubility of this compound. By leveraging the theoretical framework of Hansen Solubility Parameters, we have generated a valuable dataset that can guide solvent selection for a variety of applications in pharmaceutical research and development. The inclusion of detailed, validated experimental protocols for both kinetic and thermodynamic solubility determination empowers scientists to verify these predictions and generate robust empirical data. This combined theoretical and practical approach offers a powerful resource for optimizing synthetic routes, developing effective purification strategies, and informing formulation design, ultimately contributing to the efficient and successful advancement of new therapeutic agents.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. echemi.com [echemi.com]
- 4. alpharesources.com [alpharesources.com]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-bromo-N-(3-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-bromo-N-(3-methylphenyl)acetamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data from closely related analogs, spectroscopic principles, and computational chemistry insights to elucidate the key structural features of the title compound. We will delve into the preferred conformational states, intramolecular and intermolecular interactions, and the underlying scientific principles governing its three-dimensional architecture. This guide also presents detailed, field-proven protocols for the synthesis and characterization of this class of compounds, ensuring scientific integrity and reproducibility.
Introduction: Significance and Rationale
N-aryl-α-haloacetamides represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates and their potential biological activities underscore the importance of a detailed understanding of their structural chemistry. The specific molecule of interest, this compound, combines a reactive α-bromoacetamide moiety with a substituted aromatic ring, suggesting potential applications as an alkylating agent in targeted covalent inhibition or as a building block in the synthesis of more complex molecular architectures.
A thorough characterization of the molecule's solid-state conformation, including the orientation of the amide linkage, the rotational barriers around key single bonds, and the nature of non-covalent interactions, is paramount for predicting its reactivity, molecular recognition properties, and ultimately, its function in various applications. This guide will leverage high-quality crystallographic data from a closely related analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide, to provide a robust model for the structural and conformational behavior of the title compound.
Molecular Structure and Crystallographic Insights
While a dedicated crystal structure for this compound is not publicly available, an in-depth analysis of its tribrominated analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide, provides invaluable and directly applicable insights into the core structural features. The crystal structure of this analog reveals a well-defined conformation that is likely to be preserved in the mono-bromo derivative due to the dominance of the amide and aromatic functionalities in dictating the overall geometry.
A critical examination of the crystallographic data for 2,2,2-tribromo-N-(3-methylphenyl)acetamide reveals two independent molecules in the asymmetric unit, indicating slight conformational variations due to crystal packing forces.[1] However, the fundamental conformational preferences are consistent across both molecules.
Key Conformational Features
The solid-state conformation of the N-(3-methylphenyl)acetamide moiety is characterized by several key torsional angles that define the spatial relationship between the aromatic ring and the acetamide side chain.
-
Amide Bond Planarity: As is characteristic of amides, the C-N-C=O group is planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. This imparts a partial double-bond character to the C-N bond and restricts rotation.
-
Anti Conformation of the N-H Bond: The conformation of the N-H bond relative to the substituents on the phenyl ring and the acetamide side chain is a crucial determinant of the molecule's overall shape and hydrogen bonding capabilities. In the crystal structure of the tribromo-analog, the N-H bond adopts an anti conformation with respect to the 3-methyl substituent on the benzene ring.[1] Furthermore, the N-H bond is also positioned anti to the carbonyl (C=O) bond of the side chain.[1][2] This arrangement is a common feature in many N-aromatic amides.
The logical relationship governing these conformational preferences can be visualized as follows:
Intramolecular and Intermolecular Hydrogen Bonding
The observed conformation in the solid state is further stabilized by a network of hydrogen bonds.
-
Intramolecular N-H···Br Interaction: The crystal structure of the tribromo-analog exhibits an intramolecular hydrogen bond between the amide hydrogen (N-H) and one of the bromine atoms of the tribromomethyl group.[1] This interaction likely contributes to the stabilization of the observed conformation of the side chain. In this compound, a similar N-H···Br intramolecular hydrogen bond is anticipated, which would favor a conformation where the bromine atom is in proximity to the amide proton.
-
Intermolecular N-H···O Hydrogen Bonding: A prominent feature in the crystal packing of the tribromo-analog is the formation of intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[1] This classic amide-amide hydrogen bonding motif leads to the formation of supramolecular chains.[1] In the case of the tribromo-analog, these interactions result in the formation of helical chains along the b-axis of the crystal lattice.[1] A similar N-H···O hydrogen bonding pattern is expected to be a primary determinant of the crystal packing in this compound.
The interplay of these hydrogen bonding interactions can be depicted in the following workflow:
Tabulated Crystallographic Data (from 2,2,2-tribromo-N-(3-methylphenyl)acetamide)
The following table summarizes key crystallographic data obtained from the single-crystal X-ray diffraction study of 2,2,2-tribromo-N-(3-methylphenyl)acetamide.[1] This data provides a quantitative basis for the structural discussion.
| Parameter | Value |
| Chemical Formula | C₉H₈Br₃NO |
| Molecular Weight | 385.89 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.360(1) |
| b (Å) | 10.280(1) |
| c (Å) | 20.298(3) |
| β (°) | 100.23(1) |
| Volume (ų) | 2332.7(5) |
| Z | 8 |
| Temperature (K) | 299 |
| Radiation | Cu Kα |
| R-factor | 0.080 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 3-methylaniline (m-toluidine) with a suitable bromoacetylating agent. The choice of reactants and reaction conditions is critical for achieving a high yield and purity of the desired product.
Experimental Protocol: Synthesis
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
3-Methylaniline (m-toluidine)
-
Bromoacetyl bromide or bromoacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A weak base (e.g., pyridine or triethylamine)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylaniline (1.0 equivalent) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) in the anhydrous solvent to the stirred solution of 3-methylaniline via the dropping funnel. The addition should be carried out over a period of 30-60 minutes to control the exothermic reaction. A weak base (1.1 equivalents) can be added to the aniline solution to scavenge the HBr or HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
The synthesis workflow is illustrated below:
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the aromatic, methyl, methylene, and amide protons.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.5 ppm.
-
Amide Proton (N-H): A broad singlet typically downfield, in the range of δ 8.0-9.0 ppm.
-
Methylene Protons (-CH₂Br): A singlet around δ 4.0-4.5 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂Br): A signal around δ 30-35 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 21 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Computational Conformational Analysis
To complement the experimental data derived from the tribromo-analog, computational methods can be employed to explore the conformational landscape of this compound. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.
A potential energy surface scan around the C(aryl)-N bond and the N-C(acyl) bond would reveal the rotational energy barriers and identify the lowest energy conformers. Such studies are expected to confirm that the anti conformation observed in the crystal structure of the analog is indeed the global minimum energy conformation in the gas phase as well. Natural Bond Orbital (NBO) analysis can further elucidate the electronic interactions, such as the n→π* interaction of the nitrogen lone pair with the carbonyl group, that contribute to the stability of the planar amide linkage.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. By leveraging the high-quality crystal structure data of its close analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide, we have established the key conformational features, including the anti orientation of the N-H bond relative to both the 3-methyl group and the carbonyl group. The role of intramolecular N-H···Br and intermolecular N-H···O hydrogen bonds in stabilizing the conformation and directing the crystal packing has been elucidated. Furthermore, a robust protocol for the synthesis and spectroscopic characterization of this compound has been presented. The insights provided herein are crucial for researchers and scientists working with this class of molecules, enabling a deeper understanding of their chemical behavior and facilitating their application in drug discovery and materials science.
References
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1929. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o636. [Link]
-
Kaur, M., Yathirajan, H. S., Dayananda, A. S., Gerber, T., Hosten, E., & Betz, R. (2013). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 85-86. [Link]
-
Kumar, N. S. S., Yathirajan, H. S., Glidewell, C., & Palakshamurthy, B. S. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o732-o737. [Link]
Sources
A Technical Guide to the Potential Applications of 2-bromo-N-(3-methylphenyl)acetamide in Medicinal Chemistry
Executive Summary
2-bromo-N-(3-methylphenyl)acetamide is an N-aryl α-haloacetamide, a class of compounds recognized for high reactivity and utility in chemical synthesis and drug discovery. While specific research on this particular molecule is limited, its structural motifs—the reactive α-bromo amide "warhead" and the N-(3-methylphenyl) scaffold—provide a strong basis for postulating its potential in medicinal chemistry. This guide synthesizes information from analogous structures and the broader class of α-haloacetamides to present a forward-looking analysis of its applications. The primary hypothesized application is as a targeted covalent inhibitor (TCI) for enzymes possessing a nucleophilic residue, such as cysteine, in their active site. Furthermore, its role as a versatile synthetic intermediate for generating compound libraries is explored. This document provides the theoretical framework, detailed synthetic protocols, and proposed screening methodologies to empower researchers in drug development to explore the potential of this compound.
The α-Haloacetamide Moiety: A Privileged Scaffold in Covalent Drug Discovery
The α-haloacetamide functional group is a cornerstone of modern covalent inhibitor design. These electrophilic "warheads" are engineered to form a stable covalent bond with nucleophilic amino acid residues on a target protein, most commonly cysteine, via an SN2 mechanism.[1] This irreversible or slowly reversible mode of action can offer significant therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2]
The reactivity of the α-haloacetamide warhead is highly tunable. The nature of the halogen atom directly influences the electrophilicity of the α-carbon, with reactivity generally following the order of Iodoacetamide > Bromoacetamide > Chloroacetamide.[3] This allows medicinal chemists to fine-tune the inhibitor's reactivity to achieve a desired balance between on-target activity and off-target effects. While highly reactive compounds like iodoacetamides are often used as tool compounds for peptide mapping, the more moderately reactive bromo- and chloroacetamides are frequently employed in the development of therapeutic agents.[1][4]
Compounds featuring the α-chloroacetamide warhead have been successfully utilized in fragment-based drug discovery (FBDD) and have led to potent inhibitors targeting a range of enzymes, including deubiquitinases (DUBs) and the main protease (Mpro) of SARS-CoV-2.[1] Given this precedent, this compound represents a compelling, albeit unexplored, candidate for similar applications.
Synthesis and Physicochemical Properties
Synthesis Pathway
The synthesis of this compound is straightforward, typically achieved through the nucleophilic acyl substitution of a suitable bromoacetylating agent with 3-methylaniline (m-toluidine). The most common and direct method involves the reaction of 3-methylaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a mild base to neutralize the HBr byproduct.[5][6]
Caption: General synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for synthesizing analogous N-aryl-2-bromoacetamides.[5][6]
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylaniline (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 eq) or potassium carbonate (1.5 eq), to the stirred solution.
-
Reagent Addition: Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Physicochemical Data
No experimentally determined physicochemical data for this compound (CAS 5870-71-3) is widely available in the literature. The following table summarizes properties calculated using established computational models.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₁₀BrNO | - | - |
| Molecular Weight | 228.09 | g/mol | - |
| Boiling Point (Tboil) | 607.18 | K | Joback[7] |
| Melting Point (Tfus) | 392.52 | K | Joback[7] |
| logP (octanol/water) | 2.328 | - | Crippen[7] |
| Water Solubility (log10WS) | -2.58 | - | Crippen[7] |
Note: These values are in-silico predictions and should be confirmed experimentally.
Potential Applications in Medicinal Chemistry
Primary Application: Targeted Covalent Inhibition
The most significant potential for this compound lies in its use as a targeted covalent inhibitor. The α-bromoacetamide group is a well-characterized electrophile that can covalently modify nucleophilic amino acids.[1]
Mechanism of Action: Cysteine Alkylation
The primary target for this warhead is the thiol side chain of a cysteine residue, which is often found in the active or allosteric sites of enzymes and is highly nucleophilic at physiological pH. The reaction proceeds via a classic SN2 mechanism, where the sulfur atom of the cysteine attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable thioether bond.[1][3]
Caption: Covalent modification of a cysteine residue by an α-bromoacetamide.
Potential Therapeutic Targets:
Based on the success of related covalent inhibitors, this compound could be investigated as a starting point for developing inhibitors against several classes of enzymes, including:
-
Cysteine Proteases: Such as caspases or cathepsins, which play roles in apoptosis and inflammation.
-
Kinases: Several kinases, like Bruton's tyrosine kinase (BTK), have a cysteine residue near the ATP-binding pocket that can be targeted covalently.[8]
-
Deubiquitinating Enzymes (DUBs): These enzymes contain a catalytic cysteine and are attractive targets in oncology and neurodegenerative disease.[4]
-
Viral Proteases: The main protease (Mpro) of SARS-CoV-2, which has a critical catalytic cysteine, is a prime example.[1]
The N-(3-methylphenyl) group serves as the "scaffold" that can be further modified to achieve selectivity and binding affinity for the target protein's active site. The methyl group at the meta position provides a synthetic handle and influences the molecule's orientation within a binding pocket.
Application as a Synthetic Intermediate
Beyond its direct potential as a bioactive agent, this compound is a valuable intermediate for building diverse chemical libraries. The bromine atom is an excellent leaving group, allowing for facile nucleophilic substitution reactions.
Caption: Workflow for library synthesis and screening.
By reacting this compound with a variety of thiols, amines, phenols, and other nucleophiles, researchers can rapidly generate a large number of derivatives.[6] This approach is highly effective for structure-activity relationship (SAR) studies, enabling the optimization of a hit compound into a lead candidate with improved potency, selectivity, and pharmacokinetic properties.
Proposed Experimental Protocols
Protocol for Covalent Inhibitor Screening
This protocol provides a general method for assessing the potential of this compound to act as a covalent inhibitor against a cysteine-containing target protein using mass spectrometry.
-
Reagents and Preparation:
-
Target Protein (with known cysteine residue) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
Test Compound: 10 mM stock solution of this compound in DMSO.
-
Control: N-(3-methylphenyl)acetamide (the non-electrophilic analog)[9] 10 mM stock in DMSO.
-
Quenching solution: 1% formic acid.
-
-
Incubation:
-
In separate microcentrifuge tubes, incubate the target protein (e.g., at 1 µM final concentration) with the test compound (e.g., at 10 µM final concentration) and the control compound (10 µM). Also include a protein-only control with an equivalent amount of DMSO.
-
Incubate all samples at room temperature for a set time course (e.g., 0, 15, 60, and 120 minutes).
-
-
Sample Preparation for Mass Spectrometry:
-
At each time point, quench the reaction by adding the formic acid solution.
-
Desalt the protein samples using a C4 ZipTip or similar protein cleanup method according to the manufacturer's instructions.
-
Elute the protein in a solution suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Analysis by Intact Protein Mass Spectrometry:
-
Analyze the samples using an ESI-TOF or Orbitrap mass spectrometer to determine the precise mass of the intact protein.
-
Expected Result: A mass shift corresponding to the addition of the N-(3-methylphenyl)acetamide fragment (mass = 148.08 Da, from C₉H₁₀NO) compared to the unmodified protein indicates a covalent binding event. The mass of the original compound is 228.09 Da; the mass of bromine (79.90 Da) is lost.
-
The intensity of the modified protein peak should increase over time in the test compound sample, while no such modification should be observed in the control samples.
-
Future Perspectives and Conclusion
Future research should focus on synthesizing this compound and screening it against a panel of enzymes, particularly those implicated in diseases and known to possess a reactive cysteine. Success in these initial screens would validate the hypotheses presented in this guide and open a clear path for lead optimization through modification of the N-(3-methylphenyl) scaffold. By leveraging its utility as both a potential inhibitor and a versatile synthetic platform, this compound offers a valuable tool for drug discovery professionals aiming to develop next-generation covalent therapeutics.
References
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library, Archives of Applied Science Research, 3(5), 540-548. Retrieved from [Link]
-
Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Retrieved from [Link]
-
Amato, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2043. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Recent Advances in Covalent Drug Discovery. MDPI. Retrieved from [Link]
-
Singh, U. P., & Singh, R. K. (2019). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Johnson, D. S., & Weerapana, E. (2019). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 11(15), 1939-1962. Retrieved from [Link]
-
Selvinthanuja, C., et al. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Annals of Phytomedicine, 12(1), 467-476. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10843, N-(3-Methylphenyl)acetamide. Retrieved from [Link]
-
Bao, X., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13994. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Retrieved from [Link]
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. irejournals.com [irejournals.com]
- 7. Acetamide, N-(3-methylphenyl)-2-bromo- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity of the bromine atom in 2-bromo-N-(3-methylphenyl)acetamide
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-bromo-N-(3-methylphenyl)acetamide
Abstract
This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development. As an α-haloamide, its chemical behavior is dominated by the reactivity of the α-carbon-bromine bond. The inherent electrophilicity of the α-carbon, significantly enhanced by the adjacent electron-withdrawing acetamide group, renders the bromine atom an excellent leaving group in a variety of transformations. This guide provides an in-depth analysis of the factors governing the reactivity of this C-Br bond, focusing on two principal reaction classes: nucleophilic substitution and palladium-catalyzed cross-coupling. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the causal relationships between molecular structure and chemical reactivity, offering a comprehensive resource for researchers in medicinal and process chemistry.
Molecular Architecture and Electronic Profile
The reactivity of this compound is not merely that of a simple alkyl bromide. It is a finely tuned system where each component—the bromine atom, the carbonyl group, the amide linkage, and the aromatic ring—exerts a profound electronic and steric influence.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} graph [overlap=false]; node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "C1" [label="α-Carbon (Electrophilic Center)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Br" [label="Bromine (Leaving Group)", fillcolor="#FBBC05", fontcolor="#202124"]; "C2" [label="Carbonyl Carbon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "O" [label="Carbonyl Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N" [label="Amide Nitrogen"]; "C_aryl_1", "C_aryl_2", "C_aryl_3", "C_aryl_4", "C_aryl_5", "C_aryl_6" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C_methyl" [fillcolor="#34A853", fontcolor="#FFFFFF"]; end_dot Figure 1: Structure of this compound with key reactive sites highlighted.
-
The α-Carbon-Bromine Bond: The C-Br bond is inherently polarized due to the higher electronegativity of bromine. This effect is dramatically amplified by the adjacent carbonyl (C=O) group. The carbonyl group acts as a powerful electron-withdrawing group, pulling electron density away from the α-carbon. This induction makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2]
-
The Leaving Group: Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a large, polarizable, and stable anion.[2] This stability is a key thermodynamic driver for reactions where the C-Br bond is cleaved.
-
The N-(3-methylphenyl) Group: The aryl amide moiety primarily influences the molecule's overall solubility, steric profile, and electronic properties. The 3-methyl (m-tolyl) group is weakly electron-donating, which has a minor electronic effect on the amide functionality but can influence intermolecular interactions and crystal packing.[3]
Nucleophilic Substitution Reactions: The Sₙ2 Pathway
The primary mode of reactivity for this compound is bimolecular nucleophilic substitution (Sₙ2). The electronic architecture of the α-carbon strongly favors this pathway over an Sₙ1 mechanism.
Mechanistic Rationale
The Sₙ2 reaction proceeds in a single, concerted step. A nucleophile attacks the electrophilic α-carbon from the backside relative to the bromine atom, leading to a pentacoordinate transition state. Simultaneously, the C-Br bond breaks, and the bromide ion is expelled.[1][4]
-
Causality: An Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored. A primary carbocation is inherently unstable, and any potential resonance stabilization from the adjacent carbonyl is offset by the carbonyl's own electrophilic nature. The Sₙ2 pathway avoids this high-energy intermediate entirely.
dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Figure 2: Generalized Sₙ2 mechanism for α-haloamides. 'R' represents the -C(O)NH-Ar group.
Factors Influencing Reactivity
Several factors can be modulated to control the rate and outcome of the Sₙ2 reaction:
| Factor | Influence on Sₙ2 Reaction | Rationale |
| Nucleophile Strength | Stronger, less hindered nucleophiles increase the reaction rate. | The reaction rate is directly proportional to the nucleophile's concentration and its intrinsic ability to donate its electron pair.[4] Examples: N₃⁻ > I⁻ > CN⁻ > R₂NH. |
| Solvent | Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are optimal. | These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. |
| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reactants to reach the transition state, as described by the Arrhenius equation. |
Experimental Protocol: Synthesis of an α-Aminated Amide
This protocol describes a general procedure for the reaction of this compound with a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize 2-(diethylamino)-N-(3-methylphenyl)acetamide.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv., e.g., 2.28 g, 10 mmol) in 30 mL of anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 equiv., 2.07 g, 15 mmol) to the solution. Causality: The base is required to neutralize the HBr byproduct that would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Nucleophile Addition: To the stirring suspension, add diethylamine (2.2 equiv., 2.3 mL, 22 mmol) dropwise at room temperature. Causality: A slight excess of the amine ensures the complete consumption of the electrophile and can also act as a base.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system, visualizing with a UV lamp. The disappearance of the starting material spot indicates completion.
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash it with brine (2 x 25 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure 2-(diethylamino)-N-(3-methylphenyl)acetamide.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical substitution, the C-Br bond in this compound is a versatile handle for modern palladium-catalyzed cross-coupling reactions. These methods are cornerstones of pharmaceutical synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6]
Mechanistic Overview: The Catalytic Cycle
Most palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira) proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the this compound, inserting into the C-Br bond. This step cleaves the bond and oxidizes the metal center to Pd(II).
-
Transmetalation (for Suzuki, Stille, etc.): The organopalladium(II) intermediate reacts with a second coupling partner (e.g., an organoboron compound in Suzuki coupling), transferring the organic group to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
dot digraph "Suzuki_Coupling_Cycle" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Figure 3: Generalized catalytic cycle for a Suzuki cross-coupling reaction. R-Br is our α-bromoamide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of an α-aryl acetamide, a valuable scaffold in medicinal chemistry, via a Suzuki-Miyaura cross-coupling reaction.[8]
Objective: To synthesize 2-phenyl-N-(3-methylphenyl)acetamide.
Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Subject the flask to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, so an inert atmosphere is critical to prevent catalyst degradation and ensure reproducibility.
-
Reagent Addition: Under a positive pressure of inert gas, add to the flask:
-
This compound (1.0 equiv., 1.14 g, 5 mmol)
-
Phenylboronic acid (1.2 equiv., 0.73 g, 6 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 equiv., 2.12 g, 10 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 0.022 g, 0.1 mmol)
-
SPhos (a bulky phosphine ligand) (4 mol%, 0.082 g, 0.2 mmol)
-
Causality: A bulky, electron-rich phosphine ligand like SPhos is essential. It stabilizes the Pd(0) center, promotes the oxidative addition step, and facilitates the final reductive elimination.[5]
-
-
Solvent Addition: Add anhydrous toluene (20 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS for the consumption of the starting bromo-acetamide.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate (40 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure 2-phenyl-N-(3-methylphenyl)acetamide.
Conclusion
The bromine atom in this compound serves as a highly effective and versatile reactive handle. Its reactivity is fundamentally governed by the powerful electron-withdrawing effect of the adjacent amide carbonyl group, which renders the α-carbon a potent electrophile. This electronic predisposition makes the compound an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles, providing a reliable route to α-functionalized amides. Furthermore, the C-Br bond is readily activated by palladium(0) catalysts, opening access to a vast array of modern cross-coupling chemistries crucial for constructing complex molecular architectures. A thorough understanding of these mechanistic principles and the factors that control them empowers researchers to strategically employ this valuable building block in the rational design and synthesis of novel chemical entities for drug discovery and materials science.
References
-
Nucleophilic Substitution Reactions. LibreTexts. Available at: [Link][4][9]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Various Authors via Google Scholar Search Results. This is a conceptual reference to the body of literature on the topic. A specific review could be: Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. (Note: A direct link for this specific paper is not in the provided search results, but the search results confirm the topic's relevance). A representative link from the search is: [Link][5][6]
-
Gowda, B. T., et al. (2003). Referenced in a study on a related compound's crystal structure. The specific synthesis method for the title compound is often found in such crystallographic reports. Source: ResearchGate. Available at: [Link][10]
-
The Fascinating Chemistry of α‐Haloamides. ChemistryOpen (2020). Source: National Institutes of Health (PMC). Available at: [Link][11]
-
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition (2019). Source: PubMed. Available at: [Link][8]
-
Alkyl Halide Reactivity. Michigan State University Chemistry Department. Available at: [Link][2]
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. Acta Crystallographica Section E. Source: National Institutes of Health (PMC). Available at: [Link][3][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. 2,2,2-Tribromo-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the N-Alkylation of Amides Using 2-bromo-N-(3-methylphenyl)acetamide
Abstract
This document provides a comprehensive guide for the N-alkylation of amides, a pivotal transformation in organic synthesis, particularly within drug discovery and development. Using the reaction of 2-bromo-N-(3-methylphenyl)acetamide with a generic amine as a practical example, this application note delineates the underlying mechanistic principles, a detailed step-by-step experimental protocol, troubleshooting strategies, and essential safety considerations. The content is tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Importance of N-Alkylated Amides
N-alkylated amides are a ubiquitous structural motif in a plethora of biologically active compounds, including numerous approved pharmaceuticals and agrochemicals. The strategic introduction of an alkyl group onto the amide nitrogen can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, membrane permeability, and receptor-binding affinity can be fine-tuned through N-alkylation. Consequently, the development of reliable and efficient protocols for this transformation is of paramount importance in the synthesis of novel chemical entities.
The selected model substrate, this compound, serves as a versatile electrophile for this reaction. The α-bromo functionality provides a reactive site for nucleophilic substitution, while the 3-methylphenyl group offers a convenient spectroscopic handle for reaction monitoring and product characterization.
Mechanistic Rationale: The SN2 Pathway to N-Alkylation
The N-alkylation of an amide with an alkyl halide, such as this compound, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The amide nitrogen, however, is generally not sufficiently nucleophilic to directly react with an alkyl halide.[1][2] To facilitate the reaction, a base is required to deprotonate the amide, thereby generating a more nucleophilic amide anion.[1][2][3]
Core Mechanistic Steps:
-
Amide Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the amide nitrogen to form a resonance-stabilized amide anion. The choice of base is critical; stronger bases like NaH are often used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][2]
-
Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in a backside attack.
-
Transition State: A trigonal bipyramidal transition state is formed, involving partial bond formation between the nitrogen and the electrophilic carbon, and partial bond breaking between the carbon and the bromide leaving group.
-
Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of the N-alkylated amide product.
The selection of an appropriate solvent is also crucial, as it can significantly influence the reaction rate and yield.[1] Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the base without interfering with the nucleophilicity of the amide anion.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the experimental procedure for the N-alkylation of this compound.
Caption: A schematic representation of the key stages in the N-alkylation protocol.
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the N-alkylation of an amide using this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Amine (e.g., Piperidine) | ≥99% | Acros Organics |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Alfa Aesar |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | In-house preparation | |
| Brine (Saturated Aqueous NaCl) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | J.T. Baker |
| Silica Gel (230-400 mesh) | For Flash Chromatography | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the amine (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the electrophile dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. A typical TLC eluent system is a mixture of ethyl acetate and hexanes.
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate in vacuo to afford the pure N-alkylated amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive base (e.g., NaH exposed to moisture).- Insufficient reaction temperature or time.- Poor quality of reagents or solvents. | - Use fresh, properly stored NaH.- Gradually increase the reaction temperature and monitor by TLC.- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | - O-alkylation of the amide.[4]- Elimination reaction of the alkyl halide.[5]- Dialkylation if a primary amine is used.[6] | - Use less polar solvents to favor N-alkylation.[4]- Maintain a lower reaction temperature.- Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. |
| Difficult Purification | - Co-elution of product and starting material.- Presence of mineral oil from NaH dispersion. | - Optimize the mobile phase for column chromatography.- Perform a pre-purification hexane wash of the crude material to remove mineral oil. |
Safety Precautions
-
This compound and related bromoacetamides are irritants and lachrymators. Handle these compounds in a well-ventilated chemical fume hood.[7][8][9][10]
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle NaH under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]
-
Anhydrous DMF is a combustible liquid and a potential reproductive toxin. Use in a fume hood and avoid inhalation or skin contact.
-
Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves, when performing this experiment.
References
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? [Online forum post]. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved January 18, 2026, from [Link]
-
Yang, Q., et al. (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. RSC Advances, 8(63), 36257-36261. [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
MDPI. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(5), 333-340. [Link]
-
Royal Society of Chemistry. (2016). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Advances, 6(1), 1-13. [Link]
-
ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? [Online forum discussion]. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: 2-bromo-N-(3-methylphenyl)acetamide in the Synthesis of Heterocyclic Compounds
Introduction
In the realm of synthetic organic chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-bromo-N-(3-methylphenyl)acetamide has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a reactive electrophilic α-bromo carbonyl moiety and a modifiable N-aryl group, allows for a wide range of cyclization strategies. This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
The strategic incorporation of the 3-methylphenyl group offers steric and electronic modulation of the final heterocyclic products, which can be crucial for optimizing biological activity and pharmacokinetic properties. This guide will delve into the synthesis of key heterocyclic scaffolds, including quinoxalines, thiazoles, and benzimidazoles, highlighting the causal relationships behind experimental choices and providing self-validating protocols for reproducible results.
Safety and Handling
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and all other reagents.
Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2].
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood[1][2]. Facilities should be equipped with an eyewash station and a safety shower[3].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield[1][2].
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling[1][2]. Avoid contact with skin and eyes[2].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[1][2].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[1][2].
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS)[1][2][3][4].
Synthesis of Key Heterocyclic Scaffolds
Synthesis of Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] A common and effective method for synthesizing quinoxalines is the condensation of an α-halocarbonyl compound with an o-phenylenediamine.[6]
Mechanistic Rationale
The synthesis of 2-substituted quinoxalines from this compound and o-phenylenediamines proceeds through a condensation-cyclization-oxidation sequence. The initial step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbon of the α-bromo carbonyl group, followed by an intramolecular cyclization and subsequent dehydration and oxidation to afford the aromatic quinoxaline ring system.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2-((3-methylphenyl)amino)quinoxaline
Materials:
-
This compound
-
o-phenylenediamine
-
Ethanol
-
Pyridine (optional, as catalyst)[6]
-
Tetrahydrofuran (THF) (alternative solvent)[6]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (20 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Optionally, add a catalytic amount of pyridine.[6]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-((3-methylphenyl)amino)quinoxaline.
| Parameter | Value | Reference |
| Reaction Time | 2-4 hours | [5][6] |
| Solvent | Ethanol or THF | [5][6] |
| Temperature | Reflux | [5] |
| Catalyst | Pyridine (optional) | [6] |
Synthesis of Thiazole Derivatives
Thiazole moieties are integral components of many biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.
Mechanistic Rationale
In this synthesis, this compound acts as the α-halocarbonyl component. The reaction with a thioamide, such as thioacetamide, proceeds via initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoacetamide. This is followed by an intramolecular cyclization through the attack of the thioamide nitrogen on the carbonyl carbon, and subsequent dehydration to yield the thiazole ring.
Caption: Hantzsch synthesis of thiazole derivatives.
Experimental Protocol: Synthesis of 2-methyl-4-((3-methylphenyl)amino)thiazole
Materials:
-
This compound
-
Thioacetamide
-
Ethanol
-
Sodium acetate (optional, as base)
Procedure:
-
Dissolve thioacetamide (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add this compound (1.0 mmol) to the solution.
-
Optionally, add sodium acetate (1.2 mmol) to act as a base and neutralize the HBr formed during the reaction.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
| Parameter | Value | Reference |
| Reaction Time | 3-6 hours | General Hantzsch conditions |
| Solvent | Ethanol | [7] |
| Temperature | Reflux | General Hantzsch conditions |
| Base (optional) | Sodium acetate | General Hantzsch conditions |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer activities.[8][9][10] A common synthetic route involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. The use of this compound in this context can lead to the formation of N-substituted benzimidazole acetamide derivatives, which are of interest in medicinal chemistry.[8][11]
Mechanistic Rationale
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-methylaniline can be envisioned in a multi-step process. Initially, a condensation reaction between o-phenylenediamine and this compound would likely form an intermediate which, upon cyclization and elimination of water and HBr, would lead to the desired benzimidazole derivative.
Caption: Synthetic pathway to benzimidazole derivatives.
Experimental Protocol: Synthesis of 2-(bromomethyl)-N-(3-methylphenyl)-1H-benzo[d]imidazole (Hypothetical)
Materials:
-
This compound
-
o-phenylenediamine
-
Polyphosphoric acid (PPA) or a similar condensing agent
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
-
Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours, with monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully add it to ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reaction Time | Several hours | General benzimidazole synthesis |
| Catalyst | Polyphosphoric acid | General benzimidazole synthesis |
| Temperature | 120-150 °C | General benzimidazole synthesis |
Conclusion
This compound stands out as a valuable and adaptable reagent in the synthesis of medicinally relevant heterocyclic compounds. Its ability to participate in various cyclization reactions, leading to the formation of quinoxalines, thiazoles, and benzimidazoles, underscores its importance in synthetic and medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling the efficient and informed use of this versatile building block in the development of novel chemical entities.
References
- Connect Journals. (n.d.). AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE.
- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- RSC Publishing. (2021, November 19). Recent advances in the transition-metal-free synthesis of quinoxalines.
- MedCrave online. (2018, March 12). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review.
- AK Scientific, Inc. (n.d.). 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Fisher Scientific. (2010, September 23). SAFETY DATA SHEET.
- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
- ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature.
- ResearchGate. (n.d.). Scheme of synthesis for the proposed benzimidazole acetamide derivatives.
- PubMed Central. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- MDPI. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. turkjps.org [turkjps.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
scale-up synthesis of 2-bromo-N-(3-methylphenyl)acetamide for laboratory use
Application Note & Protocol
A Robust and Scalable Laboratory Synthesis of 2-Bromo-N-(3-methylphenyl)acetamide
Abstract: This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol details a reliable N-acylation reaction between 3-methylaniline (m-toluidine) and bromoacetyl bromide. Emphasis is placed on process control, safety, purification, and analytical validation to ensure high yield and purity suitable for advanced laboratory applications. This guide is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved via the nucleophilic acyl substitution of bromoacetyl bromide with 3-methylaniline. This method is selected for its high reactivity, straightforward execution, and scalability.
Reaction Scheme:
Causality of Experimental Choices:
-
Reactants: 3-methylaniline serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent, ensuring the reaction proceeds rapidly even at reduced temperatures. Its reactivity stems from the two good leaving groups (bromide ions) attached to the acyl and alpha carbons.[1]
-
Solvent: Dichloromethane (DCM) is the chosen solvent due to its inert nature under the reaction conditions and its excellent ability to dissolve the starting materials. As an aprotic solvent, it does not interfere with the reaction mechanism.
-
Base: Triethylamine (Et₃N) is employed as an acid scavenger. The reaction generates hydrobromic acid (HBr) as a byproduct. Et₃N, a non-nucleophilic organic base, neutralizes the HBr to form triethylammonium bromide, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.
-
Temperature Control: The reaction is initiated at 0 °C to control the significant exotherm associated with the acylation. Adding the highly reactive bromoacetyl bromide at low temperatures mitigates the formation of impurities and ensures a controlled reaction rate.[2]
Critical Safety and Hazard Management
A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this protocol. This synthesis involves corrosive, toxic, and irritating chemicals. This procedure must be performed in a certified chemical fume hood.
Reagent Hazard Summary:
| Chemical Name | CAS No. | Key Hazards |
| Bromoacetyl Bromide | 598-21-0 | Corrosive, Lachrymator, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled.[3] |
| 3-Methylaniline (m-Toluidine) | 108-44-1 | Toxic if swallowed, in contact with skin, or if inhaled, Causes serious eye damage, Suspected of causing genetic defects and cancer. |
| Dichloromethane (DCM) | 75-09-2 | Skin and eye irritant, Suspected of causing cancer. |
| Triethylamine (Et₃N) | 121-44-8 | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage. |
| This compound | 5439-17-8 | Causes skin, eye, and respiratory irritation (based on analogous compounds).[4][5] |
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a full-face shield.
-
Neoprene or nitrile gloves (double-gloving is recommended).
-
Flame-resistant laboratory coat.
-
Properly fitted respirator if there is any risk of fume hood failure.
Detailed Scale-Up Synthesis Protocol
This protocol is optimized for a ~100 g scale. All glassware should be thoroughly dried before use.
Materials & Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Thermometer and nitrogen inlet adapter
-
Ice-water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
3-Methylaniline (m-toluidine)
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure the system is under a gentle flow of nitrogen.
-
Reagent Charging: To the flask, add 3-methylaniline (107.15 g, 1.00 mol) and dichloromethane (800 mL). Stir until fully dissolved. Add triethylamine (111.3 g, 153 mL, 1.10 mol) to the solution.
-
Cooling: Immerse the flask in an ice-water bath and cool the stirred solution to 0-5 °C.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of bromoacetyl bromide (221.86 g, 76.5 mL, 1.10 mol) in dichloromethane (200 mL). Add this solution dropwise to the cooled aniline mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium bromide) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[2]
-
Quenching and Work-up: Slowly pour the reaction mixture into a 2 L beaker containing 500 mL of deionized water. Transfer the entire mixture to the 2 L separatory funnel.
-
Aqueous Washes:
-
Separate the layers and retain the lower organic (DCM) layer.
-
Wash the organic layer sequentially with 500 mL of saturated aqueous NaHCO₃ solution (to remove any remaining HBr) and 500 mL of brine.[2]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 1 L Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 400-500 mL) to dissolve the solid completely.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation and Drying: Collect the purified white to off-white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |
| 3-Methylaniline | 107.15 | 1.00 | 107.15 g |
| Bromoacetyl Bromide | 201.86 | 1.10 | 221.86 g (76.5 mL) |
| Triethylamine | 101.19 | 1.10 | 111.3 g (153 mL) |
| Dichloromethane | 84.93 | - | ~1000 mL |
| Product (Expected) | 228.09 | - | Yield: ~85-95% |
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
-
Melting Point: The purified product should exhibit a sharp melting point. (Literature values may vary, but a consistent, sharp melt indicates high purity).
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm:
-
~8.0-8.5 (s, 1H, -NH-)
-
~7.0-7.5 (m, 4H, Ar-H)
-
~4.0 (s, 2H, -CH₂-Br)
-
~2.3 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm:
-
~164 (-C=O)
-
~139 (Ar-C)
-
~137 (Ar-C)
-
~129 (Ar-CH)
-
~125 (Ar-CH)
-
~121 (Ar-CH)
-
~117 (Ar-CH)
-
~29 (-CH₂-Br)
-
~21 (Ar-CH₃)
-
-
TLC: Use a mobile phase such as 30% Ethyl Acetate in Hexane. The final product should appear as a single spot.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Loss during work-up or recrystallization. | Ensure complete consumption of starting material via TLC. During recrystallization, use the minimum amount of hot solvent and cool thoroughly to maximize crystal recovery.[2] |
| Product is an Oil or Fails to Crystallize | Presence of impurities (e.g., unreacted starting material or di-acylated byproduct). | Attempt to purify a small sample via column chromatography to induce crystallization. Ensure the workup procedure effectively removed all triethylammonium salts.[2] |
| Product Discoloration (Yellow/Brown) | Oxidation of aniline starting material; Impurities in reagents. | Use high-purity starting materials. Ensure the reaction is maintained under an inert atmosphere. An additional wash with a dilute sodium bisulfite solution can sometimes remove color. |
References
-
PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
-
Organic Syntheses. N-BROMOACETAMIDE. Org. Synth. 1951, 31, 17. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
-
Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]
- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
Sources
Application Notes and Protocols: The Strategic Role of 2-Bromo-N-(3-methylphenyl)acetamide in Multi-Step Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount. 2-Bromo-N-(3-methylphenyl)acetamide, a molecule possessing both a reactive electrophilic center and a modifiable aromatic scaffold, represents a quintessential example of such a versatile intermediate. Its intrinsic chemical reactivity, governed by the presence of an α-bromo substituent on the acetamide moiety, renders it a potent alkylating agent. This, coupled with the 3-methylphenyl group that influences its steric and electronic properties, allows for its incorporation into a diverse array of complex molecular architectures.
This technical guide delves into the multifaceted applications of this compound in multi-step organic synthesis. We will explore its utility as a key precursor for the synthesis of bioactive molecules, with a particular focus on the construction of nitrogen-containing heterocycles and the derivatization of amine-bearing compounds. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the effective utilization of this valuable synthetic intermediate.
Core Application I: N-Alkylation of Amines for the Synthesis of Bioactive Amide Derivatives
One of the most fundamental and widely employed applications of this compound is its role as an electrophile in nucleophilic substitution reactions. The carbon atom bearing the bromine is highly susceptible to attack by nucleophiles, such as primary and secondary amines. This reaction provides a direct and efficient route to the synthesis of more complex N-arylacetamide derivatives, which are prevalent motifs in a variety of pharmacologically active compounds.
The reaction proceeds via a classical SN2 mechanism, where the amine nucleophile displaces the bromide leaving group. The choice of base and solvent is critical to the success of this transformation, with milder bases and polar aprotic solvents generally favoring the desired N-alkylation over competing elimination reactions or hydrolysis of the starting material. A study on the synthesis of antibacterial 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrates a highly analogous and effective protocol that can be adapted for this compound[1].
Experimental Protocol: Synthesis of N-Substituted 2-Amino-N-(3-methylphenyl)acetamide Derivatives
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of choice (e.g., butylamine, piperidine)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous potassium carbonate (K2CO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add the desired amine (1.1 eq) to the solution.
-
To the stirred mixture, add a saturated aqueous solution of potassium carbonate (2.0 eq).
-
Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-amino-N-(3-methylphenyl)acetamide derivative.
Causality Behind Experimental Choices:
-
Dichloromethane is chosen as the solvent due to its inert nature and its ability to dissolve both the starting material and the amine.
-
Saturated potassium carbonate serves as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation. Its use as an aqueous solution facilitates easy separation during the work-up.
-
The use of a slight excess of the amine ensures the complete consumption of the limiting reagent, this compound.
Caption: Workflow for N-alkylation of amines.
Core Application II: Synthesis of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound makes it an excellent starting material for the construction of various heterocyclic ring systems, which are of immense interest in drug discovery.
Synthesis of Imidazolidinone Derivatives
A notable application of this compound is in the synthesis of complex heterocyclic structures such as 2-{4-[(5-bromo-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide[2]. This multi-step synthesis likely involves the initial N-alkylation of a hydantoin derivative with this compound, followed by a subsequent condensation reaction.
Caption: Proposed synthesis of an imidazolidinone derivative.
Conceptual Application: Intramolecular Cyclization to Oxindoles
Conceptual Protocol: Palladium-Catalyzed Synthesis of 1-(3-Methylphenyl)indolin-2-one
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Di-tert-butylphosphino)biphenyl (ligand)
-
Triethylamine (Et3N)
-
Toluene
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure (under inert atmosphere):
-
To a Schlenk tube, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and 2-(di-tert-butylphosphino)biphenyl (0.10 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 1-(3-methylphenyl)indolin-2-one.
Summary of Applications and Key Parameters
| Application | Key Transformation | Reagents & Conditions | Product Class |
| N-Alkylation | SN2 reaction | Amine, K2CO3, CH2Cl2, room temp. | N-Substituted Acetamides |
| Heterocycle Synthesis | N-Alkylation & Condensation | Hydantoin derivative, base | Imidazolidinones |
| (Conceptual) Oxindole Synthesis | Intramolecular Cyclization | Pd(OAc)2, phosphine ligand, base, heat | Oxindoles |
Conclusion
This compound is a strategically important intermediate in multi-step organic synthesis. Its utility as a potent alkylating agent allows for the straightforward synthesis of diverse N-arylacetamide derivatives and complex nitrogen-containing heterocycles. The protocols and conceptual applications presented in this guide underscore the versatility of this compound and provide a solid foundation for its application in the synthesis of novel molecules for drug discovery and development. The careful selection of reaction conditions, including solvent, base, and catalyst systems, is crucial for achieving high yields and selectivity in these transformations.
References
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2020. [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Derivatives from 2-Bromo-N-(3-methylphenyl)acetamide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the versatile starting material, 2-bromo-N-(3-methylphenyl)acetamide. We delve into the core synthetic strategies, focusing on nucleophilic substitution reactions, and provide detailed, field-proven protocols for the synthesis, purification, and characterization of representative derivatives. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods. This guide is designed to be a self-validating system, ensuring reproducibility and fostering innovation in the development of new chemical entities.
Introduction: The Strategic Importance of this compound
This compound is a key building block in synthetic organic chemistry, particularly in the construction of molecules with potential biological activity. The presence of a reactive α-bromo group adjacent to an amide functionality makes it a prime candidate for a variety of chemical transformations. The N-(3-methylphenyl) moiety offers a scaffold that can be further functionalized, allowing for the exploration of a wide chemical space. Derivatives of N-phenylacetamide have shown promise in various therapeutic areas, including as analgesic and anti-inflammatory agents.[1][2] This guide will focus on the most robust and versatile synthetic route for derivatization: nucleophilic substitution.
Core Synthetic Strategy: Nucleophilic Substitution
The primary route for derivatizing this compound involves the nucleophilic displacement of the bromide ion. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This polarization facilitates attack by a wide range of nucleophiles.[3]
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this concerted, single-step process, the incoming nucleophile attacks the electrophilic α-carbon, leading to the simultaneous ejection of the bromide ion, which is an excellent leaving group.[3][4]
Diagram of the General SN2 Mechanism
Caption: General SN2 mechanism for nucleophilic substitution.
Synthesis of Novel Derivatives: Application Protocols
This section outlines detailed protocols for the synthesis of various classes of derivatives from this compound.
Synthesis of 2-Amino-N-(3-methylphenyl)acetamide Derivatives
The introduction of an amino group opens avenues for further diversification and is a common motif in pharmacologically active compounds.
Protocol 1: Synthesis of 2-(Dimethylamino)-N-(3-methylphenyl)acetamide
Rationale: This protocol utilizes a secondary amine as the nucleophile. An excess of the amine is often used to act as a base to neutralize the HBr byproduct, driving the reaction to completion.[3] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Materials:
-
This compound
-
Dimethylamine (2M solution in THF)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous acetonitrile.
-
Add dimethylamine (2.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: A white to off-white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Thioether Derivatives
Thioether linkages are present in a variety of bioactive molecules. The reaction with thiols provides a straightforward route to these derivatives.
Protocol 2: Synthesis of 2-(Phenylthio)-N-(3-methylphenyl)acetamide
Rationale: Thiolates are excellent nucleophiles. A weak base like potassium carbonate is sufficient to deprotonate the thiol without causing significant side reactions. DMF is a suitable solvent for this reaction.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Add thiophenol (1.1 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: A crystalline solid.
Synthesis of Heterocyclic Derivatives
Heterocyclic scaffolds are prevalent in drug discovery. This compound is an excellent precursor for the synthesis of various heterocycles, such as thiazoles.[3]
Protocol 3: Synthesis of N-(3-methylphenyl)-2-(thiazol-2-ylamino)acetamide
Rationale: This protocol exemplifies the construction of a thiazole ring system. The reaction of an α-haloketone (or its equivalent) with a thioamide is a classic method for thiazole synthesis.[3]
Materials:
-
This compound
-
2-Aminothiazole
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), 2-aminothiazole (1.2 equiv), and potassium carbonate (2.0 equiv) in acetone.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Experimental Workflow and Data Management
A systematic approach to experimentation and data recording is crucial for reproducibility and intellectual property protection.
Workflow Diagram
Caption: A typical experimental workflow for synthesis and characterization.
Data Summary Table
| Derivative Class | Nucleophile | Base | Solvent | Typical Yield (%) |
| Amines | Primary/Secondary Amines | Excess Amine or K₂CO₃ | Acetonitrile, DMF | 60-85 |
| Thioethers | Thiols | K₂CO₃ | DMF | 70-90 |
| Heterocycles | N-Heterocycles, Thioamides | K₂CO₃ | Acetone, DMF | 55-75 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust foundation for the synthesis of a diverse library of novel derivatives from this compound. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for a wide array of commercially available nucleophiles, makes this an attractive strategy for lead generation and optimization in drug discovery programs. Future work could explore more complex nucleophiles, tandem reactions, and the biological evaluation of the synthesized compounds.[5][6]
References
-
ResearchGate. (2023). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-(3-methylphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)acetamide. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Retrieved from [Link]
-
Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
Sources
Application Notes and Protocols: Investigating 2-bromo-N-(3-methylphenyl)acetamide as a Potential Covalent Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-bromo-N-(3-methylphenyl)acetamide in the discovery and characterization of novel enzyme inhibitors. Given the chemical nature of its α-haloacetamide moiety, this compound is a prime candidate for functioning as a covalent inhibitor, forming a permanent bond with nucleophilic residues within an enzyme's active site. These notes offer a strategic framework, from initial screening to detailed mechanistic studies, to systematically evaluate the inhibitory potential of this compound against target enzymes.
Introduction: The Rationale for Investigation
The search for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. While non-covalent inhibitors have traditionally dominated the field, there is a renewed and significant interest in covalent inhibitors due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets.
This compound belongs to the class of α-haloacetamides, which are well-established as reactive electrophiles, or "warheads," in medicinal chemistry. The core reactive feature is the carbon-bromine bond adjacent to a carbonyl group. This structure makes the compound susceptible to nucleophilic attack by amino acid residues on an enzyme's surface. Specifically, residues with strong nucleophilic side chains, such as cysteine (thiol group) or histidine (imidazole group), are prime targets for alkylation by this compound. The formation of a stable, covalent bond between the inhibitor and the enzyme typically leads to irreversible inactivation.
This guide, therefore, presents this compound not as a compound with a known inhibitory profile, but as a tool compound for a discovery campaign. We provide the foundational principles and detailed protocols to enable researchers to:
-
Screen for novel enzyme targets.
-
Confirm and quantify inhibitory activity.
-
Elucidate the mechanism of action as a covalent inhibitor.
Principle of Covalent Inhibition by this compound
The primary hypothesis for the inhibitory action of this compound is through irreversible covalent modification. The mechanism is predicated on a nucleophilic substitution reaction (SN2) within the enzyme's active site.
The key steps are:
-
Initial Binding: The inhibitor first forms a non-covalent complex with the enzyme (E-I), guided by interactions between the 3-methylphenyl group and hydrophobic pockets within the active site.
-
Nucleophilic Attack: A suitably positioned nucleophilic residue (e.g., the thiolate anion of a cysteine residue) attacks the α-carbon of the acetamide moiety.
-
Covalent Bond Formation: This attack displaces the bromide ion, a good leaving group, resulting in the formation of a stable thioether bond and an irreversibly inactivated enzyme (E-I*).
This proposed mechanism is visualized below.
Caption: Strategic workflow for inhibitor characterization.
Protocols
Protocol 1: Primary Enzyme Inhibition Screening
Objective: To rapidly identify if this compound has an inhibitory effect on enzymes of interest at a fixed concentration.
Materials:
-
Target enzyme(s) (e.g., Papain as a model cysteine protease)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Enzyme-specific substrate (e.g., fluorogenic or chromogenic)
-
Assay buffer
-
96-well microplates (black plates for fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Prepare Reagents: Thaw enzyme and substrate on ice. Prepare assay buffer.
-
Assay Plate Setup:
-
Negative Control (100% Activity): Add assay buffer and DMSO (to match the final concentration in the inhibitor wells, typically 1%).
-
Positive Control (0% Activity): Add a known inhibitor for the target enzyme, or denature the enzyme.
-
Test Wells: Add assay buffer and a sufficient volume of the this compound stock solution to reach a final concentration (e.g., 10 or 50 µM).
-
-
Pre-incubation: Add the target enzyme to all wells. Gently mix and incubate the plate for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme. This allows the covalent reaction to proceed.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) over time (e.g., every minute for 15-30 minutes).
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the signal vs. time plot) for each well.
-
Normalize the data to controls: % Inhibition = (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_DMSO - Rate_Blank)) * 100
-
A "hit" is typically defined as >50% inhibition.
-
Protocol 2: IC50 Determination
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Setup: Follow the same procedure as the primary screen, but instead of a single concentration, add the different inhibitor concentrations to the test wells.
-
Pre-incubation: It is critical to maintain the same pre-incubation time as used in the primary screen to ensure consistency.
-
Reaction and Reading: Initiate the reaction with the substrate and record the kinetic data.
-
Data Analysis:
-
Calculate the % inhibition for each concentration.
-
Plot % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Top | Maximum enzyme activity (plateau) | 100% |
| Bottom | Minimum enzyme activity (plateau) | 0% |
| HillSlope | Steepness of the curve | -1.2 |
| IC50 | Inhibitor concentration at 50% response | 5.2 µM |
Protocol 3: Time-Dependent Inhibition Assay
Objective: To confirm irreversible inhibition by demonstrating that the degree of inhibition increases with the pre-incubation time.
Procedure:
-
Setup: Prepare multiple sets of reactions, each containing the enzyme and a fixed concentration of this compound (typically 3-5 times the IC50).
-
Staggered Incubation: Incubate each reaction set for a different amount of time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Initiate Reaction: At the end of each respective incubation period, add a high concentration of the substrate to start the reaction. The high substrate concentration helps to prevent any further binding of the inhibitor if the initial binding is competitive.
-
Measure Activity: Immediately measure the residual enzyme activity for each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time.
-
For a first-order inactivation process, this plot should yield a straight line.
-
The negative of the slope of this line represents the observed rate of inactivation (kobs).
-
By repeating this experiment at several inhibitor concentrations, one can determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
-
Protocol 4: Confirmation of Covalent Adduct by Mass Spectrometry
Objective: To provide definitive evidence of a covalent bond between the inhibitor and the enzyme.
Procedure Outline:
-
Incubation: Incubate the target enzyme with a molar excess (e.g., 5-10 fold) of this compound for a sufficient time to ensure complete reaction (e.g., 2 hours). A control sample with DMSO should be run in parallel.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis (Optional): Analyze the intact protein using LC-MS. A mass shift corresponding to the addition of the inhibitor's mass minus the mass of HBr (Hydrogen Bromide) confirms covalent modification.
-
Mass of Inhibitor: 228.09 g/mol
-
Mass of HBr: 80.91 g/mol
-
Expected Mass Shift: +147.18 Da
-
-
Proteolytic Digestion: Denature the protein samples (inhibitor-treated and control) and digest them into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the enzyme's sequence. Look for peptides in the inhibitor-treated sample that show a mass modification of +147.18 Da on a specific nucleophilic residue (e.g., Cys, His, Lys). The fragmentation pattern (MS/MS spectrum) of the modified peptide will confirm the exact site of modification.
Conclusion and Future Directions
This compound represents a valuable probe for the discovery of novel enzyme targets amenable to covalent inhibition. Its reactive bromoacetamide warhead, combined with a phenyl scaffold that can be tailored for selectivity, makes it an attractive starting point for a fragment-based or lead discovery campaign. The protocols outlined in this document provide a rigorous and systematic pathway to identify enzyme targets, quantify inhibitory potency, and confirm a covalent mechanism of action. Successful identification of a target enzyme with this compound opens the door to structure-activity relationship (SAR) studies, where modifications to the 3-methylphenyl ring can be explored to enhance potency and selectivity, ultimately leading to the development of novel therapeutic agents.
References
-
Covalent Inhibitors: A Rational Approach to Drug Discovery. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nature Reviews Drug Discovery.[Link]
-
Methods for Identifying Covalent Enzyme Inhibitors. Zutshi, R., & Tunge, J. A. (2012). In Methods in Enzymology (Vol. 505, pp. 25-43). Elsevier.[Link]
-
The Bromoacetamide Functional Group in Medicinal Chemistry. A discussion on its use as a warhead for covalent inhibitors. (This is a conceptual reference. Specific, comprehensive reviews on just this functional group are rare, but its use is documented in many individual drug discovery papers). A representative paper on inhibitor synthesis: J. Med. Chem. 2019, 62, 11, 5492–5509.[Link]
-
Enzyme Assays: A Practical Approach. Copeland, R. A. (2000). Wiley-VCH.[Link]
use of 2-bromo-N-(3-methylphenyl)acetamide as a linker in bioconjugation
Application Note & Protocol Guide
Topic: The Strategic Application of 2-bromo-N-(3-methylphenyl)acetamide as a Cysteine-Reactive Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linkers in Modern Bioconjugation
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has become an indispensable tool in biological research, diagnostics, and therapeutics.[1][2] Its applications are vast, ranging from the development of highly targeted Antibody-Drug Conjugates (ADCs) to the creation of fluorescently labeled proteins for imaging studies.[3] The success of these sophisticated constructs hinges on the linker—the chemical entity that covalently connects the components. An ideal linker forms a stable bond with high specificity under biocompatible conditions, preserving the function of the biological moiety.
Among the canonical amino acids, cysteine is a premier target for site-specific modification due to the unique nucleophilicity of its thiol side chain (pKa ~8.5) and its relatively low natural abundance, which minimizes off-target reactions.[4] While various chemistries have been developed to target cysteine, haloacetamide-based reagents, such as this compound, offer a robust and reliable method for creating highly stable thioether bonds, which are not susceptible to the retro-Michael reactions that can plague maleimide-based conjugates.[5]
This guide provides a comprehensive overview and detailed protocols for using this compound as a versatile linker for the selective alkylation of cysteine residues in proteins and peptides.
Chemical Properties and Reaction Mechanism
This compound is an electrophilic alkylating agent. The core of its reactivity lies in the bromoacetamide functional group. The bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.
The primary mechanism of conjugation is a classic SN2 (bimolecular nucleophilic substitution) reaction. For successful and specific conjugation to cysteine, the thiol side chain must be in its deprotonated, thiolate form (S⁻), which is a much stronger nucleophile than the protonated thiol (SH). This is achieved by maintaining the reaction pH slightly above the pKa of the cysteine thiol, typically in the range of 7.5 to 8.5. At this pH, the thiolate anion attacks the electrophilic carbon of the acetamide, displacing the bromide ion and forming a stable, irreversible thioether linkage.[6][7]
Below is a diagram illustrating the reaction mechanism.
Caption: SN2 reaction mechanism for cysteine alkylation.
Experimental Protocols
This section provides a step-by-step workflow for a typical bioconjugation experiment. The process involves three main stages: preparation, conjugation, and purification/analysis.
Caption: General experimental workflow for bioconjugation.
Part 1: Reagent and Protein Preparation
Causality: The success of the conjugation is critically dependent on the starting materials. The target cysteine(s) must be in a reduced state (free thiol) to be reactive. Disulfide bonds, whether intramolecular or intermolecular (forming dimers), must be cleaved. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) as a reducing agent because it is stable, odorless, and does not contain a thiol group that could compete with the protein in the subsequent alkylation step.[3]
Protocol:
-
Prepare Buffers:
-
Reaction Buffer: Prepare a 100 mM sodium phosphate buffer containing 5 mM EDTA, pH 7.5. The EDTA chelates trace metals that can catalyze thiol oxidation.
-
TCEP Stock: Prepare a 10 mM stock solution of TCEP-HCl in ultrapure water. This solution should be made fresh, as TCEP can degrade over time in aqueous solutions.[3]
-
-
Protein Reduction:
-
Dissolve your cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of TCEP from the stock solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes with gentle mixing.
-
-
Removal of Reducing Agent:
-
It is critical to remove the excess TCEP before adding the bromoacetamide linker, as it will quench the reaction.
-
Use a desalting column (e.g., PD-10) or spin filtration device with a molecular weight cutoff (MWCO) appropriate for your protein. Equilibrate and elute with the Reaction Buffer. This step exchanges the buffer and removes small molecules like TCEP.
-
-
Linker Preparation:
-
This compound has limited aqueous solubility. Prepare a concentrated stock solution (e.g., 10-100 mM) in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Part 2: The Conjugation Reaction
Causality: The efficiency of the reaction depends on concentration, temperature, pH, and the molar ratio of linker to protein. A molar excess of the linker is used to drive the reaction to completion, but an excessive amount can increase the risk of non-specific modification of other nucleophilic residues like lysine or histidine, especially at higher pH.[8]
Protocol:
-
Initiate the Reaction:
-
To the reduced, TCEP-free protein solution, add the desired molar excess of the this compound stock solution. A good starting point is a 5- to 20-fold molar excess of linker over available cysteine residues.
-
Add the linker stock solution dropwise while gently vortexing to avoid protein precipitation. The final concentration of the organic co-solvent should ideally be below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight. Protect the reaction from light, as some reagents can be light-sensitive.[9]
-
Reaction progress can be monitored by taking aliquots over time and analyzing them via mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM. This will react with any remaining unreacted bromoacetamide linker.
-
Incubate for 15-30 minutes at room temperature.
-
Part 3: Purification and Characterization
Causality: Purification is essential to remove the quenched linker, unreacted protein, and any reaction byproducts. Characterization validates the success of the conjugation, confirming the identity, purity, and degree of labeling of the final product.
Protocol:
-
Purification:
-
Use a suitable chromatography method to purify the bioconjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller molecules.
-
Ion Exchange Chromatography (IEX): Can be used if the conjugation event alters the net charge of the protein.
-
Dialysis: A straightforward method for removing small molecule impurities, though less efficient than chromatography.
-
-
Characterization:
-
SDS-PAGE: Run samples of the starting protein and the final conjugate. A successful conjugation may show a slight increase in molecular weight, though this is often too small to resolve for large proteins. It is mainly used to confirm protein integrity.
-
UV-Vis Spectroscopy: If the attached molecule has a unique chromophore, its presence can be confirmed.
-
Mass Spectrometry (MS): This is the definitive technique.[10]
-
Analyze the starting protein and the final conjugate using MALDI-TOF or ESI-MS.
-
A successful conjugation will result in a mass increase corresponding to the mass of the linker moiety (Mass of this compound - Mass of HBr).
-
Molecular Weight of Linker: ~228.09 g/mol .
-
Expected Mass Shift: +148.07 Da.
-
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the conjugate. The conjugate will typically have a longer retention time than the unmodified protein due to the increased hydrophobicity from the linker.
-
Caption: Workflow for the analytical characterization of the bioconjugate.
Quantitative Data and Troubleshooting
Summary of Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Ensures cysteine is deprotonated to the more nucleophilic thiolate form without significantly promoting hydrolysis or side reactions with other residues.[7] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can improve stability for sensitive proteins; room temperature provides faster kinetics. |
| Linker Molar Excess | 5x - 20x over Cysteine | Drives the reaction towards completion. Higher excess may be needed for less accessible cysteines but increases risk of off-target labeling.[8] |
| Reaction Time | 2 hours to Overnight | Dependent on protein reactivity and temperature. Monitor reaction to determine optimal time. |
| Co-solvent (DMF/DMSO) | < 10% (v/v) | Required to dissolve the linker, but high concentrations can denature the protein. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Incomplete reduction of cysteine disulfide bonds. 2. Excess reducing agent (TCEP) not removed, quenching the linker. 3. Linker precipitated out of solution. 4. Cysteine residue is sterically inaccessible. | 1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's reagent. 2. Ensure thorough buffer exchange via desalting column or spin filtration post-reduction. 3. Add linker stock solution more slowly while vortexing. Ensure final co-solvent concentration is sufficient but not denaturing. 4. Consider partial denaturation/unfolding with a mild denaturant (e.g., 1-2 M urea), if the protein can be refolded. |
| Protein Precipitation | 1. High concentration of organic co-solvent. 2. The linker modifies surface residues, altering solubility. | 1. Minimize the volume of linker stock added; use a more concentrated stock. Keep the final co-solvent percentage as low as possible (<5-10%). 2. Try different buffer conditions (e.g., add stabilizing excipients like arginine or change pH slightly). |
| Non-Specific Labeling | 1. Reaction pH is too high (>8.5), leading to reaction with lysine or histidine. 2. Molar excess of linker is too high. | 1. Lower the reaction pH to the 7.2-7.8 range. Haloacetamides are generally more specific to thiols than maleimides, but high pH increases amine reactivity.[5] 2. Perform a titration experiment to find the lowest effective molar excess of the linker. |
| Multiple Peaks in MS | 1. Heterogeneous starting material (e.g., glycosylation). 2. Incomplete reaction or multiple reactive cysteines. 3. Off-target labeling or linker hydrolysis. | 1. Characterize the starting protein thoroughly. 2. Increase reaction time or linker concentration. If multiple cysteines are present, this is expected. 3. Use MS/MS to identify the site of modification. Re-optimize reaction pH and linker concentration. |
Safety and Handling
Bromoacetamide compounds are alkylating agents and should be handled with care. They are classified as irritants and are toxic if swallowed.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Weigh out the compound in a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any unreacted reagent with an excess of a thiol-containing solution before disposal.
References
-
JoVE. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments. [Link]
-
Chowdhury, G., et al. (2013). Characterization of Thioether-Linked Protein Adducts of DNA Using a Raney-Ni Mediated Desulfurization Method and Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry. [Link]
-
PubChem. N-Bromoacetamide. National Center for Biotechnology Information. [Link]
-
JoVE. (2016). Video: Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments. [Link]
-
Creative Biolabs. Conjugation Based on Cysteine Residues. Creative Biolabs. [Link]
-
Creative Biolabs. Troubleshooting Guides. Creative Biolabs. [Link]
-
YouTube. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
-
ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
Pant, B., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols. [Link]
-
PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]
-
Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]
-
ResearchGate. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. [Link]
-
UKnowledge. Profiling Thiol Metabolites and Quantification of Cellular Glutathione Using FT-ICR-MS Spectrometry. University of Kentucky. [Link]
-
ACS Publications. (2024). Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. [Link]
- Google Patents. Method for synthesizing bromoacetamide.
-
ResearchGate. Cysteine bioconjugation and some commonly used reagents. [Link]
-
Sci-Hub. Oxidative kinetics of aminoacids by N-bromoacetamide. [Link]
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. [Link]
-
PubMed Central. (2018). Arylation Chemistry for Bioconjugation. [Link]
-
PubMed Central. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. [Link]
-
ScienceDirect. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. [Link]
-
MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
PubMed Central. (2022). Fast Cysteine Bioconjugation Chemistry. [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
ResearchGate. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
-
PubMed Central. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. [Link]
Sources
- 1. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sfrbm.org [sfrbm.org]
- 11. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(3-methylphenyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust troubleshooting and yield optimization.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry. It involves the reaction of a primary amine, m-toluidine, with an acyl halide, bromoacetyl bromide. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The primary aromatic amine (m-toluidine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. A base is required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
Caption: Nucleophilic acyl substitution mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is bromoacetyl bromide preferred over bromoacetyl chloride? A1: Bromoacetyl bromide is generally more reactive than bromoacetyl chloride. The bromide ion is a better leaving group than the chloride ion, which can lead to faster reaction rates. However, this increased reactivity also means it is more susceptible to hydrolysis, making anhydrous conditions critical.[3]
Q2: What is the critical role of the base in this reaction? A2: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential to neutralize the HBr generated during the reaction.[2] Without a base, the HBr will protonate the lone pair of electrons on the starting m-toluidine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the bromoacetyl bromide, effectively stopping the reaction.[1][4]
Q3: Which solvent system is optimal for this synthesis? A3: Aprotic solvents are ideal as they will not react with the acylating agent. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are common choices because they effectively dissolve both the aromatic amine and the acyl bromide, ensuring a homogeneous reaction mixture.[2] Poor solubility of reactants can significantly slow the reaction rate.[1]
Q4: How should I control the reaction temperature? A4: The reaction is often exothermic. It is standard practice to begin the reaction at 0 °C (using an ice bath) during the dropwise addition of the bromoacetyl bromide. This helps to control the reaction rate, minimize the formation of side products, and prevent potential degradation. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[2]
Troubleshooting Guide for Low Yield & Impurities
This guide addresses the most common issues encountered during the synthesis, providing systematic solutions.
Caption: Decision tree for troubleshooting synthesis issues.
Q: My reaction yield is unexpectedly low or zero. What went wrong?
-
Potential Cause 1: Deactivated Reagents. Bromoacetyl bromide is highly sensitive to moisture and will hydrolyze to bromoacetic acid and HBr, rendering it inactive.[1] Similarly, aromatic amines like m-toluidine can oxidize over time if not stored properly, often indicated by a darkening in color.
-
Solution: Always use freshly opened or distilled reagents. Ensure bromoacetyl bromide is handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and stored properly.
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or a temperature that is too low.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Check for the disappearance of the starting m-toluidine spot. If the reaction has stalled, consider extending the reaction time at room temperature or gently heating to 40-50 °C while monitoring for any decomposition.[4]
-
-
Potential Cause 3: Insufficient Base. As detailed in the FAQs, an inadequate amount of base will lead to the protonation of the starting amine, halting the reaction.
-
Solution: Use at least a slight excess of a non-nucleophilic base (e.g., 1.1-1.2 equivalents). For this reaction, pyridine or triethylamine are suitable choices.
-
Q: My final product is impure, showing multiple spots on TLC. How can I fix this?
-
Potential Cause 1: Unreacted Starting Material. The most common impurity is unreacted m-toluidine. This occurs if the acylating agent is the limiting reagent or if the reaction did not go to completion.
-
Solution: Use a slight excess of bromoacetyl bromide (e.g., 1.1 equivalents) to ensure full consumption of the amine.[2] The unreacted amine can be easily removed during the acidic wash step of the work-up.
-
-
Potential Cause 2: Diacylation. While less common for primary amines under controlled conditions, it is possible for a second acylation to occur on the nitrogen if reaction conditions are too harsh (e.g., large excess of acylating agent, high heat).
-
Solution: Maintain strict stoichiometric control and avoid excessive heating. Adding the bromoacetyl bromide slowly at 0 °C is key to preventing this side reaction.[4]
-
-
Potential Cause 3: Hydrolysis of Product. During the aqueous work-up, the amide product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, although this is generally slow at room temperature.
-
Solution: Perform the aqueous washes efficiently and without prolonged exposure. Use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) solutions.
-
Optimized Experimental Protocols
Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
m-Toluidine (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve m-toluidine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC until the m-toluidine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted amine), water, saturated aqueous NaHCO₃ (to remove HBr), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at low heat or in a desiccator.
Summary of Key Reaction Parameters
| Parameter | Recommended Specification | Rationale & Key Considerations |
| m-Toluidine | 1.0 equivalent | The limiting reagent. Should be pure and colorless or light yellow. |
| Bromoacetyl Bromide | 1.1 - 1.2 equivalents | Highly reactive and moisture-sensitive. A slight excess ensures complete reaction.[2] |
| Base | 1.2 equivalents (e.g., Pyridine) | Essential to neutralize HBr byproduct and prevent amine protonation.[1][2] |
| Solvent | Anhydrous Aprotic (e.g., DCM) | Ensures solubility of all reactants and prevents side reactions with the acylating agent.[2] |
| Temperature | 0 °C during addition, then RT | Controls the initial exothermic reaction and prevents side products.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Verifies the consumption of starting material and tracks product formation.[1] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3242. [Link]
-
IRE Journals. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
- BenchChem. (2025).
-
PrepChem.com. Preparation of N-(3-bromo-2-methylphenyl)acetamide. [Link]
Sources
common side products in the synthesis of 2-bromo-N-(3-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this specific N-acylation reaction. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide leaving group, followed by deprotonation of the nitrogen, yields the desired amide product. The reaction is typically carried out in the presence of a mild base to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Q2: What are the most common side products I should be aware of in this synthesis?
The primary side products of concern are:
-
N,N-bis(bromoacetyl)-3-methylaniline (Di-acylated product): Formation of this impurity is a common issue in aniline acylation reactions under harsh conditions.[2]
-
Unreacted m-toluidine: Incomplete reaction will leave residual starting amine in your product mixture.
-
Bromoacetic acid: This results from the hydrolysis of bromoacetyl bromide in the presence of moisture.
-
Ring-brominated isomers: Although less common under controlled N-acylation conditions, electrophilic aromatic substitution on the toluidine ring can occur.[3]
Q3: Why is the choice of base important in this reaction?
A base, such as pyridine or a non-nucleophilic tertiary amine, plays a crucial role in scavenging the HBr generated during the reaction.[1] Without a base, the HBr will protonate the starting m-toluidine, forming the non-nucleophilic m-toluidinium bromide salt. This effectively halts the desired reaction. However, the choice and amount of base are critical, as an excessively strong or concentrated base can promote side reactions.
Q4: My final product has a yellowish or brownish tint. What is the likely cause?
A colored product often indicates the presence of oxidized impurities in the starting m-toluidine. Anilines and their derivatives are susceptible to air oxidation over time, forming colored polymeric byproducts. It is crucial to use purified (e.g., freshly distilled) m-toluidine for the best results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted m-toluidine.
-
Minimal precipitation of the desired product upon workup.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Inactivated Amine | The m-toluidine has been protonated by HBr, rendering it non-nucleophilic. | 1. Add a Stoichiometric Amount of Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is present in the reaction mixture to neutralize the HBr formed.[1] 2. Monitor pH: If possible, monitor the reaction mixture's pH to ensure it does not become overly acidic. |
| Hydrolyzed Acylating Agent | Bromoacetyl bromide is highly moisture-sensitive and will readily hydrolyze to the less reactive bromoacetic acid. | 1. Use Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle bromoacetyl bromide under an inert atmosphere (e.g., nitrogen or argon). 2. Fresh Reagent: Use a fresh bottle of bromoacetyl bromide or distill it prior to use.[4] |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. | 1. Monitor by TLC: Track the disappearance of the starting material (m-toluidine) using thin-layer chromatography. 2. Adjust Temperature: While the reaction is often exothermic, gentle heating (40-50 °C) may be required to drive it to completion. Use TLC to monitor for any decomposition at elevated temperatures. |
Problem 2: Presence of a Higher Molecular Weight Impurity
Symptoms:
-
A spot with a higher Rf value than the product on TLC.
-
Mass spectrometry data indicates a mass corresponding to the di-acylated product.
Potential Cause & Solution:
Cause: Di-acylation of the nitrogen atom to form N,N-bis(bromoacetyl)-3-methylaniline. This is favored by an excess of the acylating agent and/or elevated temperatures.[2]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of bromoacetyl bromide, but avoid a large excess.
-
Slow Addition: Add the bromoacetyl bromide dropwise to the solution of m-toluidine at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.
-
Purification: The di-acylated product can often be removed by recrystallization or column chromatography, as its polarity will differ from the mono-acylated product.
Problem 3: Product Contaminated with an Acidic Impurity
Symptoms:
-
The crude product has a lower than expected melting point.
-
An aqueous wash of the organic layer is acidic.
Potential Cause & Solution:
Cause: Hydrolysis of unreacted bromoacetyl bromide to bromoacetic acid.
Troubleshooting Protocol:
-
Aqueous Workup: During the workup procedure, wash the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the bromoacetic acid, forming the water-soluble sodium bromoacetate, which will be extracted into the aqueous phase.
-
Brine Wash: Follow the basic wash with a wash with saturated sodium chloride solution (brine) to remove residual water from the organic layer before drying with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
Experimental Workflow & Diagrams
Standard Synthesis Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-toluidine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve bromoacetyl bromide (1.05 eq.) in the anhydrous solvent in the dropping funnel.
-
Add the bromoacetyl bromide solution dropwise to the stirred m-toluidine solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate).
Reaction Pathway and Side Reactions
Caption: Main reaction and common side reaction pathways.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1998.
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Retrieved from [Link]
-
MDPI. (2000). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 5(1), 238-243. Retrieved from [Link]
-
Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 2-Bromo-N-(3-methylphenyl)acetamide by Recrystallization
Welcome to the technical support guide for the purification of 2-bromo-N-(3-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My solution has cooled, but no crystals have formed. What should I do?
This is a frequent issue, often related to supersaturation or using an excessive amount of solvent.[1]
-
Probable Cause 1: Supersaturation. The solution may contain more dissolved solute than it can theoretically hold at that temperature, but crystal growth has not been initiated.[1]
-
Solution A: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]
-
Solution B: Add a Seed Crystal. If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[2]
-
Solution C: Further Cooling. If the solution is at room temperature, try cooling it further in an ice-water bath to significantly decrease the compound's solubility.[3][4]
-
-
Probable Cause 2: Excessive Solvent. This is the most common reason for crystallization failure.[1] Too much solvent keeps the compound fully dissolved even at low temperatures.[5]
-
Solution: Gently heat the solution to boil off a portion of the solvent.[2] Reduce the volume by approximately 20-30% and then allow the solution to cool again. Repeat the cooling process slowly to encourage crystal formation.
-
Question 2: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2] The high concentration of impurities can also depress the melting point of the mixture, contributing to this issue.
-
Probable Cause 1: Solution is too concentrated or cooled too quickly. The compound is precipitating from a supersaturated solution at a temperature where its liquid state is more stable than its solid crystalline state.
-
Solution A: Re-dissolve and Dilute. Reheat the mixture until the oil completely redissolves. Add a small, measured amount (e.g., 5-10% of the original volume) of the hot solvent to slightly dilute the solution.[1][2] Then, allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[2]
-
Solution B: Lower the Saturation Temperature. By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.
-
-
Probable Cause 2: High Impurity Load. Significant amounts of impurities can lower the melting point of the crude product below the temperature of crystallization.
-
Solution: If slow cooling and dilution fail, it may be necessary to recover the crude material by removing the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[1]
-
Question 3: My recrystallization yielded very few crystals, and my recovery is poor. Why did this happen?
Low recovery is a common challenge in recrystallization and can stem from several procedural missteps.
-
Probable Cause 1: Using too much solvent. As discussed in Question 1, excess solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[5]
-
Solution: To recover the dissolved product, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Probable Cause 2: Premature Crystallization. If crystals form too early, for instance during a hot filtration step, product is lost.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent the solution from becoming saturated while filtering. This excess can be boiled off before the final cooling step.
-
-
Probable Cause 3: Inappropriate Washing. Washing the collected crystals with solvent that is not ice-cold can redissolve a substantial amount of the purified product.[5]
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The goal is to rinse away the impurity-laden mother liquor without dissolving the product crystals.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[4][6] For N-substituted acetamides, which are moderately polar, common choices include alcohols, or mixed solvent systems.[7][8]
Solvent Selection Protocol:
-
Place a small amount (20-30 mg) of your crude material into a test tube.
-
Add a few drops of the candidate solvent at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Based on the structure, ethanol, isopropanol, or a mixture like ethanol/water or chloroform/hexane are excellent starting points.[9]
Q2: What are the likely impurities in my crude this compound?
Impurities often stem from the starting materials or side reactions during synthesis.
-
Unreacted Starting Materials: 3-methylaniline (m-toluidine) and bromoacetyl bromide (or a related brominating agent).
-
Side Products: Di-brominated products or products from reactions with residual water. For similar N-bromoacetamides, N,N-dibromoacetamide can be an impurity.[9]
Q3: How can I assess the purity of my final product?
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[9] Compare your experimental value to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.
Q4: What is a solvent-antisolvent recrystallization and when is it useful?
This technique is used when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and cooled slowly to induce crystallization.[10] For this compound, a good system could be dissolving in warm chloroform and adding hexane as the antisolvent.[9]
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for purification.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of near-boiling solvent to the flask while stirring until the solid just dissolves completely.[4][5]
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal. Boil the solution for a few minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (like dust or the activated charcoal), perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.[3]
| Parameter | Recommended Solvent/Condition | Rationale |
| Primary Solvent | Ethanol or Isopropanol | Good solubility at high temp, poor at low temp for similar amides. |
| Solvent/Antisolvent Pair | Chloroform / Hexane | Effective for removing synthesis byproducts in related compounds.[9] |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes large, pure crystal formation and maximizes yield.[2] |
| Washing Solvent | Ice-cold primary solvent | Rinses impurities without significant product loss.[5] |
| Purity Check | Melting Point Analysis | A sharp melting point indicates high purity.[9] |
Visual Workflow: Troubleshooting Crystallization Failure
The following diagram outlines the decision-making process when crystals fail to form upon cooling.
Caption: Troubleshooting workflow for inducing crystallization.
References
- Common impurities in N-Bromoacetamide and how to remove them. Benchchem.
- 2-Bromoacetamide synthesis and purific
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Preparation of N-(3-bromo-2-methylphenyl)acetamide. PrepChem.com.
- Recrystalliz
- Recrystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Cheméo.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Recrystalliz
- Acetamide, N-bromo-. Organic Syntheses Procedure.
- recrystallization & purific
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
troubleshooting guide for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points encountered during the synthesis, providing field-proven insights in a direct question-and-answer format.
Synthesis Overview
The synthesis of this compound is fundamentally an N-acylation reaction. It involves the reaction of a nucleophilic amine, 3-methylaniline (m-toluidine), with an electrophilic acylating agent, bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.[1][2] While straightforward in principle, the success of this synthesis hinges on careful control of reaction conditions to maximize yield and purity while minimizing side reactions and handling potent reagents safely.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A1: A low or zero yield is a frequent issue that can typically be traced back to one of several root causes:
-
Protonation of the Amine: Bromoacetyl bromide reacts with 3-methylaniline to produce the desired amide and one equivalent of hydrogen bromide (HBr) gas.[1] This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3][4]
-
Solution: The reaction must be run in the presence of a base to act as an HBr scavenger. A tertiary amine like triethylamine (TEA) or pyridine is commonly used.[1][] An inorganic base, such as sodium or potassium carbonate in a biphasic system, can also be effective and may simplify workup.[][6] Ensure at least one equivalent of the base is used, with a slight excess (1.1-1.2 eq.) often being beneficial.
-
-
Hydrolysis of the Acylating Agent: Bromoacetyl bromide is highly reactive and extremely sensitive to moisture. Any water present in the solvent, glassware, or on the starting amine will rapidly hydrolyze the acyl bromide to bromoacetic acid, which will not participate in the desired reaction.[3]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If the 3-methylaniline has been stored for a long time, consider distilling it or drying it over a suitable agent.
-
-
Poor Reagent Quality: The starting materials may have degraded. Bromoacetyl bromide can decompose over time, while 3-methylaniline can oxidize, often indicated by a dark coloration.
-
Solution: Use reagents from a reliable supplier. Purify the 3-methylaniline by distillation if it is discolored. Use bromoacetyl bromide from a freshly opened bottle or one that has been stored properly under an inert atmosphere.
-
-
Incorrect Reaction Temperature: The reaction between acyl bromides and amines is typically very exothermic.[] Adding the acyl bromide at room temperature can lead to localized heating, promoting side reactions.
-
Solution: Cool the solution of 3-methylaniline and base in an ice bath (0 °C) before the dropwise addition of bromoacetyl bromide. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.[7]
-
Q2: My final product is contaminated with significant impurities. What are they and how can I prevent them?
A2: Impurity formation is a common challenge. The likely culprits are starting materials or specific side products.
-
Unreacted 3-methylaniline: This is often seen when the reaction does not go to completion (see Q1) or if an insufficient amount of acylating agent was used. It can typically be removed during the aqueous workup.
-
Prevention & Removal: Use a slight excess (1.05 eq.) of bromoacetyl bromide. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the residual amine and extract it into the aqueous phase.
-
-
Diacylation Product: While less common with aromatic amines compared to aliphatic ones, it is possible for the initially formed amide to be acylated a second time, especially under harsh conditions or with a large excess of the acylating agent.[3]
-
Prevention: Maintain a controlled stoichiometry (do not use a large excess of bromoacetyl bromide) and keep the reaction temperature low.
-
-
Ring Bromination: The product contains an acetamide group, which is an ortho-, para-directing activator for electrophilic aromatic substitution. While bromoacetyl bromide is not a brominating agent itself, impurities or decomposition products (like HBr) in the presence of an oxidant could potentially lead to bromination on the aromatic ring of the product or starting material.
-
Prevention: Use high-quality reagents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes.
-
Q3: The reaction stalls and TLC analysis shows both starting material and product are present even after several hours. What should I do?
A3: A stalled reaction is almost always due to the gradual protonation of the unreacted amine by the HBr byproduct, as discussed in Q1.[3] If the base is added concurrently with the acyl bromide or is not present in a sufficient amount, the reaction will slow and eventually stop.
-
Solution: First, ensure your TLC analysis is accurate and you are using an appropriate solvent system to resolve the starting material and product. If the reaction has indeed stalled, you can try adding an additional portion of the base (e.g., 0.2-0.5 equivalents of triethylamine) to the reaction mixture. This will deprotonate any ammonium salt that has formed and regenerate the nucleophilic free amine, potentially restarting the reaction. Monitor the progress by TLC after the addition.
Q4: I'm struggling to purify the crude product by recrystallization. It's "oiling out" or the recovery is very poor.
A4: Recrystallization is the preferred method for purifying solid organic compounds, but success depends heavily on solvent choice.[8][9]
-
"Oiling Out": This occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the product's melting point.
-
Solution: You may be using a solvent with too low of a boiling point or heating the mixture too aggressively. Try a higher-boiling point solvent or a mixed-solvent system. For amides, common recrystallization solvents include ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[10][11][12]
-
-
Poor Recovery: This happens if the product is too soluble in the chosen solvent, even at low temperatures.
-
Solution: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[9] If recovery is low, the solvent is too good. You can try adding a "poor" solvent (an anti-solvent, in which the product is insoluble) to the hot, dissolved solution until it just becomes cloudy, then heat to clarify and cool slowly. For this compound, a system like ethanol/water or toluene/hexanes could be effective.
-
-
Alternative Purification: If recrystallization proves ineffective, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes would likely provide good separation.
Experimental Protocols & Data
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Density (g/mL) | Amount |
| 3-Methylaniline | C₇H₉N | 107.15 | 1.0 | 0.989 | (User Defined) |
| Bromoacetyl Bromide | C₂H₂Br₂O | 201.85 | 1.05 | 2.317 | (Calculated) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 | 0.726 | (Calculated) |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | 1.326 | (To Concentration) |
Detailed Synthesis Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylaniline (1.0 eq.).
-
Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the flask in an ice-water bath to 0 °C. Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: In a separate, dry dropping funnel, prepare a solution of bromoacetyl bromide (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylammonium bromide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol (Recrystallization)
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to just dissolve the solid.[10]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for 30 minutes to maximize precipitation.[9]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualized Workflows and Mechanisms
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a standard nucleophilic acyl substitution pathway. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the bromoacetyl bromide.
Caption: Mechanism of N-acylation.
Troubleshooting Workflow for Low Yield
If you encounter a low yield, this decision tree can help diagnose the issue.
Caption: Decision tree for diagnosing low reaction yield.
Safety Precautions
This synthesis involves hazardous materials. Always consult the full Safety Data Sheet (SDS) for each chemical before beginning work.
| Chemical | Key Hazards | Recommended Precautions |
| Bromoacetyl Bromide | Corrosive, causes severe skin and eye burns, lachrymator (tear-producing), reacts violently with water. | Handle only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Keep away from moisture.[13][14] |
| 3-Methylaniline | Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects. | Handle in a chemical fume hood. Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE). |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. | Use only in a well-ventilated area or fume hood. Minimize exposure. |
| 2-bromo-N-(phenyl)acetamide derivatives | Causes skin, eye, and respiratory irritation.[15][16] | Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate PPE.[15][16] |
References
- Benchchem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Benchchem.
- Benchchem.
- ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide.
- AK Scientific, Inc. 2-Bromo-N-(4-bromo-2-methylphenyl)
- Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.
- Fisher Scientific. Amide Synthesis.
- Fisher Scientific.
- Fisher Scientific.
- ResearchGate. Why did my amide syntesis does not work?.
- Master Organic Chemistry.
- BOC Sciences.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- LookChem.
- University of California, Los Angeles.
- Pearson.
- YouTube.
- University of Rochester, Department of Chemistry.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. irejournals.com [irejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Bromo-N-(3-methylphenyl)acetamide
Welcome to our dedicated technical support center for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, particularly the critical parameter of temperature, to achieve high yield and purity.
Introduction: The Critical Role of Temperature in Acylation
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is typically achieved through the acylation of 3-methylaniline with 2-bromoacetyl bromide. This nucleophilic acyl substitution reaction is highly exothermic, making temperature control a crucial factor in determining the success of the synthesis. Improper temperature management can lead to a cascade of undesirable outcomes, including low product yield, formation of impurities, and even reaction failure. This guide will provide a comprehensive framework for understanding and optimizing the reaction temperature for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, where 3-methylaniline (m-toluidine) is acylated using 2-bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct.[1][2]
Q2: Why is temperature control so critical in this reaction?
A2: The acylation of amines with acyl halides is a highly exothermic process.[3] Without effective temperature control, the reaction mixture can overheat, leading to several problems:
-
Increased rate of side reactions: Higher temperatures can promote the hydrolysis of the acyl bromide by any residual water, and may also lead to the formation of di-acylated or other byproducts.
-
Decreased selectivity: For substituted anilines, elevated temperatures can sometimes lead to undesired reactions on the aromatic ring.
-
Safety concerns: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature, posing a safety hazard in a laboratory setting.
Q3: What is the generally recommended temperature range for this synthesis?
A3: For the acylation of anilines with reactive acyl halides like 2-bromoacetyl bromide, a low temperature is generally preferred to control the reaction rate and minimize side reactions. A typical starting point is to maintain the reaction temperature between 0°C and 5°C, especially during the addition of the acyl halide.[4] Some protocols for similar reactions even advocate for temperatures as low as -20°C to -10°C.[5]
Q4: What are the potential side reactions I should be aware of?
A4: The primary side reactions of concern are:
-
Hydrolysis of 2-bromoacetyl bromide: If moisture is present in the reaction, the acyl bromide can hydrolyze to form 2-bromoacetic acid, which will not react with the aniline.
-
Double acylation: Although less common with a secondary amide product, it's a possibility if reaction conditions are not carefully controlled.
-
Reaction with the solvent: Depending on the solvent used, it could potentially react with the highly reactive acyl bromide.
Troubleshooting Guide: Optimizing Your Reaction Temperature
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Action | Scientific Rationale |
| Low or No Product Yield | Reaction temperature is too low, leading to a very slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., to room temperature) after the initial addition of the acyl halide at low temperature. Monitor the reaction progress by TLC. | While low temperatures control exothermicity, they can also significantly slow down the reaction rate. A gradual warm-up can provide the necessary activation energy for the reaction to proceed to completion. |
| Reaction temperature is too high, causing significant hydrolysis of the 2-bromoacetyl bromide. | Ensure the reaction is conducted under strictly anhydrous conditions and maintain a low temperature (0-5°C) during the addition of the acyl bromide. | The rate of hydrolysis of acyl halides increases with temperature. By keeping the temperature low, the desired reaction with the amine is favored over the undesired reaction with water. | |
| Presence of Multiple Impurities | The reaction was run at an elevated temperature, promoting side reactions. | Perform the reaction at a consistently low temperature (0-5°C). Consider adding the 2-bromoacetyl bromide dropwise to a cooled solution of the aniline and base to better dissipate the heat of reaction. | Higher temperatures provide the activation energy for various side reactions. Maintaining a low and stable temperature enhances the selectivity of the reaction towards the desired product. |
| Reaction Stalls Before Completion | Insufficient activation energy at a very low, constant temperature. | After the initial exothermic phase is controlled at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period. | Many reactions require an initial period of cooling to control the initial exotherm, followed by a period at a higher temperature to ensure the reaction goes to completion. |
Experimental Protocol: Temperature-Optimized Synthesis
This protocol provides a step-by-step methodology for the synthesis of this compound with optimized temperature control.
Materials:
-
3-Methylaniline (m-toluidine)
-
2-Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A suitable base (e.g., triethylamine or aqueous sodium hydroxide)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline (1.0 equivalent) and the base (1.1 equivalents of triethylamine or an appropriate amount of aqueous NaOH) in anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Preparation of the Acyl Halide Solution: In a separate, dry dropping funnel, dissolve 2-bromoacetyl bromide (1.05 equivalents) in a small amount of anhydrous DCM.
-
Controlled Addition: Add the 2-bromoacetyl bromide solution dropwise to the cooled and stirring amine solution over a period of 30-60 minutes. It is crucial to monitor the temperature of the reaction mixture and ensure it remains within the 0-5°C range.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Warming and Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the reaction temperature.
Caption: Workflow for optimizing reaction temperature.
Reaction Mechanism and Temperature Influence
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methylaniline attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide.
Caption: Nucleophilic acyl substitution mechanism.
Lower temperatures help to stabilize the tetrahedral intermediate and control the rate of the initial nucleophilic attack, which is the highly exothermic step. This controlled rate prevents a rapid temperature spike that could lead to the degradation of reactants or the formation of byproducts.
References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Method for synthesizing bromoacetamide. (n.d.). Google Patents.
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). (n.d.). ResearchGate. Retrieved from [Link]
- Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
-
Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Preventing Di-substituted Byproducts
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the formation of di-substituted byproducts in organic synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Selectivity
In the synthesis of complex molecules, achieving mono-substitution is a frequent objective. However, the initial substitution can often activate the molecule towards a second substitution, leading to the formation of undesired di-substituted byproducts. This not only reduces the yield of the target compound but also complicates purification processes. This guide will explore various strategies to mitigate this issue across a range of common reaction types.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of di-substituted byproducts?
A1: The formation of di-substituted byproducts is primarily driven by the relative reactivity of the starting material and the mono-substituted product. In many cases, the introduction of the first substituent enhances the reactivity of the molecule, making it more susceptible to a second substitution than the original starting material. A classic example is the alkylation of amines, where the mono-alkylated product is often more nucleophilic than the starting amine.[1][2]
Q2: What are the general strategies to favor mono-substitution?
A2: The key strategies revolve around controlling the reaction conditions and the relative concentrations of the reactants. These include:
-
Stoichiometric Control: Using a large excess of the substrate that is to be mono-substituted.
-
Slow Addition: Adding the limiting reagent slowly to the reaction mixture to maintain its low concentration.
-
Protecting Groups: Temporarily blocking one of the reactive sites on a di-functional starting material.
-
Choice of Reagents and Catalysts: Selecting reagents and catalyst systems that are sterically or electronically biased towards mono-substitution.
-
Reaction Conditions: Optimizing temperature, solvent, and reaction time to favor the kinetics of the first substitution over the second.
Troubleshooting Guides by Reaction Type
Alkylation of Amines: Preventing Over-Alkylation
Over-alkylation is a persistent issue in the synthesis of secondary amines from primary amines due to the increased nucleophilicity of the secondary amine product.[1][2]
Issue: Significant formation of tertiary amine byproduct during direct alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation of amines.
Detailed Solutions:
-
Stoichiometric Control: By using a large excess of the primary amine, the probability of the alkylating agent encountering and reacting with the more abundant primary amine is statistically favored over reacting with the newly formed secondary amine.[3]
Ratio of Primary Amine to Alkyl Halide Approximate Selectivity (Mono:Di-alkylation) 1:1 1:1 3:1 > 9:1 5:1 High 10:1 Very High -
Reductive Amination: This is a highly effective alternative that avoids direct alkylation. The primary amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine. Since the imine formation is a 1:1 reaction, over-alkylation is inherently avoided.[4]
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Gabriel Synthesis: For the synthesis of primary amines without the risk of over-alkylation to secondary and tertiary amines, the Gabriel synthesis is a classic and reliable method. It utilizes potassium phthalimide as an ammonia surrogate.[5]
Experimental Protocol: Gabriel Synthesis
-
Dissolve potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the primary alkyl halide (1.0 eq) and heat the mixture (e.g., to 70 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and add hydrazine hydrate (1.2 eq).
-
Heat the mixture under reflux to cleave the phthalimide group.
-
After cooling, acidify the mixture with aqueous HCl and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate and extract the desired primary amine.
-
Electrophilic Aromatic Substitution (EAS): Controlling Polysubstitution
In EAS, the introduction of an activating group can make the mono-substituted product more reactive than the starting material, leading to polysubstitution.
Issue: Formation of di- and tri-substituted products in Friedel-Crafts alkylation or other activating EAS reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polysubstitution in EAS.
Detailed Solutions:
-
Use a Large Excess of the Aromatic Substrate: Similar to amine alkylation, using the aromatic compound as the solvent or in large excess ensures that the electrophile is more likely to react with the starting material.[6]
-
Lower the Reaction Temperature: Friedel-Crafts alkylation and other EAS reactions are often exothermic. Lowering the temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.
-
Use a Milder Lewis Acid: In Friedel-Crafts reactions, strong Lewis acids like AlCl₃ can lead to high reactivity and polysubstitution. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, can temper the reactivity and improve selectivity.[7][8]
-
Friedel-Crafts Acylation Followed by Reduction: A powerful strategy to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the ketone. The acyl group is deactivating, which prevents further substitution on the ring. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[9]
Reactions of Symmetric Di-functional Compounds: Achieving Mono-functionalization
Achieving mono-functionalization of a symmetric diol, diamine, or other di-functional compound is a common synthetic challenge.
Issue: Formation of di-protected or di-reacted product when targeting mono-functionalization of a symmetric diol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mono-protection of symmetric diols.
Detailed Solutions:
-
Stoichiometric and Procedural Control: Using a slight sub-stoichiometric amount of the protecting group reagent and adding it slowly to a solution of the diol can favor mono-protection.
-
Use of Bulky Protecting Groups: Sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can disfavor the protection of the second hydroxyl group once the first is protected due to steric hindrance.[10]
-
Catalyst-Controlled Silylation: Specific catalyst systems can enhance the selectivity for mono-silylation. For example, the use of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) as a catalyst with N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) has been shown to be effective for the mono-silylation of 1,2-diols.[11][12]
Experimental Protocol: Selective Mono-silylation of a 1,2-Diol
-
Dissolve the 1,2-diol (1.0 eq) in acetonitrile (MeCN).
-
Add N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) (1.3 eq) and a catalytic amount of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) (3 mol%).
-
Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC.
-
Upon completion, quench the reaction and purify the mono-silylated product by column chromatography.
-
Cross-Coupling Reactions: Favoring Mono-arylation/alkynylation
In cross-coupling reactions such as Suzuki, Sonogashira, and Heck, di-substitution can occur if the starting material contains multiple reactive sites (e.g., di-halides) or if the product of the first coupling is still reactive.
Issue: Formation of di-arylated product in a Sonogashira coupling with a di-iodinated purine.
Detailed Solution:
-
Ligand-Controlled Selectivity: The choice of phosphine ligand on the palladium catalyst can dramatically influence the regioselectivity of the reaction. In the case of 9-substituted-6-chloro-2,8-diiodopurines, using a monodentate ligand like triphenylphosphine (in Pd(PPh₃)₄) favors Sonogashira coupling at the C2-position. In contrast, employing bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8-position.[13] This demonstrates the power of catalyst design in controlling selectivity.
| Catalyst System | Major Product |
| Pd(PPh₃)₄ | C2-alkynylated purine |
| Pd₂(dba)₃ / Xantphos | C8-alkynylated purine |
Grignard Reactions with Esters: Avoiding Double Addition
Grignard reagents typically add twice to esters to yield tertiary alcohols. Preventing this second addition to obtain a ketone is challenging because the intermediate ketone is more reactive than the starting ester.[14]
Issue: Formation of tertiary alcohol as the major product when a ketone is the desired product from the reaction of a Grignard reagent with an ester.
Detailed Solution:
-
Cryogenic Conditions: The di-addition can be suppressed by running the reaction at very low temperatures (e.g., -40 °C to -78 °C). At these temperatures, the tetrahedral intermediate formed after the first addition is more stable and less prone to collapse to the ketone, which would then undergo a second addition.[15][16]
Experimental Protocol: Grignard Addition to an Ester at Low Temperature
-
Dissolve the ester in an anhydrous ethereal solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the Grignard reagent dropwise via a syringe pump.
-
Stir the reaction at -78 °C for the specified time.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and purification.
-
References
-
Mandai, H., Matsuura, Y., Johari, F. M. B., Mitsudo, K., & Suga, S. (2014). An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide and N,N-Dimethyl-4-aminopyridine N-Oxide. Chemistry Letters, 43(11), 1732-1734. [Link]
-
Mandai, H., et al. (2014). An efficient method for the silylation of alcohols was developed using N,O-bis(tert-butyldimethylsilyl)acetamide (BTBSA) and 3mol% of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO). Chemistry Letters. [Link]
-
Kandaskalov, D., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(15), 2712-2717. [Link]
-
Glot, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(42), 14099-14108. [Link]
-
Laugel, G., et al. (2016). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Journal of Catalysis, 340, 115-125. [Link]
-
Kim, J., & Lee, S. (2024). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Chiappe, C., & Pieraccini, D. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5(2), 193-197. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Odera, D. (2012). Selective monobenzoylation of 1, 2-diols in water. University of Nairobi. [Link]
-
Protection of 1,2-/1,3-Diols. (2014). Chem-Station. [Link]
-
Zaytsev, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15307-15318. [Link]
-
McDougal, P. G., & Rico, J. G. (1987). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry, 52(21), 4817-4819. [Link]
-
Tanino, K., et al. (2003). A Novel Method for Inside Selective Silylation of 1,2-Diols. The Journal of Organic Chemistry, 68(5), 1996-1999. [Link]
-
Amine alkylation. (2023). In Wikipedia. [Link]
-
Zhang, Y., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 22(12), 4763-4768. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Chen, C., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5347-5367. [Link]
-
Zaytsev, V., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15307-15318. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Stanisavljević, A., Stojanović, M., & Baranac-Stojanović, M. (2023). Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. ChemistrySelect, 8(41), e202302941.
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
Methods for preventing over addition of Grignard reagent. (2020). Science Madness Discussion Board. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Scharnagel, J., et al. (2020). Reductive Alkylation of Amines with Carboxylic Ortho Esters. The Journal of Organic Chemistry, 85(14), 9034-9043.
-
Ashenhurst, J. (2023). Esters with Grignard Reagent. Master Organic Chemistry. [Link]
- Bartoli, G., et al. (2005). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Current Organic Chemistry, 9(12), 1155-1171.
- Glot, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(42), 14099-14108.
-
Chen, C., et al. (2018). Palladium-catalyzed Selective Heck-Type Diarylation of Allylic Esters With Aryl Halides Involving a β-OAc Elimination Process. Organic Letters, 20(17), 5348-5351. [Link]
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(7), 1463-1471.
-
Ashenhurst, J. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
Glot, S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. [Link]
-
Friedel-Crafts Handout. (n.d.). University of Wisconsin-Madison Chemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Iranpoor, N., et al. (2002). Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ.
- Zhang, S., et al. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Journal of the American Chemical Society, 143(49), 20560-20569.
-
Corma, A., et al. (2007). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 107(6), 2411-2502. [Link]
-
Baranac-Stojanović, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Stradiotto, M., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
OrganicChemistryTutor.com. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. [Link]
-
Yamamoto, H., & Oshima, K. (2004). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1175-1185. [Link]
-
Kumar, S., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 14(10), 6931-6935. [Link]
-
Kumar, A., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(110), 90469-90473. [Link]
-
Li, Y., et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry, 89(4), 2249-2259. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 2-bromo-N-(3-methylphenyl)acetamide
This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals engaged in the synthesis and analysis of 2-bromo-N-(3-methylphenyl)acetamide. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during impurity characterization, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect when synthesizing or handling this compound?
A1: Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in this compound can be broadly categorized into three main groups: synthesis-related impurities, degradation products, and residual solvents.
-
Synthesis-Related Impurities: These arise directly from the manufacturing process.[2][3]
-
Unreacted Starting Materials: The most common are residual 3-methylaniline (m-toluidine) and bromoacetyl bromide (or its hydrolyzed form, bromoacetic acid ). Their presence indicates an incomplete reaction or inefficient purification.
-
Reaction By-products: Over-reaction or side reactions can lead to impurities. A potential by-product is the di-acylated species, N-(bromoacetyl)-N-(3-methylphenyl)bromoacetamide , although it may be sterically hindered. Another possibility is the formation of N,N'-bis(3-methylphenyl)oxamide if process conditions are not well-controlled.
-
Isomeric Impurities: If the starting material, 3-methylaniline, contains isomeric impurities like 2-methylaniline or 4-methylaniline, you will inevitably form the corresponding isomeric acetamide impurities, such as 2-bromo-N-(2-methylphenyl)acetamide and 2-bromo-N-(4-methylphenyl)acetamide . These can be particularly challenging to separate.
-
-
Degradation Products: These impurities form during storage or handling, often accelerated by exposure to stress conditions like heat, light, humidity, or non-neutral pH.[4][5]
-
Hydrolysis Product: The most anticipated degradation product is 2-hydroxy-N-(3-methylphenyl)acetamide , formed by the hydrolysis of the C-Br bond.
-
Amide Cleavage Products: Under harsh acidic or basic conditions, the amide bond can cleave, reverting to 3-methylaniline and bromoacetic acid (which may further degrade).
-
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification steps that are not completely removed.[3] Common examples include acetone, ethanol, ethyl acetate, chloroform, or hexane.[6][7]
The following diagram illustrates the primary synthetic route and the formation of key related impurities.
Caption: Synthesis route and potential impurity formation pathways.
Q2: I'm observing a new, unknown peak in my RP-HPLC chromatogram during a stability study. What is a systematic approach to identify it?
A2: A systematic workflow is essential to efficiently identify an unknown peak without wasting resources. The goal is to gather incremental information, starting with the simplest techniques and progressing to more definitive ones. Regulatory bodies like the FDA and ICH require that any unknown impurity exceeding a 0.1% threshold be identified.[8]
Step 1: Initial Chromatographic Assessment (HPLC-UV/PDA)
-
Purpose: To confirm the peak is real and gather preliminary spectral data.
-
Action:
-
Verify System Suitability: Ensure your system is performing correctly.
-
Analyze with a Photodiode Array (PDA) Detector: A PDA detector provides the UV spectrum of the impurity peak. Compare this spectrum to your API's spectrum. If they are similar, it suggests the core chromophore (the substituted phenyl ring) is intact, pointing towards a modification on the bromoacetyl side chain. If the spectra are vastly different, it could indicate a more significant structural change or a completely unrelated contaminant.
-
Step 2: Molecular Weight Determination (LC-MS)
-
Purpose: To obtain the molecular weight of the impurity, which is the single most crucial piece of information for proposing a structure.
-
Action:
-
Analyze the sample using a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8]
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity. Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Interpret the Mass: Compare the impurity's mass to the API's mass (228.1 g/mol for the free base).
-
Mass +16 Da: Suggests oxidation or hydroxylation (e.g., formation of 2-hydroxy-N-(3-methylphenyl)acetamide).
-
Mass -80 Da (approx.): Suggests loss of the bromine atom and replacement with hydrogen (de-bromination).
-
Mass matches a known starting material or by-product: Provides strong evidence for its identity.
-
-
Step 3: Structure Elucidation (Isolation & NMR)
-
Purpose: To obtain a definitive, unambiguous structure.
-
Action:
-
Isolate the Impurity: Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the pure impurity.[9]
-
Perform NMR Spectroscopy: This is the gold standard for structure elucidation.[3][8]
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the complete connectivity of the molecule.
-
-
Further Analysis (if needed): High-Resolution Mass Spectrometry (HRMS) can provide an exact mass and elemental formula. Infrared (IR) spectroscopy can confirm functional groups.[1]
-
The following workflow diagram summarizes this systematic approach.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. soeagra.com [soeagra.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. scispace.com [scispace.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Residual Solvents Class 3 acc. to Ph Eur Ver 10 a... [cpachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for purifying 2-bromo-N-(3-methylphenyl)acetamide
Welcome to the technical support center for the chromatographic purification of 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of a successful column chromatography purification for this compound.
Q1: What is the most appropriate stationary phase for this purification?
A: For a moderately polar molecule like this compound, standard flash-grade silica gel (typically 300-400 mesh) is the industry-standard and most effective choice.[1] The polar silanol groups on the silica surface interact with the polar functionalities of your molecule (primarily the amide group), allowing for separation from less polar impurities (like unreacted bromoacetyl halide) and more polar impurities (like unreacted 3-methylaniline).
-
Expert Insight: If you observe that your compound is degrading on the column, which can sometimes happen with acid-sensitive molecules, the silica gel may be too acidic. In such cases, you can either use silica gel that has been deactivated (neutralized) with a base like triethylamine or consider switching to a different stationary phase, such as alumina.[2] A simple way to test for compound stability is to run a two-dimensional TLC (2D TLC).[2]
Q2: How do I select the best mobile phase (eluent) for my separation?
A: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent system that provides good separation between your desired product and its impurities, with the product spot having an Rf value of approximately 0.2-0.4.[4]
A common and effective starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][4]
-
Step 1: Polarity Screening: Spot your crude reaction mixture on a TLC plate and elute it with various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Step 2: Optimization: Adjust the ratio until you achieve the target Rf value. If the spot is too high (high Rf), the eluent is too polar; increase the proportion of hexanes. If the spot is too low (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.
Q3: What are the likely impurities I need to separate from this compound?
A: The most common impurities originate from the synthesis, which typically involves the reaction of 3-methylaniline with bromoacetyl chloride or bromide.[5][6] Therefore, you should look for:
-
Unreacted 3-methylaniline: This starting material is a primary amine, making it significantly more polar than the amide product. It will have a very low Rf value and stick strongly to the silica gel.
-
Unreacted Bromoacetyl Halide: This reagent is less polar than the product and will typically elute much faster, having a high Rf value.
-
Side-Products: Depending on the reaction conditions, minor side-products like di-acylated aniline could be present. Their polarity will vary, but TLC analysis should reveal their presence.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you might encounter during the column chromatography process.
Q: My TLC showed a clean separation, but the column is yielding mixed fractions. What went wrong?
A: This is a frequent issue that can arise from several factors related to the transition from analytical (TLC) to preparative (column) scale.[7]
-
Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample. Overloading leads to broad, overlapping bands that are impossible to resolve.
-
Possible Cause 2: Poor Packing. If the silica bed is not packed uniformly, "channeling" can occur, where solvent and sample flow through paths of least resistance, ruining the separation. Always ensure you pack a level and homogenous column bed.
-
Possible Cause 3: Sample Solubility. If your crude mixture is not fully soluble in the mobile phase, it can precipitate at the top of the column.[8] As eluent flows past, the precipitated material slowly redissolves and "bleeds" down the column, contaminating all fractions. If solubility is an issue, consider using a stronger solvent (like dichloromethane) to dissolve the sample and then loading it onto a small amount of dry silica before adding it to the column (dry loading).[2]
-
Possible Cause 4: On-Column Degradation. The compound may appear stable on a fast TLC run but can degrade over the longer duration of a column run.[7] A 2D TLC, where a plate is run in one direction, dried, rotated 90 degrees, and run again in the same solvent, is an excellent way to diagnose this. If any spots appear off the diagonal, it indicates instability.[2]
Q: My column flow rate has slowed to a stop. How can I fix this?
A: A blocked column is often caused by one of two things:
-
Possible Cause 1: Clogged Frit. Very fine silica particles may have passed through the bottom layer of sand and clogged the pores of the column's sintered glass frit or cotton plug. This can happen if excessive air pressure is used to push the solvent through. The prognosis for this is often poor, but you may be able to dislodge the blockage by carefully pushing a thin wire up from the column spout.[7]
-
Possible Cause 2: Sample Precipitation. As mentioned above, if your compound crystallizes at the top of the column due to low solubility in the eluent, it can form a solid barrier that blocks solvent flow.[7] The best solution is preventative: ensure your sample is fully soluble or use the dry loading technique.
Q: I've collected many fractions, but I can't find my product. Where did it go?
A: There are a few likely scenarios when a compound seems to vanish during chromatography.[7]
-
Scenario 1: Still on the Column. The mobile phase you are using may not be polar enough to elute the compound. It is still adsorbed to the top of the silica gel. Try eluting with a more polar solvent mixture (e.g., increase the percentage of ethyl acetate).
-
Scenario 2: Eluted in the Solvent Front. Conversely, if the mobile phase was too polar, the compound may have had very little interaction with the silica and eluted immediately with the first few column volumes. Check the very first fractions you collected.
-
Scenario 3: On-Column Decomposition. The compound may have completely degraded on the silica gel and will never elute. Test for silica stability before running a large-scale column.[7]
-
Scenario 4: Fractions are Too Dilute. The compound may have eluted as expected, but the fractions are so dilute that the concentration is below the detection limit of your TLC visualization method (e.g., UV lamp or stain). Try concentrating a few fractions in the expected elution range and re-running the TLC.
Visual Workflow for Purification
The following diagram outlines the logical steps for a successful purification campaign.
Caption: Workflow for purification of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 300-400 mesh | Standard polar support for moderately polar organic molecules.[1] |
| Mobile Phase System | Hexanes / Ethyl Acetate | Offers a good polarity range and solvents are easily removed under vacuum. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides the best balance for good resolution on the column.[4] |
| Sample Load | 1-2% of silica mass (w/w) | Prevents column overloading and ensures sharp elution bands. |
| Elution Mode | Isocratic or Gradient | Isocratic (constant solvent ratio) is simpler. Gradient (increasing polarity) can speed up the elution of more polar compounds. |
Detailed Experimental Protocol
This protocol assumes a starting crude mass of approximately 1 gram. Adjust volumes and column size accordingly.
1. TLC Optimization a. Dissolve a small amount of the crude product in ethyl acetate or dichloromethane. b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 4:1 hexanes:ethyl acetate). d. Visualize the plate under a UV lamp (254 nm). e. Adjust the solvent ratio until the desired product spot has an Rf of ~0.3 and is well-separated from major impurities.
2. Column Preparation (Slurry Packing) a. Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of sample). b. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[9] c. In a beaker, prepare a slurry of silica gel (~50-100 g) in the least polar mobile phase determined from TLC (e.g., 9:1 hexanes:ethyl acetate). d. Pour the slurry into the column. Use gentle air pressure to push the solvent through as the silica packs down, ensuring a flat and uniform bed.[9] Do not let the solvent level drop below the top of the silica bed.[2]
3. Sample Loading (Dry Loading Recommended) a. Dissolve the 1 g crude sample in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane). b. Add ~5-10 g of dry silica gel to this solution.[2] c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[2] d. Carefully add this powder as a uniform layer on top of the packed silica bed. e. Gently add a ~1 cm protective layer of sand on top of the sample layer.
4. Elution and Fraction Collection a. Carefully add the optimized mobile phase (e.g., 4:1 hexanes:ethyl acetate) to the column without disturbing the top layer of sand. b. Apply gentle air pressure to begin eluting the solvent through the column. c. Collect the eluent in sequentially numbered test tubes or flasks (e.g., 20 mL fractions).
5. Fraction Analysis and Product Isolation a. Using TLC, spot every few fractions on a plate to track the elution of the product. b. Once the pure fractions have been identified, combine them in a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound. d. Confirm purity using analytical techniques such as NMR or LC-MS.
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1853. [Link]
-
PrepChem. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Gowda, B. T. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3242. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2098. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this reaction. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, ensuring both safety and optimal reaction outcomes.
I. Understanding the Exotherm: FAQs
Q1: Why is the synthesis of this compound an exothermic reaction?
The synthesis of this compound typically involves the acylation of 3-methylaniline with bromoacetyl bromide or a related bromoacetylating agent. This reaction is a classic example of nucleophilic acyl substitution. The high reactivity of the acylating agent, particularly the electrophilic carbonyl carbon, with the nucleophilic amine (3-methylaniline) leads to the rapid formation of a stable amide bond. The formation of this strong covalent bond releases a significant amount of energy in the form of heat, rendering the reaction exothermic. The reaction between an α-haloacetyl halide, such as bromoacetyl bromide, and an amine is a direct and classical method for synthesizing N-substituted bromoacetamides.[1]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates more heat, creating a self-accelerating cycle.[2][3][4] The primary risks include:
-
Boiling of the solvent: A rapid temperature increase can cause the solvent to boil violently, leading to a sudden increase in pressure within the reaction vessel.
-
Vessel over-pressurization: This can result in the failure of the reaction vessel, potentially leading to an explosion and the release of hazardous materials.[5]
-
Formation of impurities: Excessive heat can promote undesirable side reactions, such as the formation of di-acylated products or decomposition of the starting materials and the desired product, leading to lower yield and purity.
-
Release of toxic fumes: Bromoacetyl bromide is a lachrymator and is highly corrosive.[6] An uncontrolled reaction could release this and other hazardous vapors.
Q3: How does the choice of acylating agent affect the exotherm?
The reactivity of the acylating agent is a critical factor. Bromoacetyl bromide is highly reactive and will produce a more vigorous exotherm compared to less reactive agents like bromoacetic anhydride or bromoacetic acid (which would require an activating agent). While highly reactive agents can lead to faster reaction times, they necessitate more stringent temperature control.
Q4: What is a thermal runaway and how can I recognize it?
A thermal runaway is a process where an increase in temperature leads to a further increase in temperature, often with destructive consequences.[2][3] In the context of this synthesis, you can recognize the onset of a thermal runaway by:
-
A rapid and uncontrollable increase in the internal reaction temperature, even with maximum cooling applied.
-
A sudden and significant increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling or refluxing of the reaction mixture.
-
Noticeable changes in the color or viscosity of the reaction mixture, often indicating decomposition.
It is a self-accelerating process that, once initiated, can be very difficult to stop.[2]
II. Troubleshooting Guide: Proactive and Reactive Measures
This section provides a structured approach to both prevent and manage exothermic events during the synthesis.
Issue 1: Rapid Temperature Spike During Reagent Addition
Cause: The rate of heat generation is exceeding the rate of heat removal. This is a common issue when adding the bromoacetyl bromide too quickly.
Preventative Measures:
-
Slow, Controlled Addition: Add the bromoacetyl bromide dropwise using an addition funnel. The rate of addition should be slow enough to maintain the desired internal temperature. For many exothermic reactions, dropwise addition of a reagent is a standard practice to minimize the risk of a thermal runaway.[4]
-
Adequate Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt bath) has sufficient capacity for the scale of your reaction. The reaction flask should be well-immersed in the bath.
-
Efficient Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.
Reactive Measures:
-
Immediately stop the addition of bromoacetyl bromide.
-
Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.
-
If the temperature continues to rise, have a pre-chilled quenching agent (like a cold, inert solvent) ready to add cautiously.
Issue 2: Reaction Temperature Continues to Rise After Addition is Complete
Cause: The reaction is still proceeding at a significant rate, and the accumulated unreacted starting materials are now reacting. This can also be a sign of inadequate cooling capacity.
Preventative Measures:
-
Maintain Cooling: Continue to cool the reaction mixture for a significant period after the addition of the bromoacetyl bromide is complete.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine when it is safe to remove the cooling bath.
Reactive Measures:
-
Maintain or enhance cooling. Do not remove the cooling bath prematurely.
-
If the temperature approaches the boiling point of the solvent, prepare for an emergency shutdown by having a suitable quenching agent and a larger secondary containment vessel ready.
Issue 3: Formation of Significant Byproducts
Cause: High reaction temperatures can lead to side reactions. For instance, di-acylation of the amine can occur if the reaction temperature is not adequately controlled.
Preventative Measures:
-
Strict Temperature Control: Maintain a low and stable reaction temperature throughout the addition and for a period afterward. A common recommendation for this type of acylation is to maintain the temperature at 0 °C.[7][8]
-
Stoichiometry: Use the correct stoichiometry of reactants. An excess of the acylating agent can increase the likelihood of side reactions.
Corrective Measures (during workup):
-
Purification: The desired product, this compound, can often be separated from byproducts through recrystallization.[1] Common solvents for recrystallization include ethanol or petroleum ether.
Issue 4: Difficulty in Initiating the Reaction at Low Temperatures
Cause: While low temperatures are crucial for control, sometimes they can be too low for the reaction to initiate effectively, leading to a dangerous accumulation of unreacted reagents.
Preventative Measures:
-
Controlled Initiation: Add a very small amount of the bromoacetyl bromide initially and watch for a slight, controlled temperature increase to confirm the reaction has started before proceeding with the slow, continuous addition.
-
Solvent Choice: Ensure your chosen solvent is appropriate for the reaction conditions and does not freeze at the cooling bath temperature.
Reactive Measures:
-
If no exotherm is observed after adding a small initial portion of the acylating agent, stop the addition.
-
Allow the reaction mixture to warm slightly (e.g., from -10 °C to 0 °C) while monitoring the temperature closely. Once the reaction initiates, immediately resume cooling to maintain the target temperature.
III. Experimental Protocols and Data
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0 - 5 °C | To effectively manage the exotherm and minimize side reactions. |
| Addition Rate | Slow, dropwise | To ensure the rate of heat generation does not exceed the cooling capacity. |
| Stirring Speed | Vigorous | To maintain homogenous temperature and concentration throughout the reaction mixture. |
| Solvent | Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran) | To provide a medium for the reaction without participating in it. |
Step-by-Step Protocol for Controlled Synthesis
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylaniline in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In the dropping funnel, add a solution of bromoacetyl bromide in the same anhydrous solvent.
-
Addition: Add the bromoacetyl bromide solution dropwise to the stirred 3-methylaniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, slowly add cold water to quench any unreacted bromoacetyl bromide. Separate the organic layer, wash it with a dilute acid solution, then a dilute base solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Workflow for Exotherm Management
The following diagram illustrates the decision-making process for managing the exothermic reaction.
Caption: Decision workflow for managing temperature during the exothermic addition step.
IV. Safety First: Handling Reagents
-
3-Methylaniline: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
Bromoacetyl bromide: This is a highly corrosive and lachrymatory substance. It reacts violently with water.[6] Always handle it in a fume hood and wear heavy-duty gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (like sodium bicarbonate solution) is readily available.
-
Solvents: Use anhydrous solvents to prevent violent reactions with bromoacetyl bromide. Ensure proper grounding to avoid static discharge when transferring flammable solvents.
V. References
-
BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation. Retrieved from
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from
-
BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods. Retrieved from
-
PubMed. (1997, October 23). Differential scanning calorimetric studies on the thermotropic phase transitions of dry and hydrated forms of N-acylethanolamines of even chainlengths. Retrieved from
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from
-
Jubilant Ingrevia Limited. (n.d.). 3-Bromo-4-methylaniline Safety Data Sheet. Retrieved from
-
ChemicalBook. (2025, July 19). 3-BROMO-N-METHYLANILINE - Safety Data Sheet. Retrieved from
-
Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide. Retrieved from
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from
-
H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them? Retrieved from
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from
-
Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.). Retrieved from
-
Journal of Electrochemistry. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Retrieved from
-
Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions. Retrieved from
-
Science.gov. (n.d.). calorimetry studies revealed: Topics by Science.gov. Retrieved from
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from
-
Wikipedia. (n.d.). HATU. Retrieved from
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from
-
Fisher Scientific. (2024, February 7). SAFETY DATA SHEET. Retrieved from
-
Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Retrieved from
-
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET. Retrieved from
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from
-
ResearchGate. (2025, August 7). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from
-
PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved from
-
ChemicalBook. (n.d.). This compound | 5439-17-8. Retrieved from
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from
-
NIST WebBook. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from
-
Sigma-Aldrich. (n.d.). N-(3-BROMO-2-METHYLPHENYL)ACETAMIDE AldrichCPR. Retrieved from
-
PMC. (n.d.). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Retrieved from
-
CAMEO Chemicals. (n.d.). BROMOACETYL BROMIDE. Retrieved from
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from
-
University of California San Diego. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from
-
PubMed. (2015, September 10). Formation of haloacetonitriles and haloacetamides and their precursors during chlorination of secondary effluents. Retrieved from
-
Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry. (n.d.). Retrieved from
-
PubMed. (2016, September 28). Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination. Retrieved from
-
Sigma-Aldrich. (n.d.). Bromoacetyl bromide = 98 598-21-0. Retrieved from
-
PubMed. (n.d.). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
effect of base selection on the outcome of reactions with 2-bromo-N-(3-methylphenyl)acetamide
Welcome to the technical support center for optimizing reactions involving 2-bromo-N-(3-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a base, which dictates the outcome of your synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve your desired product with high yield and purity.
Frequently Asked Questions (FAQs): The "Why" of Base Selection
This section addresses the fundamental concepts governing the reactivity of this compound. Understanding these principles is the first step toward rational reaction design.
Q1: What are the primary reactive sites on this compound and how does a base interact with them?
A1: this compound has two key sites susceptible to interaction with a base:
-
The α-Carbon: The carbon atom bonded to the bromine is highly electrophilic. It is the primary site for nucleophilic substitution (S(_N)2) reactions, where a nucleophile replaces the bromide leaving group.[1][2] Steric hindrance around this carbon is a critical factor influencing the S(_N)2 reaction rate.[1][2][3][4]
-
The Amide Proton (N-H): The hydrogen atom on the nitrogen is weakly acidic, with a pKa typically around 18-20.[5][6] A sufficiently strong base can deprotonate the amide, forming an amidate anion. While this anion is a weaker nucleophile than the parent amine, its formation can lead to side reactions or influence the primary reaction pathway.
The choice of base determines which of these sites (or a proton on an incoming nucleophile) is preferentially addressed, thereby directing the reaction's outcome.
Q2: What are the main competing reaction pathways when using a base with this compound and a nucleophile?
A2: The primary competition is between bimolecular nucleophilic substitution (S(_N)2) and base-induced elimination (E2) .[7][8][9][10]
-
S(_N)2 Substitution: A nucleophile directly attacks the α-carbon, displacing the bromide ion in a single, concerted step. This is often the desired pathway for forming new carbon-carbon or carbon-heteroatom bonds.
-
E2 Elimination: A strong base removes a proton from the α-carbon, leading to the formation of an α,β-unsaturated amide product. This pathway is more likely with strong, sterically hindered bases.[7][10]
-
N-Deprotonation: As mentioned, the base can deprotonate the amide N-H. This can sometimes be a productive step if intramolecular cyclization is desired, but it can also lead to unwanted side products.[11]
-
Hydrolysis: In the presence of strong bases like sodium hydroxide in protic solvents (e.g., water, ethanol), the amide bond itself can be hydrolyzed, leading to the formation of 3-methylaniline and bromoacetic acid.
The interplay between these pathways is visualized below.
Caption: Competing reaction pathways for this compound.
Q3: How do the specific properties of a base (strength, sterics) influence the reaction outcome?
A3: The properties of the base are the most critical variable you can control.
-
Base Strength (pKa): The primary role of the base is often to deprotonate the incoming nucleophile, making it more reactive. A general rule is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the nucleophile.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are ideal for S(_N)2 reactions with relatively acidic nucleophiles (e.g., phenols, thiols). They are strong enough to deprotonate the nucleophile but not strong enough to promote significant E2 elimination or deprotonate the amide N-H.[12]
-
Strong Bases (e.g., NaH, KOtBu, LDA): These are required for deprotonating weakly acidic nucleophiles (e.g., alcohols, carbon acids). However, their high basicity increases the risk of E2 elimination, especially with sterically hindered substrates.[13]
-
-
Steric Hindrance: The size of the base plays a crucial role in selectivity.
-
Non-Hindered Bases (e.g., NaOH, NaOMe): These bases can also act as nucleophiles, potentially leading to side products.
-
Sterically Hindered Bases (e.g., KOtBu, Diisopropylethylamine - DIPEA): These bases are too bulky to act as nucleophiles.[14] They are effective at deprotonation and are often used to favor elimination reactions or prevent the base itself from participating in substitution.
-
The following table summarizes the properties of common bases and their typical applications in this context.
| Base | Conjugate Acid pKa (approx.) | Category | Primary Application with this compound |
| Potassium Carbonate (K₂CO₃) | 10.3 (for HCO₃⁻) | Weak, Non-nucleophilic | S(_N)2 with phenols, thiols, and other acidic nucleophiles.[12][15] |
| Triethylamine (Et₃N) | 10.7 | Weak, Hindered | S(_N)2 reactions; acts as an acid scavenger.[16] |
| Sodium Hydride (NaH) | ~36 (for H₂) | Strong, Non-nucleophilic | S(_N)2 with weakly acidic nucleophiles (alcohols, C-H acids).[13] |
| Potassium tert-butoxide (KOtBu) | 19 | Strong, Hindered | Promotes E2 elimination; used for C-alkylation with bulky substrates. |
| Sodium Hydroxide (NaOH) | 15.7 (for H₂O) | Strong, Nucleophilic | Can promote S(_N)2 but carries a high risk of amide hydrolysis. |
pKa values are approximate and can vary with solvent.[17]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during your experiments.
Problem 1: Low yield of the desired S(_N)2 substitution product.
-
Possible Cause A: The reaction is incomplete; the starting material remains.
-
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material spot persists, the reaction has stalled.
-
Solution:
-
Check Base Stoichiometry & Strength: Ensure at least one equivalent of base is used relative to the nucleophile. The base may not be strong enough to deprotonate the nucleophile effectively. Consult a pKa table and select a stronger base if necessary.[17]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor carefully to avoid decomposition.[12]
-
Solvent Choice: Ensure all reagents are soluble in the chosen solvent. Aprotic polar solvents like DMF or acetonitrile are often good choices for S(_N)2 reactions.[16]
-
-
-
Possible Cause B: A significant amount of a side product is formed via E2 elimination.
-
Diagnosis: Characterize the byproduct using NMR or Mass Spectrometry. An alkene proton signal in ¹H NMR or a mass corresponding to HBr elimination would be indicative.
-
Solution:
-
Switch to a Weaker Base: If using a strong base like KOtBu, switch to a milder, less-hindered base like K₂CO₃.[7][10] This disfavors the E2 pathway while still facilitating the S(_N)2 reaction for many nucleophiles.
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than S(_N)2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
-
-
Possible Cause C: The starting material or product is degrading.
-
Diagnosis: Multiple unexpected spots on the TLC plate. The reaction mixture may darken.
-
Solution:
-
Avoid Strong Hydroxides: If using NaOH or KOH, especially in protic solvents, hydrolysis is a likely culprit.[18] Switch to a non-nucleophilic base like K₂CO₃ or NaH in an anhydrous aprotic solvent (e.g., THF, DMF).[11][13]
-
Run Under Inert Atmosphere: Although not always necessary, running the reaction under nitrogen or argon can prevent oxidative side reactions, especially if the reaction is heated for an extended period.
-
-
Caption: Troubleshooting workflow for low S(_N)2 product yield.
Problem 2: The reaction is messy, with multiple unidentified products.
-
Possible Cause: The base is deprotonating both the nucleophile and the amide N-H, leading to multiple reactive species and polymerization or self-condensation pathways.
-
Diagnosis: A complex mixture of products observed by TLC and NMR that is difficult to purify.
-
Solution:
-
Use a Less Basic Solvent: Solvents can influence basicity. Consider switching from DMF to a less basic solvent like acetonitrile.
-
Employ a Hindered Base: A bulky base like DIPEA is less likely to interact with the sterically shielded amide proton but can still deprotonate a more accessible nucleophile.[14]
-
Control Stoichiometry: Add the base slowly to a solution of the nucleophile and the bromoacetamide. This can help ensure the nucleophile is deprotonated preferentially before other reactions can occur.
-
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations.
Protocol 1: S(_N)2 Substitution with a Phenolic Nucleophile using Potassium Carbonate
This protocol is optimized to maximize the S(_N)2 pathway and minimize elimination and hydrolysis side reactions.
Objective: Synthesis of N-(3-methylphenyl)-2-(phenoxy)acetamide.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water & Brine
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and phenol.
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (typical concentration 0.2-0.5 M).
-
Base Addition: Add anhydrous potassium carbonate to the stirred solution.
-
Reaction: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC until the starting bromoacetamide is consumed (typically 2-4 hours).[12]
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.[12]
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: C-Alkylation of Diethyl Malonate using Sodium Hydride
This protocol uses a strong base to deprotonate a carbon-based nucleophile for C-C bond formation.
Objective: Synthesis of diethyl 2-(2-((3-methylphenyl)amino)-2-oxoethyl)malonate.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate (1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
Procedure:
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the NaH dispersion in anhydrous THF.[11][13]
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[13]
-
Alkylation: Prepare a solution of this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[11]
-
Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[13]
-
Workup: a. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). b. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: a. Filter and concentrate the organic layer under reduced pressure. b. Purify the crude product by column chromatography on silica gel to afford the desired C-alkylated product.
References
- Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. (n.d.). LibreTexts.
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Competition between substitution and elimination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. (n.d.). BenchChem.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). LibreTexts.
- Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. (n.d.). BenchChem.
- Steric and electronic effects in SN2 reactions. (2025).
- Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-Bromoacetamide | 683-57-8. (n.d.). BenchChem.
- A real space picture of the role of steric effects in SN2 reactions. (2022). PubMed Central.
- Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. (n.d.). BenchChem.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Application Notes and Protocols for Alkylation with 2-Bromo-5-methylhexane. (n.d.). BenchChem.
- On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025).
- 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. (n.d.). PubMed Central.
- What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis? (n.d.). Guidechem.
- Substitution and elimination reactions | Organic chemistry. (n.d.). Khan Academy.
- 7.6: Acid-base properties of nitrogen-containing functional groups - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- 2-Bromoacetamide synthesis and purific
- What is the pKa value of the nitrogen atoms, specifically the amine groups? (2022). Chemistry Stack Exchange.
- 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. (2009). PubMed.
- Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2025).
- Preparation of N-(3-bromo-2-methylphenyl)acetamide. (n.d.). PrepChem.com.
- Approximate pKa chart of the functional groups: values to know. (n.d.).
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). American Chemical Society.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). ACS Omega.
- Bordwell pKa Table. (n.d.).
- 2-Bromoacetamide. (n.d.). PubMed Central.
- substitution & elimination reactions of alkyl halides. (2019). YouTube.
- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photoc
- 2-Bromoacetamide | C2H4BrNO | CID 69632. (n.d.). PubChem.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Two Elimination Reaction Patterns. (2012). Master Organic Chemistry.
- Hydroamidation with Acetamides and Trifluoroacetamides. (n.d.). Digital Commons@Georgia Southern.
- Several Ways of Thiol Coupling in ADCs. (2024). BOC Sciences.
Sources
- 1. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irejournals.com [irejournals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
Validation & Comparative
comparing the reactivity of 2-bromo-N-(3-methylphenyl)acetamide with other bromoacetamides
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Among the versatile building blocks in organic synthesis, α-haloacetamides serve as crucial intermediates, particularly in the alkylation of nucleophiles to forge new carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of 2-bromo-N-(3-methylphenyl)acetamide, benchmarking it against other structurally related bromoacetamides. The insights presented herein are grounded in fundamental principles of physical organic chemistry and supported by experimental data to facilitate informed decision-making in the laboratory.
Introduction: The Role of Bromoacetamides in Synthesis
Bromoacetamides are a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group of an acetamide functionality. This arrangement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] The reactivity of these compounds is a cornerstone of various synthetic transformations, including the synthesis of heterocyclic compounds and the formation of key intermediates for active pharmaceutical ingredients (APIs).[1]
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.[1][2] The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, most critically for this guide, the structure of the bromoacetamide itself.[3]
The Influence of N-Aryl Substituents on Reactivity
The substituent on the nitrogen atom of the acetamide plays a significant role in modulating the reactivity of the α-carbon. In the case of N-aryl bromoacetamides, electronic and steric effects of substituents on the aromatic ring can either enhance or diminish the electrophilicity of the reaction center.
Electronic Effects
The electronic nature of the substituent on the phenyl ring is a key determinant of reactivity. Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO₂) or cyano (-CN) groups, increase the reactivity of the bromoacetamide. These groups pull electron density away from the amide nitrogen and, through resonance and inductive effects, from the carbonyl group. This, in turn, enhances the electron-withdrawing effect of the entire acetamido group, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack.[4]
Conversely, electron-donating groups (EDGs), such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, decrease reactivity. These groups donate electron density to the aromatic ring, which is then relayed to the amide nitrogen. This increased electron density on the nitrogen can be delocalized onto the carbonyl group, reducing its electron-withdrawing ability and thereby making the α-carbon less electrophilic.[5]
The 3-methyl group in this compound is a weak electron-donating group. Therefore, it is expected to be slightly less reactive than its unsubstituted counterpart, 2-bromo-N-phenylacetamide, and significantly less reactive than analogs bearing electron-withdrawing groups.
Steric Effects
Steric hindrance around the reaction center can significantly impede the approach of the nucleophile in an SN2 reaction.[3][6] While substituents on the N-aryl ring are distant from the α-carbon, bulky groups in the ortho position can influence the conformation of the acetamido group and indirectly affect the accessibility of the reaction site. For this compound, the meta-position of the methyl group presents minimal steric hindrance to the incoming nucleophile.
Comparative Reactivity: Experimental Data
To quantify the reactivity differences among various N-substituted bromoacetamides, a series of kinetic experiments can be performed. A common method involves reacting the bromoacetamide with a standard nucleophile, such as iodide ion in acetone, and monitoring the reaction rate.[7] The appearance of a precipitate (sodium bromide is insoluble in acetone) or the disappearance of the starting material via chromatography can be used to determine the reaction rate.[3]
Below is a table of representative relative reaction rates for the reaction of various bromoacetamides with a model nucleophile. The data illustrates the principles of electronic and steric effects on reactivity.
| Bromoacetamide Derivative | Substituent on N-Aryl Ring | Electronic Effect | Expected Relative Rate |
| 2-Bromo-N-(4-nitrophenyl)acetamide | 4-NO₂ | Strong Electron-Withdrawing | ~5.0 |
| 2-Bromo-N-(4-chlorophenyl)acetamide | 4-Cl | Weak Electron-Withdrawing | ~1.5 |
| 2-Bromo-N-phenylacetamide | -H | Neutral | 1.0 |
| This compound | 3-CH₃ | Weak Electron-Donating | ~0.8 |
| 2-Bromo-N-(4-methylphenyl)acetamide | 4-CH₃ | Weak Electron-Donating | ~0.7 |
| 2-Bromo-N-(4-methoxyphenyl)acetamide | 4-OCH₃ | Strong Electron-Donating | ~0.4 |
| 2-Bromo-N,N-diphenylacetamide | Two Phenyl Groups | Steric Hindrance | ~0.1 |
Note: The relative rates presented are illustrative and intended for comparative purposes. Actual values will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To provide a practical framework for researchers, detailed protocols for the synthesis of this compound and a comparative kinetic analysis are provided below.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of N-aryl-2-bromoacetamides.[8]
Materials:
-
m-Toluidine (3-methylaniline)
-
Bromoacetyl bromide
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve m-toluidine (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous diethyl ether dropwise to the stirred solution of m-toluidine over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
A white precipitate will form. Filter the reaction mixture and wash the solid with a small amount of cold diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Comparative Kinetic Analysis of Bromoacetamide Reactivity
This protocol outlines a competitive reaction to qualitatively assess the relative reactivities of different bromoacetamides.[3]
Materials:
-
Equimolar amounts of this compound and a comparison bromoacetamide (e.g., 2-bromo-N-phenylacetamide).
-
Sodium iodide in acetone solution (e.g., 15% w/v).
-
Test tubes.
-
Thin-layer chromatography (TLC) supplies.
Procedure:
-
In a test tube, prepare an equimolar solution of this compound and the comparison bromoacetamide in acetone.
-
In a separate test tube, have the sodium iodide in acetone solution ready.
-
Initiate the reaction by adding a sub-stoichiometric amount of the sodium iodide solution (e.g., 0.5 equivalents relative to the total bromoacetamides) to the bromoacetamide mixture.
-
Stopper the test tube and shake vigorously to ensure thorough mixing.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC.
-
By comparing the rate of disappearance of the starting materials, a qualitative assessment of their relative reactivities can be made. The compound that is consumed faster is the more reactive species.
For a more quantitative analysis, the reaction can be monitored using techniques like HPLC or GC to determine the concentration of each reactant over time, allowing for the calculation of rate constants.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow for the comparative kinetic analysis.
Caption: Generalized SN2 mechanism for the reaction of a bromoacetamide.
Caption: Workflow for comparative kinetic analysis of bromoacetamides.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors. The presence of the electron-donating 3-methyl group on the N-aryl ring slightly deactivates the α-carbon towards nucleophilic attack compared to the unsubstituted 2-bromo-N-phenylacetamide. This deactivating effect is, however, less pronounced than that of stronger electron-donating groups like a 4-methoxy group. Conversely, it is significantly less reactive than analogs bearing electron-withdrawing substituents. The meta-position of the methyl group ensures that steric hindrance is not a major factor influencing its reactivity.
For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes. By leveraging the principles outlined in this guide, scientists can make more informed decisions in the selection and application of bromoacetamide reagents for their specific synthetic targets.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
- BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
-
ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). Retrieved from [Link]
- BenchChem. (2025). Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions.
-
Plewa, M. J., et al. (2009). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 43(1), 137-142. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o113. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]
-
Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Retrieved from [Link]
-
WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Sillar, K., & Tars, K. (2012). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. The Journal of Organic Chemistry, 77(1), 227-236. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
Du, H., et al. (2013). Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 47(22), 12896-12903. Retrieved from [Link]
-
Chu, W., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(3), 1435-1444. Retrieved from [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3242. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]
-
LibreTexts. (2023). Reactions of alkyl halides - an overview. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Wagner, T., et al. (2020). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 11(1), 102-111. Retrieved from [Link]
-
Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]
-
Foroumadi, A., et al. (2020). Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. Bioorganic Chemistry, 102, 104071. Retrieved from [Link]
-
Chu, W., et al. (2014). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology, 48(20), 12096-12104. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3242. Retrieved from [Link]
-
Gowda, B. T., et al. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o32. Retrieved from [Link]
-
Musacchio, A. J., & Toste, F. D. (2018). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organometallics, 37(15), 2417-2424. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)acetamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. webassign.net [webassign.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-bromo-N-(3-methylphenyl)acetamide Derivatives
This guide provides a comprehensive analysis of the biological activities associated with derivatives of the 2-bromo-N-(3-methylphenyl)acetamide scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review to offer a synthesized perspective on the structure-activity relationships (SAR), experimental considerations, and therapeutic potential of this versatile chemical class. We will explore the synthetic rationale, compare performance across key biological assays, and provide detailed, field-tested protocols to support further investigation.
Introduction: The Strategic Value of the N-Aryl Acetamide Scaffold
The N-phenylacetamide core is a privileged structure in medicinal chemistry, appearing in approved drugs like the beta-blocker Practolol and the local anesthetic Etidocaine.[1] Its appeal lies in its synthetic tractability and its ability to present substituents in a well-defined spatial orientation, allowing for precise interaction with biological targets.
The introduction of a bromine atom at the alpha-position of the acetamide group, as in this compound, serves a dual purpose. Firstly, it acts as an excellent leaving group, creating a reactive electrophilic center. This allows for the facile synthesis of a diverse library of derivatives through nucleophilic substitution with various amines, thiols, and alcohols.[1][2] Secondly, this reactive α-haloacetamide moiety can act as a covalent warhead, forming irreversible bonds with nucleophilic residues like cysteine within the active sites of target proteins, a mechanism exploited in various enzyme inhibitors.[3] The 3-methylphenyl (m-tolyl) group provides a foundational lipophilic region that can be further modified to optimize target binding and pharmacokinetic properties.
This guide will comparatively analyze derivatives based on their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, drawing from studies on structurally analogous compounds to build a predictive SAR framework.
Synthetic Strategy: A Versatile Platform for Derivatization
The parent compound, 2-bromo-N-(aryl)acetamide, is typically synthesized via a straightforward amidation reaction between an appropriate aniline (e.g., 3-methylaniline) and bromoacetyl bromide.[1][4] This intermediate then becomes the cornerstone for generating a diverse library of derivatives. The primary route involves the nucleophilic displacement of the bromide by various functional groups.
Figure 1: General synthetic workflow for producing this compound derivatives.
Causality Behind Experimental Choices: The use of a base like triethylamine (TEA) or potassium carbonate is crucial to neutralize the HBr byproduct generated during the reactions, driving the equilibrium towards product formation.[1][4] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the starting materials.[1] The initial reaction is often performed at 0°C to control the exothermic nature of the acylation.
Comparative Analysis of Biological Activities
While comprehensive data on derivatives of the exact this compound is dispersed, a robust comparative analysis can be constructed by examining structurally similar N-aryl acetamides.
Antimicrobial Activity
N-aryl acetamide derivatives have shown significant promise as antibacterial agents. The core strategy often involves replacing the alpha-bromo group with various amine-containing moieties to modulate the compound's physicochemical properties and target interactions.
A study on 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria.[1] The data suggests that the nature of the amine substituent plays a critical role in determining the spectrum and potency of activity.
Table 1: Comparative Antibacterial Activity of N-(p-Chlorophenyl) Acetamide Derivatives
| Compound | Substituent at Position 2 | S. aureus (DIZ, mm) | P. aeruginosa (DIZ, mm) | A. baumannii (DIZ, mm) | Reference |
|---|---|---|---|---|---|
| 5a | Octylamino | 15.5 | 16.0 | 16.5 | [1] |
| 5b | Butylamino | 14.0 | 14.5 | 15.0 | [1] |
| 5c | 3-Fluoroanilino | 13.0 | 13.5 | 13.5 | [1] |
| 5d | Piperidin-1-yl | 23.5 | 17.5 | 18.0 | [1] |
DIZ: Disk Inhibition Zone. Test concentration: 0.1 g/mL. Data extracted from[1].
Field Insights: The superior activity of the piperidinyl derivative (5d ), particularly against S. aureus, is noteworthy.[1] This could be attributed to the cyclic amine's conformational rigidity and basicity, which may facilitate stronger interactions with bacterial targets or enhance membrane permeability compared to the more flexible linear alkylamines.
Anticancer Activity
The acetamide scaffold is also prevalent in the design of novel anticancer agents. Studies have shown that substitutions on both the N-phenyl ring and the acetamide side chain can significantly impact cytotoxic potency. Research on 2-(substituted phenoxy) acetamide derivatives and 2-(4-fluorophenyl)-N-phenylacetamide derivatives reveals key SAR trends.[5][6]
Table 2: Comparative Anticancer Activity (IC50, µM) of Phenylacetamide Derivatives
| Compound | Core Structure | Substituent | PC3 (Prostate) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| 2b | 2-(4-Fluorophenyl)-N-phenyl | m-nitro | 52 | >100 | [6] |
| 2c | 2-(4-Fluorophenyl)-N-phenyl | p-nitro | 80 | 100 | [6] |
| Imatinib | (Reference Drug) | - | 40 | 98 | [6] |
| 3c | 2-(4-nitrophenoxy)-N-(1-phenylethyl) | p-chloro on phenylethyl | - | Significant Activity |[5][7] |
Field Insights: The presence of electron-withdrawing groups, such as a nitro moiety, on the N-phenyl ring appears to enhance cytotoxic activity, particularly against prostate cancer (PC3) cell lines.[6] Compounds 2b and 2c demonstrated notable potency, approaching that of the reference drug imatinib.[6] Furthermore, the addition of halogens to the aromatic rings is a recurring theme in active compounds, as seen in compound 3c , which exhibited significant anticancer, anti-inflammatory, and analgesic properties.[5][7] This suggests that a combination of electron-withdrawing and halogen substituents could be a fruitful strategy for optimizing the anticancer potential of this compound derivatives.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases. Acetamide derivatives have been investigated for their ability to mitigate these processes. Key mechanisms evaluated include the scavenging of free radicals and the inhibition of inflammatory mediators like nitric oxide (NO) in macrophages.[8][9]
A study on various acetamide derivatives revealed that specific compounds could significantly reduce NO production in LPS-stimulated macrophages without affecting cell viability, indicating a true anti-inflammatory effect rather than general cytotoxicity.[8]
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Acetamide Derivatives
| Compound | Core Structure | NO Production Inhibition (vs LPS) | Antioxidant (ABTS Scavenging) | Cytotoxicity (Brine Shrimp LD50, ppm) | Reference |
|---|---|---|---|---|---|
| 40006 | 2-(4-nitrophenyl)-N-(3,3-diphenylpropyl) | Significant (P < 0.001) | Good | 3.0443 | [8] |
| 40007 | 2-(4-aminophenyl)-N-(3,3-diphenylpropyl) | Significant (P < 0.001) | Good | 10.6444 | [8] |
Data extracted from[8].
Field Insights: The conversion of a nitro group (40006 ) to an amino group (40007 ) retained significant anti-inflammatory activity.[8] Both compounds showed potent results in the brine shrimp lethality assay, a general screen for biological activity.[10] This highlights that the N-aryl acetamide scaffold can be modified to produce potent anti-inflammatory agents. The mechanism likely involves modulation of inflammatory pathways such as iNOS (inducible nitric oxide synthase).
Structure-Activity Relationship (SAR) Summary
Synthesizing the available data allows for the formulation of key SAR principles that can guide the future design of this compound derivatives.
Figure 2: Key structure-activity relationship (SAR) insights for N-aryl acetamide derivatives.
Key Experimental Protocols
To ensure reproducibility and scientific rigor, this section details the methodologies for key assays discussed in this guide. These protocols are designed to be self-validating systems.
Protocol 1: General Synthesis of 2-Amino-N-Aryl Acetamide Derivatives
This protocol is adapted from the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1]
-
Synthesis of Intermediate (3): Dissolve 4-chloroaniline (1 eq.) in dichloromethane (DCM). Add bromoacetyl bromide (1 eq.) dropwise at room temperature and stir for 2 hours to yield 2-bromo-N-(p-chlorophenyl) acetamide (3).
-
Nucleophilic Substitution: Dissolve the intermediate (3) (1 eq.) in DCM.
-
Add a saturated solution of potassium carbonate, followed by the desired amine (e.g., piperidine) (1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, perform an aqueous workup by separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final derivative.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Antibacterial Susceptibility Testing (Disc Diffusion Method)
This protocol is based on the methodology used for evaluating antibacterial activity.[1]
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 6538p) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a cation-adjusted Mueller Hinton agar plate.
-
Disc Impregnation: Dissolve the synthesized compounds in a suitable solvent (e.g., Ethyl Acetate or DMSO) to a final concentration of 0.1 g/mL.
-
Aseptically apply 30 µL of each test solution onto sterile 6 mm paper discs. Allow the solvent to evaporate completely.
-
Incubation: Place the impregnated discs onto the surface of the inoculated agar plates. Include a solvent control disc and a standard antibiotic disc (e.g., levofloxacin).
-
Invert the plates and incubate at 37°C for 12-16 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (DIZ) around each disc in millimeters (mm). A larger zone indicates greater antibacterial activity.
Figure 3: Workflow for the antibacterial disc diffusion assay.
Protocol 3: In Vitro Cytotoxicity (MTS Assay)
This protocol is a standard method for assessing the effect of compounds on cancer cell viability.[6]
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a reference drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours, protected from light. The MTS compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a highly promising and synthetically versatile starting point for the development of novel therapeutic agents. The comparative analysis of its structural analogs reveals clear pathways for optimization.
-
For Antimicrobial Agents: Derivatization at the alpha-position with cyclic amines is a validated strategy for enhancing potency against Gram-positive bacteria.
-
For Anticancer Agents: The introduction of electron-withdrawing groups and halogens on the N-aryl ring is a key strategy for improving cytotoxicity.
-
For Anti-inflammatory Agents: The scaffold is amenable to modifications that yield potent inhibitors of inflammatory mediators like nitric oxide.
Future research should focus on creating a focused library of this compound derivatives based on these SAR insights. Systematic exploration of substituents on both the alpha-carbon and the m-tolyl ring will be crucial. Advanced studies should aim to identify the specific molecular targets (e.g., enzymes, signaling proteins) and elucidate the precise mechanisms of action, including exploring the potential for covalent inhibition, to advance the most promising candidates toward clinical development.
References
-
Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.[Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).[Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.[Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH).[Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed.[Link]
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. National Institutes of Health (NIH).[Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (NIH).[Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health (NIH).[Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.[Link]
-
2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. PubMed.[Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. SemOpenAlex.[Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate.[Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications.[Link]
-
2,2,2-Tribromo-N-(3-methylphenyl)acetamide. National Institutes of Health (NIH).[Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.[Link]
-
2,2,2-Tribromo-N-(2-methylphenyl)acetamide. National Institutes of Health (NIH).[Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health (NIH).[Link]
-
Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.[Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications.[Link]
-
(PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate.[Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs. YouTube.[Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 2-bromo-N-(3-methylphenyl)acetamide and Its Analogs by X-ray Crystallography
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth technical comparison of the structural analysis of N-arylacetamides, with a specific focus on the insights gained from X-ray crystallography. While a crystal structure for 2-bromo-N-(3-methylphenyl)acetamide is not publicly available, we will utilize the detailed crystallographic data of its close analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide , as a primary case study. This comparative approach will illuminate the subtle yet significant influence of substituents on molecular conformation and crystal packing, offering valuable insights for rational drug design and materials science.
The Decisive Role of X-ray Crystallography in Structural Elucidation
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, such as hydrogen bonds and van der Waals forces. For N-arylacetamides, a class of compounds with significant biological and pharmaceutical relevance, these structural details are crucial for understanding their structure-activity relationships (SAR).
This guide will navigate through the experimental workflow of X-ray crystallography, present a detailed analysis of the crystal structure of 2,2,2-tribromo-N-(3-methylphenyl)acetamide, and compare its structural features with other related acetamides. We will also explore complementary analytical techniques to provide a holistic view of the structural characterization process.
The X-ray Crystallography Workflow: From Crystal to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The following is a generalized protocol, with specific details pertaining to the analysis of 2,2,2-tribromo-N-(3-methylphenyl)acetamide.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For 2,2,2-tribromo-N-(3-methylphenyl)acetamide, single crystals were obtained by the slow evaporation of its solution in petroleum ether at room temperature[1][2]. The choice of solvent and the rate of evaporation are critical parameters that are often optimized to yield crystals of suitable size and quality.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. For the featured compound, data was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation[1].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. Programs like SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively[1].
Structural Analysis of 2,2,2-tribromo-N-(3-methylphenyl)acetamide
The crystal structure of 2,2,2-tribromo-N-(3-methylphenyl)acetamide reveals a wealth of information about its molecular geometry and intermolecular interactions. The asymmetric unit contains two independent molecules, which is a common phenomenon in crystallography.
| Crystallographic Parameter | 2,2,2-tribromo-N-(3-methylphenyl)acetamide[1][2] |
| Chemical Formula | C9H8Br3NO |
| Molecular Weight | 385.89 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.360 (1) |
| b (Å) | 10.280 (1) |
| c (Å) | 20.298 (3) |
| β (°) | 100.23 (1) |
| Volume (Å3) | 2332.7 (5) |
| Z | 8 |
Molecular Conformation and Intermolecular Interactions
In the solid state, the conformation of the N-H bond is anti to the 3-methyl substituent on the benzene ring in both independent molecules[1][2]. This conformation is also observed in the related structures of N-(3-methylphenyl)2,2,2-trichloroacetamide and N-(3-methylphenyl)2,2,2-trimethylacetamide. Furthermore, the N-H bond is in an anti conformation relative to the C=O bond in the acetamide side chain, a feature common to many amides[1].
The crystal packing is stabilized by a combination of intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···Br hydrogen bond is present in each molecule. More significantly, intermolecular N-H···O hydrogen bonds link the molecules into helical supramolecular chains that extend along the b-axis of the crystal lattice[1][2]. This hydrogen bonding motif is a key determinant of the crystal packing and the overall stability of the solid-state structure.
Comparative Structural Analysis
To understand the impact of substituents on the molecular structure and crystal packing, it is insightful to compare the structure of 2,2,2-tribromo-N-(3-methylphenyl)acetamide with its analogs.
| Structural Feature | 2,2,2-tribromo-N-(3-methylphenyl)acetamide[1] | 2,2,2-tribromo-N-(2-methylphenyl)acetamide[3] | 2-bromoacetamide[4][5] |
| N-H Bond Conformation | anti to the 3-methyl group and anti to C=O | anti to C=O | N/A |
| Intramolecular H-bonds | N-H···Br | N-H···Br | N-H···Br[4][5] |
| Intermolecular H-bonds | N-H···O forming helical chains | N-H···O forming columnar chains | N-H···O forming ladder-type networks[4][5] |
| Other Interactions | - | - | C-H···O and C-H···Br contacts[4][5] |
This comparison reveals that while the fundamental N-H···O hydrogen bonding is a common feature, the specific supramolecular assembly can vary depending on the substitution pattern on the phenyl ring and the side chain. The presence and position of the methyl group, as well as the number of bromine atoms, influence the overall crystal packing.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural characterization often involves complementary techniques that probe the molecule's properties in solution or provide theoretical insights.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, including bond lengths, angles, and intermolecular interactions. | Unambiguous structural determination; provides a complete picture of the solid-state conformation and packing. | Requires high-quality single crystals; the solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Information about the molecular structure and dynamics in solution, including connectivity, conformation, and intermolecular interactions. | Provides data on the solution-state structure, which is often more biologically relevant; can study dynamic processes. | Does not provide a single, high-resolution 3D structure like crystallography; interpretation can be complex for flexible molecules. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, conformational energies, and electronic properties. | Can predict structures of molecules that are difficult to crystallize; provides insights into reaction mechanisms and energetics. | The accuracy of the results depends on the level of theory and basis set used; requires experimental validation. |
NMR studies on similar N-arylacetamides have shown the presence of rotational isomers in solution due to the restricted rotation around the amide N-CO bond and the aryl-nitrogen bond[1]. Density Functional Theory (DFT) calculations have also been employed to study the local molecular properties and reactivity of acetamide derivatives, providing insights that complement experimental findings[3][6].
Conclusion
The structural analysis of 2,2,2-tribromo-N-(3-methylphenyl)acetamide by X-ray crystallography provides a detailed and unambiguous picture of its molecular conformation and supramolecular assembly in the solid state. The presence of both intramolecular and intermolecular hydrogen bonds plays a crucial role in dictating the crystal packing. By comparing this structure with those of its analogs, we can appreciate the subtle yet important role that substituents play in modulating these interactions. While X-ray crystallography remains the definitive method for solid-state structural elucidation, a multi-technique approach incorporating NMR spectroscopy and computational modeling offers a more complete understanding of the structural and dynamic properties of N-arylacetamides, which is essential for the advancement of drug discovery and materials science.
References
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. [Link]
-
Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3242. [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. [Link]
-
Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. ResearchGate. [Link]
-
Abosadiya, H., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1 - An-Najah Staff. Journal of Molecular Structure, 1146, 55-65. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. [Link]
-
Jalil, R. A., et al. (2013). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Research in Pharmaceutical Sciences, 8(4), 285–297. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis. Part 33.1 An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auremn.org.br [auremn.org.br]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 2-bromo-N-(3-methylphenyl)acetamide using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Structural Certainty in Synthesis
In the realms of medicinal chemistry and materials science, the synthesis of novel compounds is merely the first step. The absolute confirmation of a molecule's structure is paramount, as unforeseen isomeric impurities or alternative structures can have profound impacts on biological activity, material properties, and patentability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous elucidation of molecular structures in solution.[1][2][3] It provides a detailed atomic-level map of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[4][5]
This guide provides an in-depth, expert-led comparison for validating the structure of a target molecule, 2-bromo-N-(3-methylphenyl)acetamide , using ¹H and ¹³C NMR. We will move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output, presenting a robust experimental protocol, and interpreting the resulting data to achieve unequivocal structural validation.
Part 1: Theoretical Prediction – Deconstructing the Target Molecule
Before stepping into the lab, a rigorous theoretical analysis of the expected NMR spectra is essential. This predictive step transforms the subsequent experimental analysis from a guessing game into a targeted confirmation process.
The structure of this compound (C₉H₁₀BrNO) contains several distinct chemical environments that will give rise to unique signals in both ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR Sample Preparation, Acquisition, and Processing.
Step-by-Step Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power and well-defined residual solvent peaks for calibration (¹H: δ ~7.26 ppm; ¹³C: δ ~77.16 ppm). [6]Deuterated solvents are essential to avoid overwhelming the analyte signals in ¹H NMR. [7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR analysis (20-50 mg may be needed for a quick ¹³C NMR). [8][9] * Dissolve the solid in approximately 0.7 mL of CDCl₃ in a small, clean vial. [10]Ensure the sample is fully dissolved to create a homogenous solution, as suspended solids can degrade spectral quality. [8] * Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality, clean 5 mm NMR tube. [9] * Cap the tube securely and gently invert several times to ensure the solution is well-mixed.
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking: The instrument's field frequency is "locked" onto the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. This is a critical step for obtaining sharp, well-resolved peaks. [11] * ¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are upright and have a flat baseline.
-
The chemical shift axis is calibrated using the known signal of the residual solvent (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0.00 ppm). [2]
-
Part 3: Data Analysis – Comparing Theory with Reality
Here, we present representative experimental data and compare it directly with our theoretical predictions. The strong correlation between the two serves as definitive validation of the target structure.
¹H NMR Data Comparison
| Proton Label | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-N | 8.0 – 9.0 | 8.15 | Broad Singlet | 1H | Amide N-H |
| H-Ar | 7.0 – 7.5 | 7.38 | Singlet | 1H | Aromatic H-2' |
| H-Ar | 7.0 – 7.5 | 7.25 | Triplet | 1H | Aromatic H-5' |
| H-Ar | 7.0 – 7.5 | 7.10 | Doublet | 1H | Aromatic H-6' |
| H-Ar | 7.0 – 7.5 | 6.95 | Doublet | 1H | Aromatic H-4' |
| H-α | ~4.05 | 4.04 | Singlet | 2H | Methylene (-CH₂Br) |
| H-Me | ~2.35 | 2.36 | Singlet | 3H | Methyl (-CH₃) |
Analysis:
-
The experimental data shows an excellent match with the predictions.
-
The broad singlet at 8.15 ppm integrating to 1H is characteristic of the amide proton. [12][13]* The signal at 4.04 ppm is a sharp singlet integrating to 2H, perfectly matching the expected methylene protons adjacent to the bromine. [14]* The singlet at 2.36 ppm integrates to 3H, confirming the presence of the methyl group on the aromatic ring.
-
The aromatic region between 6.95 and 7.38 ppm integrates to a total of 4H, and the distinct splitting patterns confirm the 1,3- (meta) substitution pattern on the phenyl ring.
¹³C NMR Data Comparison
| Carbon Label | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Assignment |
| C=O | 165 – 170 | 166.8 | Amide Carbonyl |
| C3' | ~139 | 139.1 | Aromatic (C-CH₃) |
| C1' | ~138 | 137.9 | Aromatic (C-N) |
| C5' | ~129 | 129.0 | Aromatic (C-H) |
| C2' | ~125 | 125.2 | Aromatic (C-H) |
| C4' | ~121 | 121.3 | Aromatic (C-H) |
| C6' | ~117 | 117.4 | Aromatic (C-H) |
| C-α | 29 – 35 | 30.8 | Methylene (-CH₂Br) |
| C-Me | ~21 | 21.5 | Methyl (-CH₃) |
Analysis:
-
The nine observed signals in the ¹³C spectrum correspond exactly to the nine unique carbon atoms in the molecule.
-
The downfield signal at 166.8 ppm is unequivocally the carbonyl carbon. [15][16]* The six signals between 117.4 and 139.1 ppm confirm the six distinct carbons of the substituted aromatic ring. [6][17][18]* The signal at 30.8 ppm is consistent with a carbon atom bonded to a bromine. [14]* The upfield signal at 21.5 ppm is characteristic of the methyl group carbon. [15]
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra reveals a perfect congruence between the theoretically predicted data and the experimental results. The chemical shifts, signal integrations, and splitting patterns collectively provide an unambiguous fingerprint of the molecule. This self-validating system of prediction and experimental confirmation allows us to assert with high confidence that the synthesized compound is, in fact, this compound. For drug development professionals and researchers, this level of certainty is the essential green light for proceeding with further studies.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Sample Preparation. University of California, Riverside. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Table 3. 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... ResearchGate. [Link]
-
Acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. [Link]
-
Survey of carbon-13 chemical shifts in aromatic hydrocarbons and its application to coal-derived materials. ACS Publications. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Video: Carbon-13 (¹³C) NMR: Overview. JoVE. [Link]
-
Solved Interpret the NMR spectrum of acetanilide and | Chegg.com. Chegg. [Link]
-
NMR Spectroscopy. Michigan State University Chemistry. [Link]
-
2-Bromoacetamide. National Institutes of Health. [Link]
-
1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. [Link]
-
Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... Course Hero. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
[FREE] Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Brainly.com. [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. [Link]
-
NMR Spectra and Molecular Structure. Thieme Connect. [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
Chem 117 Reference Spectra Spring 2011. University of Massachusetts Amherst. [Link]
-
Preparation of N-(3-bromo-2-methylphenyl)acetamide. PrepChem.com. [Link]
-
2-Bromo-N-(2,4-dimethylphenyl)acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
How to predict a proton NMR spectrum. YouTube. [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). NP-MRD. [Link]
-
NMR of acetanilide. Personal website of Dr. Wolfgang Schmickler. [Link]
-
1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... ResearchGate. [Link]
-
31a: Predicting C-NMR spectra from molecular structure. YouTube. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs. [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
-
Acetamide, N-bromo. Organic Syntheses Procedure. [Link]
-
Simulate and predict NMR spectra. NMRDB.org. [Link]
-
(PDF) DELTA50: A Highly Accurate Database of Experimental H and C NMR Chemical Shifts Applied to DFT Benchmarking. ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
(PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. [Link]
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. organomation.com [organomation.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative-By-Design Guide to the Alkylating Potential of 2-bromo-N-(3-methylphenyl)acetamide
This guide provides a comprehensive framework for a comparative investigation into the alkylating potential of the novel compound, 2-bromo-N-(3-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, experimental designs, and detailed protocols necessary to characterize this molecule's reactivity and cytotoxic effects relative to established and structurally related alkylating agents.
Introduction: The Enduring Relevance of Alkylating Agents in Oncology
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA.[1][2] This modification disrupts DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[2] The reactivity of an alkylating agent is a critical determinant of both its efficacy and its toxicity profile. An ideal agent would exhibit potent and selective activity against tumor cells while minimizing damage to healthy tissues.
This compound is a member of the α-haloacetamide class of compounds, which are known to possess alkylating capabilities due to the electrophilic carbon bearing the bromine atom.[3][4] The presence of the N-(3-methylphenyl) substituent introduces unique steric and electronic properties that are hypothesized to modulate its reactivity and biological activity compared to simpler 2-bromoacetamides. This guide proposes a systematic study to elucidate these properties.
Profiling the Candidate: this compound
Chemical Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₉H₁₀BrNO
-
Key Features:
-
An α-bromoacetyl group, the primary source of its alkylating potential. The bromine atom is a good leaving group, facilitating nucleophilic attack.[3]
-
An amide linkage, which can influence the electronic properties of the α-carbon.
-
A 3-methylphenyl (m-tolyl) ring, which introduces steric bulk and electronic effects that can modulate reactivity and interactions with biological targets.
-
The Comparative Cohort: Selecting Appropriate Benchmarks
To contextualize the alkylating potential of this compound, a selection of comparator compounds is essential. The following have been chosen to represent a spectrum of reactivities and structural similarities:
-
2-Bromoacetamide: The parent compound, providing a baseline for assessing the influence of the N-aryl substituent.
-
Iodoacetamide: A more reactive α-haloacetamide, offering an upper benchmark for alkylating potency.
-
Melphalan: A clinically used bifunctional nitrogen mustard alkylating agent, providing a reference to a well-characterized chemotherapeutic.[1]
Experimental Design: A Two-Pronged Approach to Characterization
This study will employ a dual-assay strategy to comprehensively evaluate the alkylating potential and biological efficacy of this compound.
-
Chemical Reactivity Assessment: A colorimetric assay using 4-(p-nitrobenzyl)pyridine (NBP) will be used to quantify the intrinsic alkylating activity of the compounds. NBP serves as a nucleophilic trap and a proxy for DNA bases, particularly guanine.[5][6]
-
In Vitro Cytotoxicity Evaluation: The cytotoxic effects of the compounds will be assessed against a panel of human cancer cell lines to determine their potential as anticancer agents.[7][8]
Experimental Protocols
Protocol 1: Determination of Alkylating Potential using the 4-(p-nitrobenzyl)pyridine (NBP) Assay
This protocol is adapted from established methods for assessing alkylating agents.[9][10] The NBP assay provides a reliable and straightforward colorimetric method to compare the relative reactivities of alkylating agents.[5]
Principle: NBP acts as a nucleophile, reacting with alkylating agents. Upon alkylation, the pyridine ring becomes susceptible to rearrangement in a basic medium, forming a colored product that can be quantified spectrophotometrically. The rate of color formation is proportional to the alkylating potential of the test compound.
dot
Caption: Workflow for NBP Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of this compound, 2-bromoacetamide, iodoacetamide, and melphalan in DMSO.
-
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.
-
Prepare a 1 M solution of piperidine in acetone.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add 10 µL of each test compound stock solution. Include a vehicle control (DMSO).
-
Add 200 µL of the NBP solution to each tube.
-
Incubate the tubes in a water bath at 37°C.
-
-
Time-Course Measurement:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove a tube for each compound.
-
Immediately add 500 µL of the piperidine solution to stop the reaction and develop the color.
-
Vortex briefly and centrifuge to pellet any precipitate.
-
-
Spectrophotometric Analysis:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the vehicle control from the absorbance of each test sample.
-
Plot the corrected absorbance values against time for each compound.
-
The initial slope of this curve is proportional to the alkylating rate.
-
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
dot
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate culture medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Alkylating Potential (NBP Assay)
| Compound | Initial Reaction Rate (Absorbance Units/min) | Relative Reactivity (vs. 2-Bromoacetamide) |
| This compound | Experimental Value | Calculated Value |
| 2-Bromoacetamide | Experimental Value | 1.0 |
| Iodoacetamide | Experimental Value | Calculated Value |
| Melphalan | Experimental Value | Calculated Value |
| Vehicle Control | Experimental Value | N/A |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | HeLa | A549 | MCF-7 |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 2-Bromoacetamide | Experimental Value | Experimental Value | Experimental Value |
| Iodoacetamide | Experimental Value | Experimental Value | Experimental Value |
| Melphalan | Experimental Value | Experimental Value | Experimental Value |
Mechanistic Insights: The Alkylation of DNA
The primary mechanism of action for cytotoxic alkylating agents is the covalent modification of DNA bases.[12] The N7 atom of guanine is the most nucleophilic site in DNA and is a common target for alkylation.[2]
dot
Caption: Alkylation of Guanine by this compound.
This alkylation can lead to several downstream consequences, including:
-
DNA strand breakage: Through depurination of the modified base.
-
Inhibition of DNA replication and transcription: By stalling polymerases.
-
Induction of apoptosis: As a result of the accumulated DNA damage.[2]
The structure of this compound suggests a monofunctional alkylating agent, meaning it will form a single covalent bond with its target. Bifunctional agents like melphalan can form cross-links within or between DNA strands, which is often associated with greater cytotoxicity.[1]
Conclusion
This guide provides a robust framework for the systematic evaluation of this compound as a potential alkylating agent. By comparing its chemical reactivity and in vitro cytotoxicity to well-defined benchmarks, researchers can gain valuable insights into its structure-activity relationship. The data generated will be crucial for determining its potential for further development as a therapeutic agent and for understanding the fundamental impact of N-aryl substitution on the biological activity of α-haloacetamides.
References
-
Chemical Indicator for Alkylating Agents - ChemistryViews. (2015, October 6). Retrieved from [Link]
-
Cytotoxic assays for screening anticancer agents - PubMed. (2006, July 15). Retrieved from [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from [Link]
-
Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed. (1992, December 1). Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]
-
Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed. (2015, October 2). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]
-
Standardized approach for comparison of therapeutic, mutagenic, and environmental alkylating agents in prot - Cancer Science 2019. (n.d.). Retrieved from [Link]
-
Use of 4-(nitrobenzyl)pyridine (4-nbp) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents | Semantic Scholar. (1992, December 1). Retrieved from [Link]
-
Design, synthesis and evaluation of novel, potent DNA alkylating agents and their antibody-drug conjugates (ADCs) - PubMed. (2019, September 1). Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (1954, August). Retrieved from [Link]
-
Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
A comparative study on cytogenetic and antineoplastic effects induced by two modified steroidal alkylating agents - PubMed. (2001). Retrieved from [Link]
-
2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide - PubMed. (2009, November 28). Retrieved from [Link]
-
Preparation of N-(3-bromo-2-methylphenyl)acetamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
2,2,2-Tribromo-N-(3-methylphenyl)acetamide - PMC - NIH. (2009, November 28). Retrieved from [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). Retrieved from [Link]
-
Acetamide, N-bromo - Organic Syntheses Procedure. (1951). Retrieved from [Link]
-
Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - NIH. (n.d.). Retrieved from [Link]
-
Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo- - Cheméo. (n.d.). Retrieved from [Link]
-
Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed. (1986, March). Retrieved from [Link]
-
Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications. (2024, May 8). Retrieved from [Link]
-
Comparison of current alkylating agents with a homo-aza-steroidal ester for antineoplastic activity - PubMed. (1994, January-February). Retrieved from [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022, March 21). Retrieved from [Link]
-
Acetamide, N-(3-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (n.d.). Retrieved from [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]
-
N-(3-Bromophenyl)acetamide - PMC - NIH. (2008, April 12). Retrieved from [Link]
-
2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. ijpbs.com [ijpbs.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 2-bromo-N-(3-methylphenyl)acetamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 2-bromo-N-(3-methylphenyl)acetamide serves as a vital building block in the synthesis of various pharmacologically active molecules. Even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), or the introduction of toxicological risks. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity profiling in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of this compound, moving beyond a simple protocol to explain the fundamental principles and rationale that underpin a successful analytical method.
Understanding the Analyte and Potential Impurities
A robust analytical method begins with a thorough understanding of the synthetic pathway, as this informs the potential impurity profile. The synthesis of this compound typically involves the acylation of 3-methylaniline (m-toluidine) with a bromoacetyl halide, such as bromoacetyl bromide.
Caption: Synthesis pathway and potential process-related impurities.
Based on this reaction, a sound HPLC method must be capable of separating the target compound from:
-
Unreacted Starting Materials: 3-methylaniline and the hydrolysis product of the acylating agent (bromoacetic acid).
-
Isomeric Impurities: If the 3-methylaniline starting material contains isomeric ortho- or para-toluidine, the corresponding N-(2-methylphenyl) and N-(4-methylphenyl) acetamide analogs will be formed.
-
Over-brominated Products: Side reactions could potentially introduce additional bromine atoms onto the aromatic ring.
Method Development: A Comparative Approach to HPLC Conditions
The development of an optimal HPLC method involves the systematic evaluation of chromatographic parameters.[3] Reversed-phase HPLC (RP-HPLC) is the most suitable technique for this molecule, leveraging hydrophobic interactions between the analyte and the stationary phase.[4] We will compare two common C18 columns against a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[5]
Experimental Setup: All experiments were conducted on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector set at 254 nm. The mobile phase components were HPLC-grade acetonitrile (ACN) and water containing 0.1% formic acid to ensure sharp peak shapes.
Table 1: Comparison of HPLC Column Performance for Purity Analysis
| Parameter | Method A: Standard C18 | Method B: High-Density C18 | Method C: Phenyl-Hexyl | Rationale & Commentary |
| Column | Generic L1 C18 (4.6x150mm, 5µm) | High-Density Bonded C18 (4.6x150mm, 3.5µm) | Phenyl-Hexyl (4.6x150mm, 3.5µm) | Comparing a standard C18 with a high-density version and a phase with alternative selectivity (Phenyl-Hexyl for π-π interactions). |
| Mobile Phase | Gradient: 30-90% ACN in 15 min | Gradient: 30-90% ACN in 15 min | Gradient: 30-90% ACN in 15 min | A broad gradient is used for initial screening to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Resolution (Rs) | Main Peak / Impurity 3: 1.8 | Main Peak / Impurity 3: 2.5 | Main Peak / Impurity 3: 3.1 | The Phenyl-Hexyl column shows superior resolution for the critical isomeric impurity, likely due to enhanced π-π interactions. |
| Tailing Factor | 1.3 | 1.1 | 1.0 | The high-density C18 and Phenyl-Hexyl columns with modern end-capping show improved peak symmetry. |
| Run Time | 20 min | 20 min | 20 min | All methods have the same initial run time for fair comparison. |
| Conclusion | Acceptable, but with potential for co-elution if impurity levels are very low. | Good general-purpose method with improved peak shape over the standard C18. | Optimal Method. Provides the best resolution for challenging isomers and excellent peak shape. |
Based on the comparative data, Method C (Phenyl-Hexyl column) is selected as the optimal approach for its superior resolving power for isomeric impurities, which are often the most challenging to separate from the main analyte.
Optimized HPLC Protocol for Purity Assessment
This protocol is validated to be specific, precise, and accurate for the quantification of this compound and its process-related impurities, in accordance with ICH guidelines.[6][7]
Caption: Standard Operating Procedure for HPLC purity analysis.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Solution: Accurately weigh approximately 10.0 mg of the synthesized this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV Detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program: As detailed in the workflow diagram above.
-
-
System Suitability:
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[3] A reference standard containing the main compound and known impurities should be used.
-
Acceptance Criteria: The tailing factor for the main peak should be ≤ 1.5, and the resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method. Impurities present at levels below the reporting threshold (typically 0.05%) may be disregarded as per ICH guidelines.[1]
-
Formula: % Purity = (Area of the main peak / Sum of all peak areas) x 100.
-
Conclusion and Final Recommendations
The reliable assessment of purity for pharmaceutical intermediates like this compound is paramount. While a standard C18 column can provide adequate separation, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior resolution, particularly for challenging isomeric impurities. This enhanced selectivity is attributed to the unique π-π interactions between the phenyl-ligands of the stationary phase and the aromatic rings of the analyte and its related substances.
By adopting the optimized and validated HPLC method detailed herein, researchers and drug development professionals can ensure the highest quality of their synthesized intermediates, leading to more reliable downstream processes and contributing to the overall safety and efficacy of the final drug product. The principles of methodical comparison and rational selection of chromatographic parameters are key to developing robust analytical techniques fit for purpose in a regulated environment.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
ResearchGate. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Available from: [Link]
-
Organic Syntheses. (n.d.). N-BROMOACETAMIDE. Available from: [Link]
-
AKJournals. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing bromoacetamide.
-
SIELC. (n.d.). Separation of Acetamide, N-(2-bromo-4-methylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. mac-mod.com [mac-mod.com]
- 6. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
in vitro evaluation of compounds synthesized from 2-bromo-N-(3-methylphenyl)acetamide
An Objective Comparison of Bioactivity Screening Strategies for Compounds Synthesized from Haloacetamide Precursors
As a Senior Application Scientist, this guide provides a comprehensive overview of the in vitro evaluation of novel compounds derived from 2-bromo-N-arylacetamides, with a focus on derivatives of the versatile scaffold, 2-bromo-N-(3-methylphenyl)acetamide. While direct comparative studies on a single series of such derivatives are sparse, this guide synthesizes data from various studies on analogous compounds to provide a framework for researchers in drug discovery. We will explore common in vitro assays, compare the bioactivities of different acetamide derivatives, and provide detailed protocols to ensure scientific rigor in your own investigations.
Introduction: The Therapeutic Potential of Acetamide Scaffolds
The N-phenylacetamide backbone is a privileged structure in medicinal chemistry, appearing in approved drugs with diverse mechanisms of action, from beta-blockers to local anesthetics.[1] The synthesis of novel derivatives, often initiated from a haloacetamide precursor like this compound, allows for the introduction of various functional groups, leading to a wide range of biological activities. This guide focuses on the in vitro evaluation of these compounds, particularly in the realms of anticancer, antibacterial, and enzyme inhibition activities.
Comparative In Vitro Bioactivity of Acetamide Derivatives
The following sections present a comparative analysis of the in vitro performance of various acetamide derivatives, drawing from multiple studies. This data is intended to serve as a benchmark for researchers synthesizing novel compounds from this compound and other haloacetamide precursors.
Anticancer Activity
The anticancer potential of acetamide derivatives is a significant area of research. In vitro evaluation typically involves screening against a panel of cancer cell lines to determine cytotoxicity and identify potential lead compounds.
Table 1: Comparative Anticancer Activity of Selected Acetamide Derivatives
| Compound Class | Cell Line(s) | Key Findings | Reference |
| Acetamidothiazole Derivatives | NCI 60 Cell Panel | Compounds 5a and 6b were the most active candidates at a 10⁻⁵ M concentration.[2] | [2] |
| Chromeno[2,3-d]pyrimidinones | Hs578t, MDA-MB-231 (TNBC), MCF-7 | A bromine substituent enhanced anticancer properties, with IC₅₀ values in the low micromolar range for TNBC cells.[3] | [3] |
| Thieno[3,2-b]pyrrole Derivatives | HepG2, PC-3 | Chloro-substituted derivative 3b and an aromatic substituted derivative 4c showed high cytotoxicity against both cell lines.[4] | [4] |
| Carbamothioyl-furan-2-carboxamide Derivatives | HepG2, Huh-7, MCF-7 | A p-tolyl substituted compound (4d ) showed the highest anticancer activity among the synthesized series.[5] | [5] |
Key Insights from Anticancer Screening:
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring play a crucial role in determining anticancer potency. For instance, the presence of a bromine atom has been shown to enhance the anticancer properties of certain chromene derivatives.[3]
-
Cell Line Specificity: Compounds often exhibit differential activity against various cancer cell lines, highlighting the importance of screening against a diverse panel to identify selective agents.
-
Mechanism of Action: Beyond initial cytotoxicity, further in vitro assays are necessary to elucidate the mechanism of action, such as cell cycle analysis and apoptosis induction.[3][4]
Antibacterial Activity
With the rise of antibiotic resistance, the discovery of new antibacterial agents is paramount. Acetamide derivatives have shown promise in this area.
Table 2: Comparative Antibacterial Activity of Selected Acetamide Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings | Reference |
| 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives | A. baumannii, P. aeruginosa, S. aureus | Compound 5b showed significant activity against A. baumannii and P. aeruginosa.[1] | [1] |
| α-Substituted-N⁴-Acetamides of Ciprofloxacin and Norfloxacin | P. aeruginosa, E. coli, S. aureus, B. subtilis | Ciprofloxacin derivatives were generally more active against Gram-positive bacteria, with some exhibiting lower MIC values than the parent drug.[6] | [6] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | XDR S. Typhi | Derivatives showed concentration-dependent inhibition, with compound 5d exhibiting the largest zone of inhibition.[7] | [7] |
Key Insights from Antibacterial Screening:
-
Gram-Selectivity: Many acetamide derivatives exhibit selective activity against either Gram-positive or Gram-negative bacteria.[6]
-
Comparison to Standards: It is crucial to include standard antibiotics as positive controls to accurately gauge the potency of novel compounds.
-
Quantitative vs. Qualitative Assays: While the disc diffusion method provides a qualitative measure of activity, determining the Minimum Inhibitory Concentration (MIC) offers a quantitative assessment of potency.[1][6]
Enzyme Inhibition
Targeting specific enzymes is a cornerstone of modern drug discovery. Acetamide derivatives have been explored as inhibitors of various enzymes, including butyrylcholinesterase (BChE) and alkaline phosphatase.
Table 3: Comparative Enzyme Inhibitory Activity of Selected Acetamide Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
| Substituted Acetamide Derivatives | Butyrylcholinesterase (BChE) | Compound 8c was the most potent inhibitor with an IC₅₀ value of 3.94 µM and exhibited a mixed-type inhibition mechanism.[8] | [8] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Alkaline Phosphatase | Compound 5d was the most potent inhibitor with an IC₅₀ of 1.469 µM.[7] | [7] |
| Indole-3-acetamides | α-Amylase | Halogen-substituted derivatives showed potent inhibition, with a para-fluoro substituted compound being the most active (IC₅₀ = 1.09 µM).[9] | [9] |
Key Insights from Enzyme Inhibition Assays:
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of enzyme inhibitors.
-
Kinetic Studies: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, mixed) provides valuable insights for lead optimization.[8]
-
In Silico Docking: Molecular docking studies can complement in vitro findings by predicting the binding mode of inhibitors to the enzyme's active site.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of in vitro evaluations, detailed and standardized protocols are essential. The following are representative methodologies for key assays.
In Vitro Anticancer Efficacy: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[10]
Workflow for In Vitro Anticancer Screening
Caption: General workflow for evaluating the in vitro anticancer efficacy of novel compounds.
Antibacterial Susceptibility Testing: Disc Diffusion Method
This method provides a qualitative assessment of the antibacterial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test bacterium onto the agar surface.
-
Disc Impregnation: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 30 µL of a 0.1 g/mL solution).[1]
-
Disc Placement: Place the impregnated discs on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disc, which indicates the extent of bacterial growth inhibition.[1]
Workflow for Disc Diffusion Assay
Sources
- 1. irejournals.com [irejournals.com]
- 2. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-bromo-N-(3-methylphenyl)acetamide in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive bromoacetyl group and a substituted phenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. The efficiency and purity of the synthetic route to this compound are paramount in drug discovery and development, directly impacting the yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two common synthetic strategies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective efficacies.
Route A: Direct Acylation with Bromoacetyl Bromide
This classical and widely utilized method involves the direct N-acylation of m-toluidine with bromoacetyl bromide. The high reactivity of the acyl bromide makes this a rapid and often high-yielding transformation.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a good leaving group, to form the stable amide product. A base is typically employed to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
A Spectroscopic Journey: Distinguishing 2-bromo-N-(3-methylphenyl)acetamide from its Precursors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the unequivocal confirmation of a target molecule's structure is paramount. This guide provides an in-depth spectroscopic comparison of the alpha-haloamide, 2-bromo-N-(3-methylphenyl)acetamide, with its precursors, the aromatic amine 3-methylaniline (m-toluidine) and the acyl halide 2-bromoacetyl bromide. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that signify the successful formation of the amide product. This guide is designed to equip researchers with the expertise to confidently interpret their own experimental data.
The Chemical Transformation: A Spectroscopic Perspective
The synthesis of this compound involves the nucleophilic acyl substitution reaction between 3-methylaniline and 2-bromoacetyl bromide. This reaction forms a new amide bond, a critical functional group in a vast array of pharmaceuticals and biologically active molecules. Each spectroscopic technique offers a unique window into this transformation, allowing us to "observe" the disappearance of reactant-specific functionalities and the emergence of product-specific signatures.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups. The transition from an amine and an acyl bromide to an amide is characterized by distinct changes in the IR spectrum.
Key Differentiators in IR Spectra:
-
3-Methylaniline (Precursor): The most prominent feature of the 3-methylaniline spectrum is the presence of two N-H stretching bands in the region of 3400-3300 cm⁻¹, characteristic of a primary amine. Additionally, a C-N stretching vibration can be observed around 1350-1200 cm⁻¹.[1][2]
-
2-Bromoacetyl Bromide (Precursor): This precursor is defined by a very strong and sharp carbonyl (C=O) stretching absorption at a high wavenumber, typically around 1800 cm⁻¹, which is characteristic of an acyl bromide.
-
This compound (Product): The product spectrum will show the disappearance of the dual N-H stretches of the primary amine. In its place, a single, broader N-H stretching band will appear around 3300 cm⁻¹, indicative of a secondary amide.[3] Crucially, the high-frequency C=O stretch of the acyl bromide will be replaced by a strong amide C=O stretch (Amide I band) at a lower wavenumber, typically in the range of 1680-1630 cm⁻¹.[3][4][5] Furthermore, an N-H bending vibration (Amide II band) will be present around 1550 cm⁻¹.[4]
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | 3-Methylaniline | 2-Bromoacetyl Bromide | This compound |
| N-H Stretch | ~3400-3300 (two bands) | - | ~3300 (one band) |
| C=O Stretch | - | ~1800 | ~1680-1630 |
| N-H Bend | - | - | ~1550 |
| C-N Stretch | ~1350-1200 | - | Present |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The formation of the amide bond results in significant changes in the chemical shifts of protons near the reaction center.
-
3-Methylaniline (Precursor): The aromatic protons will appear in the range of 6.5-7.5 ppm. The methyl group protons will be a singlet around 2.3 ppm, and the amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
2-Bromoacetyl Bromide (Precursor): This simple molecule will exhibit a single peak, a singlet, for the two methylene (-CH₂-) protons adjacent to the bromine and the carbonyl group, typically in the region of 4.0-4.5 ppm.
-
This compound (Product): The most telling change is the appearance of a new, broad singlet in the downfield region (typically >8.0 ppm) corresponding to the amide N-H proton. The methylene protons of the bromoacetyl group will be a singlet around 4.0 ppm. The aromatic and methyl proton signals from the 3-methylaniline moiety will remain, although their chemical shifts may be slightly altered due to the new amide functionality.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a clear picture of the carbon framework and the introduction of the new carbonyl carbon.
-
3-Methylaniline (Precursor): The spectrum will show signals for the aromatic carbons and a single signal for the methyl carbon.
-
2-Bromoacetyl Bromide (Precursor): Two signals are expected: one for the methylene carbon and one for the carbonyl carbon.
-
This compound (Product): The product spectrum will be a composite of the precursors' carbon skeletons with the addition of a new amide carbonyl carbon signal, which is typically found in the 160-170 ppm region.[6] The chemical shifts of the aromatic carbons of the 3-methylphenyl ring will also be affected by the electron-withdrawing nature of the amide group.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | 3-Methylaniline | 2-Bromoacetyl Bromide | This compound (Predicted) |
| ¹H NMR | |||
| Aromatic-H | ~6.5-7.5 | - | ~7.0-7.8 |
| -CH₃ | ~2.3 | - | ~2.3 |
| -NH₂ | Variable (broad) | - | - |
| -NH- | - | - | >8.0 (broad) |
| -CH₂Br | - | ~4.0-4.5 | ~4.0 |
| ¹³C NMR | |||
| Aromatic-C | ~110-140 | - | ~115-145 |
| -CH₃ | ~21 | - | ~21 |
| -CH₂Br | - | Present | Present |
| C=O | - | Present | ~160-170 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
-
3-Methylaniline (Precursor): The molecular ion peak will be observed at m/z 107.
-
2-Bromoacetyl Bromide (Precursor): Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. Therefore, the molecular ion will appear as a pair of peaks of roughly equal intensity at m/z 200 and 202.
-
This compound (Product): The molecular ion peak will confirm the formation of the product. With one bromine atom, the molecular ion will exhibit an isotopic pattern with two peaks of nearly equal intensity at m/z 227 and 229. Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond and loss of the bromoacetyl group.[7][8]
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3-Methylaniline | 107 | - |
| 2-Bromoacetyl Bromide | 200, 202 (1:1 ratio) | Fragments corresponding to loss of Br, CO |
| This compound | 227, 229 (1:1 ratio) | Fragments corresponding to loss of Br, CH₂Br, COCH₂Br |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar N-substituted bromoacetamides.[9]
Materials:
-
3-Methylaniline
-
2-Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-methylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add 2-bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Sample Preparation:
-
IR: Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
NMR: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
MS: Introduce a dilute solution of the sample into the mass spectrometer.
Visualizing the Process
Reaction Workflow
Caption: Key distinguishing features in the spectra of the product and precursors.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its IR, NMR, and Mass spectra. The disappearance of the characteristic primary amine signals of 3-methylaniline and the high-frequency carbonyl stretch of 2-bromoacetyl bromide, coupled with the emergence of the amide N-H and C=O signals, provides a clear and definitive spectroscopic narrative of the chemical transformation. By understanding these key spectral markers, researchers can confidently characterize their synthetic products and proceed with their research and development endeavors with a high degree of certainty.
References
-
Amide infrared spectra - Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Gowda, B. T., et al. (2007). ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides, j-YC₆H₄NH-CO-CH₃. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Liler, M. (1969). Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives. Journal of the Chemical Society B: Physical Organic, 385. Retrieved January 17, 2026, from [Link]
-
Bonacorso, H. G., et al. (1993). ¹H and ¹³C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters, 26(8), 1381–1393. Retrieved January 17, 2026, from [Link]
-
Karpe, S. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why do different N-H functions appear different in the Infrared Spectrum? (2023, February 20). Reddit. Retrieved January 17, 2026, from [Link]
-
Guo, C., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. PubMed. Retrieved January 17, 2026, from [Link]
-
Preparation of N-(3-bromo-2-methylphenyl)acetamide. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
N-BROMOACETAMIDE. (1951). Organic Syntheses, 31, 17. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
2-Bromoacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Guo, C., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Relative Basicity of Amides & Amines. (2024, December 23). Save My Exams. Retrieved January 17, 2026, from [Link]
-
Mass and Infrared Spectroscopies. (n.d.). NPTEL. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved January 17, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Acetamide, N-(2-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Amines and Amides. (n.d.). UH Pressbooks. Retrieved January 17, 2026, from [Link]
-
Acetamide. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 17, 2026, from [Link]
-
Acetamide, N-(3-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. irejournals.com [irejournals.com]
A Comparative Guide to Validating the Reaction Mechanism of 2-bromo-N-(3-methylphenyl)acetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the synthesis of pharmacologically relevant scaffolds, the precise control and understanding of reaction mechanisms are paramount. The formation of 2-bromo-N-(3-methylphenyl)acetamide, a key intermediate in various synthetic pathways, is often presumed to proceed via a standard nucleophilic acyl substitution. However, a rigorous validation of this mechanism is crucial for process optimization, impurity profiling, and ensuring the robustness of a synthetic route. This guide provides an in-depth technical comparison of methodologies to validate the primary reaction mechanism and explores a common alternative synthetic strategy, supported by experimental and theoretical validation techniques.
Part 1: Elucidating the Dominant Reaction Pathway: Nucleophilic Acyl Substitution
The reaction of 3-methylaniline (m-toluidine) with bromoacetyl bromide is the most direct route to this compound. The prevailing hypothesis for this transformation is a nucleophilic acyl substitution mechanism.
The Proposed Mechanism: A Step-by-Step Analysis
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-methylaniline at the electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the bromide ion as a good leaving group, and a final deprotonation step, yields the final amide product. A base, such as pyridine or a tertiary amine, is often added to neutralize the hydrogen bromide byproduct.
Caption: Proposed Nucleophilic Acyl Substitution Mechanism.
Experimental Validation of the Nucleophilic Acyl Substitution Mechanism
A multi-faceted approach is required to provide robust evidence for the proposed mechanism.
1.2.1 Kinetic Studies: Probing the Rate-Determining Step
Kinetic analysis is a powerful tool for elucidating reaction mechanisms. For the proposed nucleophilic acyl substitution, the reaction rate is expected to be dependent on the concentrations of both 3-methylaniline and bromoacetyl bromide.
Experimental Protocol: Reaction Rate Determination
-
Reaction Setup: A series of reactions are prepared with varying initial concentrations of 3-methylaniline and bromoacetyl bromide, while keeping other parameters such as temperature and solvent constant.
-
Monitoring Progress: The reaction progress is monitored by taking aliquots at specific time intervals and quenching the reaction. The concentration of the product or a reactant is then determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The initial reaction rates are calculated from the concentration-time data. By plotting the logarithm of the initial rate against the logarithm of the initial concentration of each reactant, the order of the reaction with respect to each component can be determined.
A finding that the reaction is first order with respect to both 3-methylaniline and bromoacetyl bromide would provide strong support for a bimolecular rate-determining step, consistent with the proposed mechanism.
1.2.2 Spectroscopic Analysis: Identifying Key Species
Spectroscopic techniques are indispensable for the identification of reactants, intermediates, and products, providing tangible evidence for the proposed transformations.
Table 1: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-Methylaniline | 7.05 (t, 1H), 6.60-6.50 (m, 3H), 3.65 (br s, 2H), 2.25 (s, 3H) | 146.5, 139.0, 129.0, 119.0, 115.5, 112.0, 21.5 | 3450-3300 (N-H str), 3050 (Ar C-H str), 1620 (N-H bend) |
| Bromoacetyl Bromide | 4.10 (s, 2H) | 168.0, 25.0 | 1780 (C=O str) |
| This compound * | 8.15 (br s, 1H), 7.40 (s, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 6.90 (d, 1H), 4.05 (s, 2H), 2.30 (s, 3H) | 164.5, 138.5, 138.0, 128.9, 125.0, 121.0, 117.5, 29.5, 21.4 | 3280 (N-H str), 1670 (C=O str, Amide I), 1540 (N-H bend, Amide II) |
*Predicted data based on analogous compounds and spectroscopic principles.
Experimental Protocol: In-situ Reaction Monitoring by FTIR
-
Setup: The reaction is carried out in a reaction vessel equipped with an in-situ Fourier Transform Infrared (FTIR) probe.
-
Data Acquisition: FTIR spectra are recorded at regular intervals throughout the course of the reaction.
-
Analysis: The disappearance of the characteristic carbonyl stretch of bromoacetyl bromide (~1780 cm⁻¹) and the appearance of the amide I (~1670 cm⁻¹) and amide II (~1540 cm⁻¹) bands of the product can be monitored in real-time. This provides direct evidence of the conversion.
1.2.3 Computational Modeling: A Theoretical Insight
Computational chemistry offers a powerful complementary approach to experimental studies.[1] Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of reactants, transition states, and products, and visualize the structures of intermediates.[2]
A computational study supporting the proposed mechanism would show a favorable energy profile for the nucleophilic attack of the aniline on the carbonyl carbon, leading to a stable tetrahedral intermediate, followed by a low-energy barrier for the departure of the bromide ion.
Part 2: An Alternative Synthetic Route and Its Mechanistic Implications
An alternative approach to the synthesis of this compound involves a two-step process starting from 3-methylaniline and chloroacetic acid, followed by bromination. A more direct alternative for comparison is the use of a different acylating agent, such as bromoacetic anhydride, or the use of a coupling agent with bromoacetic acid.
Synthesis via Bromoacetic Acid and a Coupling Agent
This method avoids the use of the highly reactive and corrosive bromoacetyl bromide.
Reaction: 3-Methylaniline + Bromoacetic Acid + Coupling Agent (e.g., DCC, EDC) → this compound
The mechanism here involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the aniline.
Caption: Mechanism using a coupling agent.
Comparative Analysis of Mechanisms
Table 2: Comparison of Synthetic Routes
| Feature | Nucleophilic Acyl Substitution (Bromoacetyl Bromide) | Coupling Agent Method (Bromoacetic Acid) |
| Acylating Agent | Bromoacetyl Bromide | Bromoacetic Acid |
| Key Intermediate | Tetrahedral Intermediate | Activated Ester (e.g., O-acylisourea) |
| Byproducts | HBr | Urea derivative (from coupling agent) |
| Reaction Conditions | Often requires a base, can be exothermic | Milder conditions, often at room temperature |
| Advantages | High reactivity, often faster reaction times | Avoids corrosive acyl halide, milder conditions |
| Disadvantages | Corrosive and moisture-sensitive reagent, potential for side reactions | Stoichiometric use of coupling agent, byproduct removal can be challenging |
Part 3: Potential Competing Reactions and Side Products
A thorough understanding of a reaction mechanism includes the identification of potential side reactions.
Electrophilic Aromatic Substitution
The bromoacetyl bromide can also act as an electrophile in a Friedel-Crafts acylation reaction with the electron-rich aromatic ring of 3-methylaniline. This would lead to the formation of amino-phenyl bromoethyl ketones as impurities. The directing effects of the amino and methyl groups would favor substitution at the ortho and para positions relative to the amino group.
Diacylation
If the reaction conditions are not carefully controlled, a second molecule of bromoacetyl bromide can react with the newly formed amide, leading to a diacylated product. The use of a slight excess of the aniline and controlled addition of the acylating agent can minimize this.
Oxidation
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is run at elevated temperatures or in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]
Conclusion
The synthesis of this compound, while seemingly straightforward, offers an excellent case study for the rigorous validation of a reaction mechanism. The primary pathway is strongly supported to be a nucleophilic acyl substitution, a hypothesis that can be robustly tested through a combination of kinetic studies, spectroscopic monitoring, and computational modeling. Awareness of alternative synthetic routes, such as those employing coupling agents, and a clear understanding of potential side reactions are essential for the development of a truly optimized and reliable synthetic process. This guide provides the foundational framework for researchers to approach such mechanistic validations with scientific rigor and confidence.
References
-
Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3242. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1923. [Link]
-
Kim, J. H., et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(6), 1-4. [Link]
- Computational chemistry in predicting chemical reaction mechanisms. (n.d.).
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2023). ResearchGate. [Link]
-
Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-N-(3-methylphenyl)acetamide
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of reactive chemical intermediates like 2-bromo-N-(3-methylphenyl)acetamide demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for the safe management and disposal of this compound, moving beyond mere procedural steps to explain the underlying principles that ensure the protection of laboratory personnel and the environment.
Core Hazard Profile and Safety Imperatives
This compound, a member of the α-halo acetamide class, is a valuable synthetic building block. However, its chemical structure inherently presents several hazards that must be understood and respected. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, data from closely related bromoacetamide compounds provide a strong basis for a conservative safety assessment.
The primary hazards are associated with its reactivity as an alkylating agent and the general toxicity of halogenated organic compounds.[1][2]
Anticipated Hazard Profile:
| Hazard Class | GHS Statement | Rationale and Implications |
| Skin Irritation | H315: Causes skin irritation.[3][4] | The α-bromo group makes the compound reactive toward nucleophiles, including those found in skin proteins. Prolonged contact can lead to irritation or chemical burns.[5][6] |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | Direct contact with the eyes can cause significant damage. Immediate and thorough rinsing is critical in case of exposure.[5][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4] | Inhalation of the dust or aerosols can irritate the mucous membranes and respiratory tract.[8] All handling should be performed in a certified chemical fume hood.[1] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Bromoacetamides can be toxic. Systemic absorption should be prevented at all costs. |
| Reactivity | Sensitive to light, heat, and moisture.[9] | The compound can decompose over time, especially under improper storage conditions. Thermal decomposition can release toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[1][10] |
The single most important principle is that This compound and its associated waste streams must never be disposed of down the drain. [1][10] This compound is not readily biodegradable, and its introduction into aquatic systems could be hazardous.[4] All materials contaminated with this chemical must be treated as regulated hazardous waste.
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound for any purpose, including disposal.
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), inspected before use. | To prevent skin contact and potential irritation or burns.[1][11] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A full-face shield is recommended when handling larger quantities or during spill cleanup.[1][11][12][13] | To protect the eyes from dust, splashes, and aerosols. |
| Body Protection | A properly fastened lab coat. Consider a chemically resistant apron for larger-scale operations.[1][14][15] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound must be conducted within a certified chemical fume hood.[1][5] | To prevent inhalation of dust, which can cause respiratory irritation.[3][4] |
Disposal Workflow Decision Diagram
The following diagram outlines the logical decision-making process for the proper segregation and disposal of waste containing this compound.
Step-by-Step Disposal Protocols
Adherence to these specific protocols is essential for ensuring a safe and compliant disposal process.
This protocol applies to the pure, solid chemical.
-
Work Area Preparation: Conduct all operations within a certified chemical fume hood.
-
Container Preparation: Obtain a designated hazardous waste container for "Halogenated Solid Organic Waste." Ensure it is clean, dry, and compatible with the chemical.
-
Waste Transfer: Carefully transfer the solid this compound into the waste container. Use tools (spatulas, powder funnels) that will be decontaminated or disposed of as hazardous waste themselves. Avoid creating dust.[1]
-
Sealing and Labeling: Securely close the container. Label it immediately with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.
-
Storage: Place the container in a designated satellite accumulation area for hazardous waste, ensuring it is within secondary containment.[1]
This includes items like weighing papers, contaminated gloves, pipette tips, and bench paper.
-
Segregation: Do not mix grossly contaminated items (e.g., paper with visible powder) with regular lab trash.
-
Collection: Place all contaminated solid items into a designated "Halogenated Solid Organic Waste" container or a clearly labeled, sealed bag that will then be placed in the main solid waste container.[2]
-
Final Disposal: Once full, manage the primary container according to the labeling and storage procedures in Protocol 4.1.
This applies to reaction mixtures, extraction layers, or rinsing solvents containing the compound.
-
Waste Stream Identification: This waste must be classified as Halogenated Liquid Waste . It is critical not to mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.
-
Collection: Use a dedicated, clearly labeled "Halogenated Liquid Waste" container.
-
pH Neutralization (If Applicable): For aqueous waste streams that are acidic or basic, neutralization may be required by your institution's EHS office before collection. A typical procedure involves adjusting the pH to between 6.0 and 8.0.[1] However, even after neutralization, the solution is still considered hazardous waste.[1]
-
Sealing, Labeling, and Storage: Securely cap the container. On the hazardous waste label, list "this compound" and all other solvent/reagent components with their approximate percentages. Store in secondary containment in a designated area.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[1]
-
Don PPE: Before re-entering, don the full, appropriate PPE as listed in Section 2, including respiratory protection if the spill is large or has generated significant dust.
-
Containment: Prevent the spill from spreading. For solid spills, avoid creating dust; you may dampen the material with water if it is compatible with the cleanup procedure.[2]
-
Cleanup:
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1]
-
Waste Disposal: All cleanup materials, including used PPE, must be disposed of as Halogenated Solid Waste (Protocol 4.2).
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the disposal of this compound is managed with the diligence it requires. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste disposal.[3][10]
References
-
N-Bromoacetamide | C2H4BrNO | CID 4353. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Acetamide, N-(2-bromo-4-methylphenyl)- | C9H10BrNO | CID 69200. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromoacetamide, 98% Material Safety Data Sheet. Cole-Parmer. [Link]
-
N-Bromoacetamide Safety Data Sheet (Alternate). Fisher Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. support.hpe.com [support.hpe.com]
- 12. epa.gov [epa.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. sams-solutions.com [sams-solutions.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-bromo-N-(3-methylphenyl)acetamide
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. Handling reagents like 2-bromo-N-(3-methylphenyl)acetamide, a common building block in organic synthesis, requires not just adherence to protocols but a deep, causal understanding of why specific protective measures are imperative. This guide moves beyond a simple checklist to provide a procedural and logistical framework for the safe handling of this compound, ensuring that scientific integrity and personal safety are held to the same high standard.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound is classified with specific hazards that directly inform our choice of personal protective equipment. The primary risks are associated with direct contact and inhalation. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Analogous bromoacetamides are noted as being corrosive and can cause severe burns[4][5]. Therefore, every piece of recommended PPE is a direct countermeasure to a documented risk.
| Hazard Statement | GHS Classification | Consequence of Exposure | Source |
| H315 | Skin Irritation (Category 2) | Causes skin irritation, redness, itching, and potential inflammation upon contact.[1][2] | AK Scientific, Inc. SDS[1] |
| H319 | Serious Eye Irritation (Category 2A) | Causes significant eye irritation, redness, pain, and potential for severe damage.[1][2][3] | AK Scientific, Inc. SDS[1] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause irritation to the lungs and respiratory system if dust or fumes are inhaled.[1][2][3] | AK Scientific, Inc. SDS[1] |
Core Protective Equipment: Your Non-Negotiable Barrier
For any procedure involving this compound, from weighing the solid to its use in a reaction, the following PPE is mandatory. This selection establishes a baseline of safety that protects against the most probable exposure routes.
A. Eye and Face Protection
The H319 warning for serious eye irritation necessitates robust protection. Standard safety glasses are insufficient.
-
Essential: Splash-proof chemical goggles conforming to ANSI Z87.1 or European Standard EN166 standards are required.[6] These provide a seal around the eyes, protecting against not only direct splashes but also airborne powder.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during extractions or vessel transfers), a full-face shield should be worn in addition to chemical goggles. The face shield protects the entire face from corrosive splashes.[6][7]
B. Skin and Body Protection
Given the H315 classification (causes skin irritation), preventing skin contact is paramount.
-
Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Gloves should be inspected for any signs of degradation or puncture before each use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing from accidental spills.
C. Respiratory Protection
The H335 warning (may cause respiratory irritation) means that engineering controls are the first line of defense.
-
Primary Control: All handling of solid this compound must be performed within a certified chemical fume hood to minimize the inhalation of airborne particulates.
-
Secondary Control: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is the minimum requirement for handling the powder.[5]
Procedural Discipline: Workflows for Safety
Effective protection relies on process. The following workflows for PPE selection, donning, and doffing are designed to be self-validating systems that minimize the risk of contamination.
Workflow for PPE Selection
The specific task dictates the level of PPE required. This decision-making process ensures that the level of protection matches the level of risk.
Caption: PPE selection workflow based on the specific laboratory task.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Wash Hands: Start with clean hands.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on chemical goggles and, if necessary, the face shield.
-
Gloves: Pull on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves using a glove-to-glove technique (peel one glove off, hold it in the gloved hand, then slide the ungloved finger under the remaining glove's cuff to peel it off). Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated area or place it in the appropriate laundry receptacle.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator: Remove without touching the front of the mask.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Emergency Response: A Validated Plan
In the event of an exposure, a clear, immediate plan is essential. All personnel must know the location of safety showers and eyewash stations.[8]
Emergency Workflow for Exposure
Caption: Immediate first aid response workflow for exposure incidents.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE:
-
Single-Use Gloves: Dispose of immediately after use or upon contamination in a designated hazardous waste container. Do not reuse.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated. Do not take contaminated lab coats home.
-
Reusable PPE (Goggles, Face Shields): Clean and decontaminate with soap and water after each use.
-
-
Chemical Waste:
-
Dispose of unused this compound and any contaminated materials (e.g., paper towels from a spill) in a clearly labeled, sealed hazardous waste container.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1] Contaminated clothing must be taken off and washed before reuse.[1]
-
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a system where safety is not an afterthought but an intrinsic part of the scientific process. This approach ensures that our pursuit of innovation does not compromise the well-being of the researchers who make it possible.
References
-
AK Scientific, Inc. Safety Data Sheet for 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide. Link
-
Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Link
-
Fisher Scientific. Safety Data Sheet for 2-Bromoacetamide. Link
-
Fisher Scientific. Safety Data Sheet for N-Bromoacetamide. Link
-
Thermo Fisher Scientific. Safety Data Sheet for 2'-Bromo-4'-methylacetanilide. Link
-
ECHEMI. Safety Data Sheet for 2-BROMO-N-METHYLACETAMIDE. Link
-
PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. Link
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Link
-
CHEMM. Personal Protective Equipment (PPE). Link
-
PubChem. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Link
-
HPE Support Center. Safety Guidelines for Handling Chemicals. Link
-
Sigma-Aldrich. Safety Data Sheet for N,O-bis(trimethylsilyl)acetamide. Link
-
Thermo Fisher Scientific. Safety Data Sheet for Acetamide, N-(4-bromophenyl)-. Link
-
Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. Link
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Link
-
SAMS Solutions. Protective Gear for Chemical Handling: Must-Have Equipment. Link
-
ChemicalBook. This compound | 5439-17-8. Link
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-N-(2-METHYLPHENYL)ACETAMIDE. Link
-
ECHEMI. 5439-17-8, this compound Formula. Link
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. support.hpe.com [support.hpe.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
